rac-Arimoclomol Maleic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C18H24ClN3O7 |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-(2-hydroxy-3-piperidin-1-ylpropoxy)-1-oxidopyridin-1-ium-3-carboximidoyl chloride |
InChI |
InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
OHUSJUJCPWMZKR-BTJKTKAUSA-N |
Isomeric SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of rac-Arimoclomol Maleic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arimoclomol is a hydroxylamine derivative that acts as a co-inducer of the heat shock response (HSR), a key cellular protective mechanism. Initially investigated for diabetic complications, its ability to amplify the production of heat shock proteins (HSPs) in stressed cells has led to its development as a therapeutic agent for neurodegenerative diseases characterized by protein misfolding and aggregation. This technical guide provides an in-depth overview of the discovery of rac-Arimoclomol Maleic Acid, its mechanism of action, a detailed synthetic protocol, and a summary of key clinical trial data.
Discovery and Development
Arimoclomol was first identified by researchers in Hungary as a potential treatment for insulin resistance and diabetic complications.[1] The compound was part of a screening effort by the Hungarian pharmaceutical company Biorex.[1] Subsequently, CytRx Corporation acquired Biorex and shifted the development focus of arimoclomol towards neurodegenerative diseases. In 2011, the worldwide rights for arimoclomol were acquired by the Danish biotech company Orphazyme ApS, which continued its development for rare diseases.[1] Most recently, Zevra Therapeutics has taken over the development and has successfully gained regulatory approval in some regions.
The therapeutic rationale for arimoclomol is based on its function as a co-inducer of heat shock proteins, which can assist in the proper refolding of misfolded proteins, a pathological hallmark of many neurodegenerative disorders. This has led to clinical investigations in conditions such as Niemann-Pick disease type C (NPC) and Amyotrophic Lateral Sclerosis (ALS).
Mechanism of Action: Amplification of the Heat Shock Response
Arimoclomol's mechanism of action does not involve the direct induction of a stress response. Instead, it acts as a co-inducer, amplifying the naturally occurring heat shock response in cells already under proteotoxic stress. The primary target of arimoclomol is believed to be the Heat Shock Factor 1 (HSF1). In stressed cells, HSF1 is activated and trimerizes, then translocates to the nucleus where it binds to heat shock elements (HSEs) in the promoter regions of genes encoding heat shock proteins, thereby upregulating their expression. Arimoclomol is thought to prolong the activated state of HSF1, leading to a more robust and sustained production of cytoprotective HSPs, particularly HSP70. This enhanced chaperone capacity can help to refold misfolded proteins, prevent aggregation, and facilitate the clearance of damaged proteins, thereby restoring cellular homeostasis.
Synthesis of this compound
The synthesis of rac-Arimoclomol has been described in the scientific literature, with a notable regioselective and enantiospecific approach published in Organic & Biomolecular Chemistry.[2][3][4] The following protocol is an adapted summary of a synthetic route.
Experimental Protocol
Step 1: Synthesis of 3-Pyridinecarboxaldehyde oxime
-
To a solution of 3-pyridinecarboxaldehyde in water, add hydroxylamine hydrochloride and sodium bicarbonate.
-
Stir the reaction mixture at room temperature for 18 hours.
-
The product, 3-pyridinecarboxaldehyde oxime, can be isolated by filtration and washing with water.
Step 2: Synthesis of N-(2,3-Epoxypropoxy)-3-pyridinecarboximidoyl chloride
-
To a solution of 3-pyridinecarboxaldehyde oxime in a suitable solvent such as methanol, add piperidine.
-
Heat the mixture to 65 °C.
-
After cooling, the solvent is removed under reduced pressure to yield the intermediate.
-
This intermediate is then reacted with epichlorohydrin in the presence of a base like sodium hydroxide in a mixture of ethanol and water at 70 °C.
Step 3: Synthesis of rac-Arimoclomol
-
The product from Step 2, N-(2,3-Epoxypropoxy)-3-pyridinecarboximidoyl chloride, is reacted with piperidine. The piperidine acts as a nucleophile, opening the epoxide ring.
-
The reaction is typically carried out in a suitable solvent at an elevated temperature to ensure completion.
Step 4: Formation of this compound
-
The crude rac-Arimoclomol free base is dissolved in a suitable solvent, such as acetone or ethanol.
-
A solution of maleic acid in the same solvent is added dropwise with stirring.
-
The resulting salt, this compound, precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Clinical Data Summary
Arimoclomol has been investigated in several clinical trials for rare neurodegenerative diseases. The most prominent studies have been in Niemann-Pick disease type C (NPC) and Amyotrophic Lateral Sclerosis (ALS).
Niemann-Pick Disease Type C (NPC)
A pivotal Phase 2/3, randomized, double-blind, placebo-controlled trial (NCT02612129) evaluated the efficacy and safety of arimoclomol in patients with NPC.[5][6]
Table 1: Efficacy and Safety of Arimoclomol in NPC (NCT02612129)
| Parameter | Arimoclomol (n=34) | Placebo (n=16) | p-value |
| Primary Efficacy Endpoint | |||
| Mean change from baseline in 5-domain NPCCSS at 12 months | 0.76 | 2.15 | 0.046[5] |
| Treatment Difference (95% CI) | -1.40 (-2.76, -0.03)[5] | ||
| Key Safety Endpoints | |||
| Patients with any Adverse Event | 30 (88.2%)[5][6] | 12 (75.0%)[5][6] | |
| Patients with Serious Adverse Events | 5 (14.7%)[5][6] | 5 (31.3%)[5][6] |
NPCCSS: Niemann-Pick disease type C Clinical Severity Scale. A lower score indicates less severe disease.
Amyotrophic Lateral Sclerosis (ALS)
Arimoclomol has been studied in patients with ALS, particularly those with SOD1 mutations. A Phase 2/3 trial (NCT00706147) assessed its safety and preliminary efficacy in this population.[7][8] A subsequent Phase 3 trial (ORARIALS-01, NCT03491462) in a broader ALS population did not meet its primary and secondary endpoints.[9][10]
Table 2: Efficacy and Safety of Arimoclomol in SOD1-ALS (NCT00706147)
| Parameter | Arimoclomol | Placebo |
| Primary Outcome | Safe and well-tolerated at 200 mg tid for up to 12 months[7] | |
| Secondary Efficacy Outcomes | ||
| Survival Hazard Ratio (adjusted) (95% CI) | 0.77 (0.32–1.80)[7] | |
| ALSFRS-R Decline (points/month) | Slower decline | Faster decline |
| Treatment Difference (95% CI) | 0.5 (-0.63 to 1.63)[7] | |
| FEV6 Decline (% predicted/month) | Slower decline | Faster decline |
| Treatment Difference (95% CI) | 1.24 (-2.77 to 5.25)[7] |
ALSFRS-R: Revised ALS Functional Rating Scale. FEV6: Forced Expiratory Volume in 6 seconds.
Conclusion
This compound is a promising therapeutic agent that modulates the heat shock response, offering a potential treatment for neurodegenerative diseases associated with protein misfolding. Its discovery and development pathway highlights a strategic shift from metabolic to neurodegenerative disorders. The synthesis of arimoclomol is achievable through established organic chemistry principles. Clinical data has demonstrated a statistically significant and clinically meaningful benefit in Niemann-Pick disease type C. While trials in a broad ALS population were not successful, the data from the SOD1-ALS study suggested a potential therapeutic benefit. Further research may elucidate other potential applications for this unique mechanism of action.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Regioselective and enantiospecific synthesis of the HSP co-inducer arimoclomol from chiral glycidyl derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective and enantiospecific synthesis of the HSP co-inducer arimoclomol from chiral glycidyl derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02578E [pubs.rsc.org]
- 5. Efficacy and safety of arimoclomol in Niemann-Pick disease type C: Results from a double-blind, randomised, placebo-controlled, multinational phase 2/3 trial of a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized, double-blind, placebo-controlled trial of arimoclomol in rapidly progressive SOD1 ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. alsnewstoday.com [alsnewstoday.com]
- 10. neurologylive.com [neurologylive.com]
Unraveling the Role of rac-Arimoclomol Maleic Acid in the Cellular Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
rac-Arimoclomol Maleic Acid is an investigational small molecule that has garnered significant attention for its novel mechanism of action in modulating the cellular stress response. This technical guide provides an in-depth exploration of Arimoclomol's core functions, focusing on its role as a co-inducer of the heat shock response (HSR). We will delve into its molecular interactions, the signaling pathways it modulates, and present a comprehensive summary of quantitative data from key preclinical and clinical studies. Detailed experimental protocols and visualizations of key pathways and workflows are provided to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: The Cellular Stress Response and Arimoclomol
Cells are constantly exposed to various stressors that can disrupt protein homeostasis, leading to protein misfolding and aggregation, a hallmark of many neurodegenerative and lysosomal storage diseases.[1] The heat shock response (HSR) is a primary cellular defense mechanism against such stress, involving the upregulation of heat shock proteins (HSPs) that act as molecular chaperones to refold or clear damaged proteins.[1]
Arimoclomol is a hydroxylamine derivative that uniquely functions as a co-inducer of the HSR.[2] Unlike direct inducers, Arimoclomol does not initiate the stress response itself but amplifies a pre-existing response in stressed cells.[3][4] This targeted action minimizes off-target effects and has positioned Arimoclomol as a promising therapeutic candidate for conditions characterized by chronic cellular stress, such as Niemann-Pick disease type C (NPC), for which it has received FDA approval in combination with miglustat, as well as being investigated for amyotrophic lateral sclerosis (ALS) and inclusion body myositis (IBM).[5][6][7]
Mechanism of Action: Amplifying the Natural Defense
Arimoclomol's primary mechanism of action is the potentiation of the HSR through its interaction with Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSPs.[8] In response to cellular stress, HSF1 is released from its inhibitory complex with HSP90, trimerizes, and translocates to the nucleus.[9] There, it binds to Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.[5]
Arimoclomol is believed to stabilize the interaction between the activated HSF1 and HSEs, prolonging the transcriptional activation of HSPs, particularly the cytoprotective HSP70.[4][5] This leads to an amplified production of molecular chaperones that can:
-
Facilitate Protein Refolding: Assist in the proper folding of misfolded or mutated proteins.[1]
-
Prevent Protein Aggregation: Inhibit the formation of toxic protein aggregates.[10][11]
-
Enhance Lysosomal Function: Improve the trafficking and activity of lysosomal enzymes and stabilize lysosomal membranes.[5][8]
-
Promote Clearance of Aggregates: Aid in the removal of protein aggregates through the ubiquitin-proteasome system and autophagy.[2]
Arimoclomol has also been shown to potentiate the Unfolded Protein Response (UPR), another critical cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[9] This dual potentiation of the HSR and UPR may contribute to its neuroprotective effects.[9]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and processes involving Arimoclomol, the following diagrams have been generated using the DOT language.
Caption: Arimoclomol's mechanism in the Heat Shock Response pathway.
Caption: Arimoclomol's potentiation of the Unfolded Protein Response.
Caption: Workflow of the Phase 2/3 Clinical Trial in Niemann-Pick Type C.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of Arimoclomol has been evaluated in various disease models and patient populations. The following tables summarize key quantitative findings.
Table 1: Niemann-Pick Disease Type C (NPC) - Phase 2/3 Clinical Trial (NCT02612129) [12][13]
| Outcome Measure | Arimoclomol Group | Placebo Group | Treatment Difference (95% CI) | p-value |
| Mean Change in 5-domain NPCCSS from Baseline to 12 Months | 0.76 | 2.15 | -1.40 (-2.76, -0.03) | 0.046 |
| Annual Disease Progression Reduction | 65% | - | - | - |
| Treatment Difference in Miglustat Subgroup | - | - | -2.06 | 0.006 |
| Patients with Serious Adverse Events | 14.7% (5/34) | 31.3% (5/16) | - | - |
| Patients with any Adverse Events | 88.2% (30/34) | 75.0% (12/16) | - | - |
Table 2: Amyotrophic Lateral Sclerosis (ALS) - Clinical Trials
| Study | Primary Outcome | Result | p-value | Reference |
| ORARIALS-01 (Phase 3) | Combined Assessment of Function and Survival (CAFS) | No significant difference between groups | 0.62 | [14] |
| SOD1 Familial ALS (Phase 2/3) | Change in ALSFRS-R Score | No statistically significant difference | 0.30 | [15] |
| SOD1G93A Mouse Model | Lifespan Increase | 22% increase in lifespan | - | [16] |
| SOD1G93A Mouse Model | Hsp70 Expression | Increased in spinal cord and muscle | - | [10] |
Table 3: Inclusion Body Myositis (IBM) - Clinical Trial
| Study | Primary Outcome | Result | p-value | Reference |
| Phase 2/3 Trial | Change in IBM Functional Rating Scale (IBMFRS) | No significant improvement vs. placebo | 0.11 | [17][18] |
| Serious Adverse Events | 15% (Arimoclomol) vs. 23% (Placebo) | - | - | [17] |
Experimental Protocols: Phase 2/3 Trial in Niemann-Pick Type C (NCT02612129)
This section details the methodology of the pivotal trial that led to the investigation of Arimoclomol for NPC.[12]
-
Study Design: A 12-month, prospective, multinational, randomized, double-blind, placebo-controlled, phase 2/3 trial.[12]
-
Patient Population: 50 patients aged 2-18 years with a confirmed diagnosis of NPC.[7][12] Patients were stratified based on their use of miglustat as part of their routine clinical care.[12]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either Arimoclomol or a matching placebo.[12] Arimoclomol was administered orally or via feeding tube three times daily.[12] Dosing was weight-based, ranging from 93 to 372 mg/day.[12]
-
Primary Endpoint: The primary efficacy measure was the change in the 5-domain NPC Clinical Severity Scale (NPCCSS) score from baseline to 12 months.[12]
-
Biomarker Analysis:
-
Safety Assessments: All treatment-emergent adverse events (TEAEs) and serious TEAEs were recorded.[12] Physical examinations, vital signs, electrocardiograms, and standard hematology and clinical chemistry panels were monitored throughout the study.[12] A known effect of Arimoclomol is a reversible increase in serum creatinine due to inhibition of the organic cation transporter 2 (OCT2) in the kidneys.[12][19]
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic properties of Arimoclomol have been characterized in healthy subjects and patient populations.
Table 4: Key Pharmacokinetic Parameters of Arimoclomol
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~0.5 hours | [19] |
| Plasma Protein Binding | ~10% | [5] |
| Metabolism | Predominantly through glutathionation, O-glucuronidation, and NO-oxime cleavage | [5] |
| Elimination Half-life | ~4 hours | [5] |
| Route of Elimination | ~77.5% in urine (42% unchanged), ~12% in feces | [5] |
| Apparent Clearance (CL/F) at Steady State | 34 L/hr | [5] |
Pharmacodynamics: Arimoclomol has been shown to cause a reversible increase in mean serum creatinine (approximately 19% from baseline at a dose of 744 mg/day) without affecting glomerular function.[5][19] This is attributed to its inhibition of the OCT2 transporter involved in creatinine secretion.[12][19]
Conclusion
This compound represents a targeted therapeutic approach that leverages the cell's own protective machinery. By amplifying the heat shock response in stressed cells, it addresses the core pathology of protein misfolding and aggregation that underlies several debilitating diseases. The quantitative data from the Niemann-Pick disease type C clinical trial demonstrates a significant and clinically meaningful treatment effect. While trials in ALS and IBM have not met their primary endpoints, the preclinical data and the unique mechanism of action of Arimoclomol continue to make it a subject of great interest.[13][15][17] This guide provides a foundational understanding of Arimoclomol's technical aspects, offering valuable insights for ongoing research and future drug development endeavors in the field of cellular stress and neurodegeneration.
References
- 1. What is Arimoclomol used for? [synapse.patsnap.com]
- 2. The role of heat shock proteins in Amyotrophic Lateral Sclerosis: The therapeutic potential of Arimoclomol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. hcplive.com [hcplive.com]
- 7. fda.gov [fda.gov]
- 8. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. The heat-shock response co-inducer arimoclomol protects against retinal degeneration in rhodopsin retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Late stage treatment with arimoclomol delays disease progression and prevents protein aggregation in the SOD1 mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myositis.org [myositis.org]
- 12. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of arimoclomol in Niemann-Pick disease type C: Results from a double-blind, randomised, placebo-controlled, multinational phase 2/3 trial of a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of arimoclomol in patients with early amyotrophic lateral sclerosis (ORARIALS-01): a randomised, double-blind, placebo-controlled, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of arimoclomol in amyotrophic lateral sclerosis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Safety and efficacy of arimoclomol for inclusion body myositis: a multicentre, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. neurology.org [neurology.org]
- 19. Miplyffa (Arimoclomol Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
The Role of rac-Arimoclomol Maleic Acid in Neurodegenerative Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
rac-Arimoclomol Maleic Acid, a heat shock protein (HSP) co-inducer, has emerged as a promising therapeutic candidate for a range of neurodegenerative diseases characterized by protein misfolding and aggregation. By amplifying the endogenous heat shock response, arimoclomol enhances the cellular machinery responsible for protein quality control, thereby mitigating the pathological hallmarks of these devastating disorders. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the use of arimoclomol in various neurodegenerative disease models. It details the compound's mechanism of action, summarizes key quantitative data from in vivo and in vitro studies, and provides detailed experimental protocols for the key assays cited. The included signaling pathway and experimental workflow diagrams, generated using Graphviz, offer a clear visual representation of the complex biological processes involved.
Mechanism of Action
Arimoclomol's primary mechanism of action is the co-induction of the heat shock response (HSR), a highly conserved cellular stress response. It does not directly induce HSPs but rather amplifies the response in cells already under stress.[1][2] This is achieved by prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSP genes.[3] Activated HSF1 translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of genes encoding for HSPs, such as HSP70 and HSP90, leading to their increased expression.[3]
These HSPs function as molecular chaperones, playing a critical role in protein homeostasis by:
-
Facilitating the correct folding of newly synthesized proteins.
-
Refolding of misfolded or denatured proteins. [1]
-
Preventing the aggregation of toxic protein species. [1]
-
Improving lysosomal function and promoting the clearance of protein aggregates. [4][5]
More recently, a novel mechanism has been identified involving the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[3] These transcription factors regulate the expression of Coordinated Lysosomal Expression and Regulation (CLEAR) genes, which are essential for lysosomal biogenesis and autophagy.[3] This dual mechanism of action—enhancing both the HSR and lysosomal function—positions arimoclomol as a multifaceted therapeutic agent for neurodegenerative diseases.
Signaling Pathway Diagrams
Caption: Arimoclomol prolongs HSF1 activation in the Heat Shock Response pathway.
Caption: Arimoclomol activates the TFEB/TFE3-CLEAR pathway for lysosomal function.
Preclinical Data in Neurodegenerative Disease Models
Amyotrophic Lateral Sclerosis (ALS)
The most extensive preclinical data for arimoclomol comes from the SOD1-G93A transgenic mouse model of ALS. Multiple studies have demonstrated its neuroprotective effects, even when administered after symptom onset.
Table 1: Efficacy of Arimoclomol in the SOD1-G93A Mouse Model of ALS
| Parameter | Treatment Group | Outcome | Reference |
| Motor Unit Survival (120 days) | Untreated SOD1-G93A | ~25% of Wild-Type | [2][6] |
| Arimoclomol-treated SOD1-G93A | ~50% of Wild-Type | [2][6] | |
| Lifespan | Untreated SOD1-G93A | ~125-135 days | [5][7] |
| Arimoclomol-treated SOD1-G93A | ~153 days (22% increase) | [2][5][6] | |
| Motor Function (Rotarod) | Untreated SOD1-G93A | Progressive decline from ~75 days | [8] |
| Arimoclomol-treated SOD1-G93A | Significant improvement in muscle function | [8] | |
| Motor Neuron Survival (Spinal Cord) | Untreated SOD1-G93A | Significant loss at 120 days | [2][6] |
| Arimoclomol-treated SOD1-G93A | Marked improvement in survival | [2][6] | |
| Protein Aggregation (Ubiquitin-positive) | Untreated SOD1-G93A | Present in spinal cord | [8] |
| Arimoclomol-treated SOD1-G93A | Decreased number of aggregates | [8] |
Arimoclomol has also shown efficacy in a mouse model of TDP-43 proteinopathy, a pathological hallmark of most ALS cases. In combination with a lysine deacetylation inhibitor, arimoclomol sustained the mitigation of neurodegeneration.[9][10]
Niemann-Pick Disease Type C (NPC)
Arimoclomol has been investigated in the Npc1-/- mouse model of NPC, a lysosomal storage disorder characterized by the accumulation of cholesterol and other lipids.
Table 2: Efficacy of Arimoclomol in the Npc1-/- Mouse Model of NPC
| Parameter | Treatment Group | Outcome | Reference |
| Ataxic Gait Parameters (CatWalk) | Untreated Npc1-/- | Significant impairment | [11] |
| Arimoclomol-treated Npc1-/- | Significant improvement in all 13 ataxic gait parameters | [11] | |
| Respiration | Untreated Npc1-/- | Abnormal | [11] |
| Arimoclomol-treated Npc1-/- | Significantly improved | [11] | |
| Cerebellar Myelination | Untreated Npc1-/- | Hypomyelination | [5] |
| Bimoclomol-treated Npc1-/- | Improved myelination and increased mature oligodendrocytes | [5] | |
| Cerebellar Weight | Untreated Npc1-/- | Atrophy | [5] |
| Bimoclomol-treated Npc1-/- | Preserved cerebellar weight | [5] |
Note: Data on cerebellar myelination and weight are from studies using bimoclomol, a structurally similar HSP amplifier to arimoclomol.
Parkinson's Disease (PD) and Huntington's Disease (HD)
Preclinical research suggests a potential therapeutic role for arimoclomol in other neurodegenerative diseases like Parkinson's and Huntington's, primarily based on its mechanism of action targeting protein aggregation.
In vitro studies have shown that arimoclomol nanomicelles can significantly reduce the aggregation of α-synuclein and β-amyloid, the key pathological proteins in Parkinson's and Alzheimer's disease, respectively.[2][12] While direct in vivo quantitative data for arimoclomol in established PD and HD mouse models (e.g., MPTP for PD, R6/2 or YAC128 for HD) is limited in the public domain, the strong mechanistic rationale and positive results in other proteinopathies warrant further investigation.
Clinical Trial Data
Arimoclomol has been evaluated in several clinical trials for neurodegenerative diseases.
Table 3: Clinical Efficacy of Arimoclomol
| Disease | Trial Phase | Key Outcome | Result | Reference |
| Niemann-Pick Disease Type C (NPC) | Phase 2/3 | Change in 5-domain NPC Clinical Severity Scale (NPCCSS) score at 12 months | 65% reduction in annual disease progression (Treatment difference of -1.40, p=0.046) | [5][6][10][13] |
| Amyotrophic Lateral Sclerosis (ALS) (SOD1 mutation) | Phase 2/3 | Time to permanent assisted ventilation or death | No statistically significant efficacy, though some trends towards benefit | [1] |
| Inclusion Body Myositis (IBM) | Phase 2/3 | Change in Inclusion Body Myositis Functional Rating Scale (IBMFRS) total score | No significant improvement compared to placebo | [14][15] |
Experimental Protocols
In Vivo Models
-
Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (B6SJL-Tg(SOD1-G93A)1Gur/J).
-
Treatment Protocol: Arimoclomol is typically administered via intraperitoneal injection or oral gavage. Dosing regimens vary, with studies initiating treatment at pre-symptomatic (e.g., 50 days of age), early-symptomatic (e.g., 75 days), or late-symptomatic (e.g., 90 days) stages. A common dose is 30 mg/kg/day.[5][8]
-
Motor Function Assessment:
-
Rotarod Test: Mice are placed on a rotating rod with increasing speed, and the latency to fall is recorded. This assesses motor coordination and balance.
-
Hanging Wire Test: Mice are suspended by their forelimbs from a wire mesh, and the time until they fall is measured. This evaluates grip strength.
-
Neurological Scoring: A phenotypic scoring system is used to assess the onset and progression of hindlimb paralysis.
-
-
Survival Analysis: The lifespan of the mice is monitored and recorded.
-
Histological Analysis:
-
Motor Neuron Counting: Spinal cords are collected, sectioned, and stained (e.g., with Nissl stain) to quantify the number of surviving motor neurons in the lumbar region.[2][6]
-
Immunohistochemistry for HSP70: Spinal cord sections are stained with an anti-HSP70 antibody to assess the induction of the heat shock response.
-
-
Animal Model: Mice with a spontaneous mutation in the Npc1 gene (BALB/cNctr-Npc1m1N/J).
-
Treatment Protocol: Arimoclomol or similar compounds are administered, for example, by daily intraperitoneal injection from postnatal day 7 through 34.[5]
-
Behavioral Assessment:
-
CatWalk Automated Gait Analysis: This system tracks paw prints to quantify various gait parameters, such as stride length, swing speed, and interlimb coordination, to assess ataxia.[11]
-
-
Histological and Biochemical Analysis:
-
Filipin Staining: To visualize the accumulation of unesterified cholesterol in tissues.
-
Immunohistochemistry: For markers of myelination (e.g., myelin basic protein) and oligodendrocytes.[5]
-
Lipid Quantification: Mass spectrometry-based lipidomics can be used to quantify the levels of various lipid species in tissues.[9]
-
In Vitro Assays
This protocol is to assess the phosphorylation status of HSF1, an indicator of its activation.
-
Sample Preparation: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel. The hyperphosphorylated, active form of HSF1 will migrate slower than the inactive form.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total HSF1 or a phospho-specific HSF1 antibody (e.g., anti-phospho-HSF1 Ser326) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Densitometry analysis is used to quantify the intensity of the bands, and the ratio of phosphorylated HSF1 to total HSF1 is calculated.
This method is used to visualize cholesterol accumulation in cultured cells, such as fibroblasts from NPC patients.
-
Cell Culture: Plate cells on glass coverslips and culture under desired conditions.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 30-60 minutes at room temperature.
-
Quenching: Quench the fixation with 50 mM ammonium chloride in PBS for 10 minutes.
-
Staining: Incubate the cells with 0.05 mg/mL filipin III in PBS for 2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips on glass slides with a suitable mounting medium.
-
Microscopy: Visualize the filipin staining using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-470 nm). Filipin fluorescence is prone to photobleaching, so images should be acquired promptly.
Experimental Workflow Diagram
Caption: A generalized workflow for preclinical evaluation of arimoclomol.
Conclusion
This compound represents a compelling therapeutic strategy for neurodegenerative diseases, with a well-defined mechanism of action centered on the amplification of the heat shock response and enhancement of lysosomal function. Robust preclinical data, particularly in models of ALS and NPC, have demonstrated its potential to mitigate key pathological features and improve functional outcomes. While clinical trial results have been mixed, the significant efficacy observed in NPC has led to its approval for this indication in some regions. Further research is warranted to explore the full therapeutic potential of arimoclomol, potentially in combination with other agents, and to identify patient populations that are most likely to benefit from this innovative approach to treating neurodegenerative diseases. This technical guide serves as a foundational resource for scientists and clinicians working to advance the development of arimoclomol and other HSP-modulating therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of phosphorylation of human heat shock factor 1 in cells experiencing a stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Frontiers | Quantification of Huntington’s Disease Related Markers in the R6/2 Mouse Model [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IHC Protocol for Mouse Tissue Sections - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
rac-Arimoclomol Maleic Acid: A Modulator of Lysosomal Function Through the Heat Shock Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
rac-Arimoclomol Maleic Acid is an investigational small molecule drug candidate that has demonstrated therapeutic potential in several lysosomal storage diseases (LSDs), including Niemann-Pick disease type C (NPC) and Gaucher disease (GD). Its primary mechanism of action involves the amplification of the cellular heat shock response (HSR), a crucial pathway for maintaining protein homeostasis. By potentiating the HSR, arimoclomol enhances the function of lysosomes, the cell's primary recycling centers, which are dysfunctional in LSDs. This whitepaper provides a comprehensive technical overview of this compound, detailing its mechanism of action, its effects on lysosomal function, relevant signaling pathways, quantitative data from clinical studies, and detailed experimental protocols for key assays.
Introduction to this compound
rac-Arimoclomol is a hydroxylamine derivative that acts as a co-inducer of heat shock proteins (HSPs).[1] It is administered orally and has the ability to cross the blood-brain barrier, a critical feature for treating neurodegenerative aspects of many LSDs.[2][3][4] The maleic acid salt form is utilized in its formulation.[5][6][7] Arimoclomol is not an inducer of the HSR on its own but rather amplifies an existing stress response, which may contribute to a favorable safety profile.[1][8]
Mechanism of Action: Amplification of the Heat Shock Response
The primary mechanism of action of arimoclomol is the potentiation of the Heat Shock Response (HSR).[9][10] The HSR is a highly conserved cellular process that protects cells from damage caused by various stressors, including protein misfolding and aggregation.
Activation of Heat Shock Factor 1 (HSF1)
Under cellular stress, Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR, is activated.[11] Arimoclomol is reported to prolong the activation of HSF1.[8] This extended activation leads to increased transcription of genes encoding for heat shock proteins (HSPs).
Upregulation of Heat Shock Proteins (HSPs)
The prolonged activation of HSF1 by arimoclomol results in the increased synthesis of various HSPs, most notably HSP70 and its endoplasmic reticulum-resident counterpart, BiP (Binding immunoglobulin protein).[2][12][13] HSPs function as molecular chaperones, assisting in the correct folding of nascent and misfolded proteins, preventing protein aggregation, and facilitating the degradation of damaged proteins.[1][4][10]
Impact on Lysosomal Function
The therapeutic effects of arimoclomol in lysosomal storage diseases are directly linked to its ability to enhance lysosomal function through multiple mechanisms.
Improved Folding and Trafficking of Lysosomal Proteins
In many LSDs, mutations in genes encoding lysosomal enzymes or transporters lead to misfolded and unstable proteins that are prematurely degraded by the cell's quality control machinery. The increased levels of HSPs induced by arimoclomol can assist in the proper folding and stabilization of these mutant proteins, allowing them to be trafficked to the lysosome and exert their function.[2][12][13] For example, in Gaucher disease, arimoclomol has been shown to improve the folding, maturation, and activity of the mutated glucocerebrosidase (GCase) enzyme.[2][12][13]
Enhancement of Lysosomal Biogenesis and the CLEAR Network
Recent studies have revealed that arimoclomol's mechanism extends beyond the HSR. It has been shown to increase the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[14][15] TFEB and TFE3 are master regulators of lysosomal biogenesis and autophagy, controlling the expression of a network of genes known as the Coordinated Lysosomal Expression and Regulation (CLEAR) network.[14][15] By activating TFEB and TFE3, arimoclomol upregulates the expression of CLEAR genes, including those involved in lysosomal enzyme production, lysosomal membrane protein synthesis, and autophagy, thereby enhancing the overall functional capacity of the lysosomal system.[16][14][15]
Reduction of Lysosomal Storage
The enhanced folding of lysosomal proteins and the upregulation of the lysosomal machinery collectively lead to a reduction in the accumulation of undigested substrates within the lysosome, which is the pathological hallmark of LSDs. In NPC, arimoclomol has been shown to reduce the accumulation of unesterified cholesterol in lysosomes of patient-derived fibroblasts.[14][17]
Quantitative Data from Clinical Trials
Clinical trials of arimoclomol in Niemann-Pick disease type C and Gaucher disease have provided quantitative evidence of its therapeutic potential.
Table 1: Efficacy of Arimoclomol in Niemann-Pick Disease Type C (Phase 2/3 Trial)[18][19][20]
| Endpoint | Arimoclomol Group | Placebo Group | Treatment Difference | P-value |
| Mean change in 5-domain NPCCSS score from baseline to 12 months | 0.76 | 2.15 | -1.40 (95% CI: -2.76, -0.03) | 0.046 |
| Annual disease progression reduction | 65% | - | - | - |
| Proportion of patients stable or improved | 50% | 37.5% | - | - |
| Treatment difference in patients on miglustat (NPCCSS) | - | - | -2.06 | 0.006 |
NPCCSS: NPC Clinical Severity Scale
Table 2: Efficacy of Arimoclomol in Gaucher Disease (Phase 2 Trial)[3]
| Endpoint | Arimoclomol Treatment | Placebo |
| Reduction in liver size | 15% - 20% | Not specified |
| Reduction in spleen size | 5% - 21% | Not specified |
| Reduction in serum chitotriosidase | 12% - 29% | Not statistically significant vs. placebo |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflow
References
- 1. Gene expression assays with quantitative real-time PCR [bio-protocol.org]
- 2. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes | Springer Nature Experiments [experiments.springernature.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad.com [bio-rad.com]
- 6. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. abcam.com [abcam.com]
- 9. Phosphorylation-State Modulated Binding of HSP70: Structural Insights and Compensatory Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. How can you detect endogenous expression of early endosome and lysosome in immunofluorescence? | AAT Bioquest [aatbio.com]
- 12. An assay to evaluate the capacity of cholesterol acceptors using BODIPY-cholesterol in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real Time Quantitative PCR (for Suspension Cells) [bio-protocol.org]
- 16. assaygenie.com [assaygenie.com]
- 17. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Profile of rac-Arimoclomol Maleic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-Arimoclomol Maleic Acid, hereafter referred to as arimoclomol, is a hydroxylamine derivative that has garnered significant interest for its potential therapeutic applications in a range of neurodegenerative and lysosomal storage diseases.[1] Its primary mechanism of action is the co-induction of the cellular heat shock response, a key pathway in maintaining protein homeostasis.[2] This technical guide provides a comprehensive overview of the preclinical data and studies that form the scientific foundation for the clinical development of arimoclomol.
Mechanism of Action
Arimoclomol is not a direct inducer of heat shock proteins (HSPs) in the way that cellular stress is. Instead, it acts as a co-inducer, amplifying the natural stress response in cells already under duress.[3] The core of its mechanism involves the potentiation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response.[1][4] Under cellular stress, arimoclomol is believed to stabilize the interaction of HSF1 with Heat Shock Elements (HSEs) in the promoter regions of HSP genes, leading to a prolonged and enhanced production of cytoprotective HSPs, most notably HSP70.[1][4]
In the context of lysosomal storage diseases such as Niemann-Pick disease type C (NPC), arimoclomol's mechanism extends beyond HSF1 activation. It has been shown to increase the nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[5][6] These transcription factors are key regulators of lysosomal biogenesis and autophagy through their binding to Coordinated Lysosomal Expression and Regulation (CLEAR) gene networks.[5] This dual action of enhancing protein chaperoning and promoting lysosomal function makes arimoclomol a compelling candidate for diseases characterized by protein misfolding and lysosomal dysfunction.
Signaling Pathway of Arimoclomol
Preclinical Efficacy Data
Arimoclomol has demonstrated efficacy in a variety of preclinical models of neurodegenerative and lysosomal storage diseases.
In Vivo Studies in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
The SOD1G93A transgenic mouse model, which recapitulates many features of human ALS, has been a key in vivo model for evaluating the neuroprotective effects of arimoclomol.
| Model | Treatment Regimen | Key Findings | Reference |
| SOD1G93A Transgenic Mice | 40 mg/kg/day, intraperitoneal injection, from day 50 | 22% increase in lifespan.[2] | Kieran D, et al. Nat Med. 2004.[2] |
| SOD1G93A Transgenic Mice | 40 mg/kg/day, intraperitoneal injection, from day 50 | Significant improvement in hind limb muscle function and motor neuron survival at day 120.[2] | Kieran D, et al. Nat Med. 2004.[2] |
| SOD1G93A Transgenic Mice | 40 mg/kg/day, intraperitoneal injection, from day 75 (early symptomatic) | Significantly improved muscle function and increased lifespan.[7] | Kalmar B, et al. J Neurochem. 2008.[7] |
| SOD1G93A Transgenic Mice | 40 mg/kg/day, intraperitoneal injection, from day 90 (late symptomatic) | Significantly improved muscle function; no significant effect on lifespan.[7] | Kalmar B, et al. J Neurochem. 2008.[7] |
| SOD1G93A Transgenic Mice | 40 mg/kg/day, intraperitoneal injection | Increased expression of HSP70 and a decrease in ubiquitin-positive aggregates in the spinal cord.[7] | Kalmar B, et al. J Neurochem. 2008.[7] |
In Vitro Studies in Niemann-Pick Disease Type C (NPC) Fibroblasts
Human fibroblast cell lines derived from NPC patients are a critical in vitro model for studying the disease pathology and evaluating therapeutic interventions.
| Model | Arimoclomol Concentration | Duration | Key Findings | Reference |
| Human NPC Patient Fibroblasts (I1061T or P1007A mutation) | 400 µM | 1 day | Significant increase in nuclear translocation of TFE3.[8] | Shammas H, et al. Zevra Therapeutics.[8] |
| HeLa cells with U-18666A-induced NPC phenotype | 0-400 µM | Not specified | Dose-dependent increase in nuclear translocation of TFE3 and TFEB.[8] | Shammas H, et al. Zevra Therapeutics.[8] |
| Healthy Human Fibroblasts | 400 µM | Not specified | Enhanced binding of TFE3 to CLEAR promoter elements of NPC1, NPC2, GBA, MCOLN1, and GLA.[8] | Shammas H, et al. Zevra Therapeutics.[8] |
| Human NPC Patient Fibroblasts | 100 and 200 µM | 7, 14, 21, and 28 days | Reduced filipin staining intensity, indicating cholesterol clearance from lysosomes.[8] | Shammas H, et al. Zevra Therapeutics.[8] |
Experimental Protocols
SOD1G93A Mouse Model of ALS
Animal Model: Transgenic mice carrying a human SOD1 gene with a G93A mutation (TgN[SOD1-G93A]1Gur) on a B6SJLF1 background.[9]
Treatment Administration: Arimoclomol was dissolved in sterile saline and administered via daily intraperitoneal injections at a dose of 40 mg/kg.[10] Control animals received saline injections. Treatment was initiated at various stages of the disease, including pre-symptomatic (day 50), early-symptomatic (day 75), and late-symptomatic (day 90).[2][7]
Functional Assessment: Hind limb muscle function was assessed by measuring isometric muscle force in the tibialis anterior and extensor digitorum longus muscles in response to nerve stimulation.[9]
Histological Analysis: Motor neuron survival was quantified in the lumbar spinal cord of 120-day-old mice. Spinal cords were fixed, sectioned, and stained with cresyl violet. Motor neurons were identified based on morphology and size.[9]
Protein Analysis: The expression of heat shock proteins (e.g., HSP70, HSP90) and the presence of ubiquitin-positive protein aggregates were evaluated in spinal cord lysates using Western blotting and immunohistochemistry.[7][9]
Workflow for SOD1G93A Mouse Study
In Vitro NPC Fibroblast Studies
Cell Culture: Primary human skin fibroblasts from healthy donors and NPC patients with confirmed NPC1 mutations were cultured in standard cell culture media.[8] For some experiments, a cellular model of NPC was induced in HeLa cells using the NPC1 protein inhibitor U-18666A.[8]
Arimoclomol Treatment: Arimoclomol was dissolved in a suitable solvent (e.g., PBS) and added to the cell culture medium at various concentrations (typically ranging from 100 to 400 µM) for specified durations (e.g., 1 to 28 days).[8]
Immunofluorescence and High-Content Imaging: To assess TFEB/TFE3 nuclear translocation and cholesterol accumulation, cells were fixed and permeabilized. They were then stained with specific primary antibodies against TFEB or TFE3, followed by fluorescently labeled secondary antibodies. For cholesterol staining, the fluorescent dye filipin was used.[8][11] Images were acquired using a high-content imaging system, and the intensity and localization of the fluorescent signals were quantified.[8]
Quantitative PCR (qPCR): To measure the expression of CLEAR network genes, total RNA was extracted from treated and untreated cells, reverse-transcribed into cDNA, and then subjected to qPCR using primers specific for target genes (NPC1, NPC2, GBA, etc.).[8] Gene expression levels were normalized to a housekeeping gene.
Western Blotting: To assess NPC1 protein levels and maturation, as well as HSP70 induction, cell lysates were prepared and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies.[8]
Workflow for In Vitro NPC Fibroblast Study
Pharmacokinetics and Safety
Pharmacokinetics
Preclinical and early clinical studies have established key pharmacokinetic parameters for arimoclomol.
| Parameter | Finding | Reference |
| Blood-Brain Barrier Penetration | Crosses the blood-brain barrier.[12] | Mengel E, et al. J Inherit Metab Dis. 2021.[12] |
| Plasma Protein Binding | Approximately 10%.[1] | DrugBank Online.[1] |
| Metabolism | Predominantly metabolized through glutathionation, O-glucuronidation, and N-O-oxime cleavage.[1] | DrugBank Online.[1] |
| Elimination Half-life | Approximately 4 hours.[3] | Alzheimer's Drug Discovery Foundation.[3] |
| Excretion | Primarily via urine (77.5%, with 42% as unchanged drug) and feces (12%).[1] | DrugBank Online.[1] |
Preclinical Safety and Toxicology
No LD50 data is readily available in the reviewed literature. Preclinical safety studies have been conducted as part of the drug development program. In healthy male adults, a dose of 744 mg/day resulted in a reversible 19% increase in mean serum creatinine.[1]
Conclusion
The preclinical data for this compound provide a strong rationale for its development in neurodegenerative and lysosomal storage diseases. Its dual mechanism of action, involving the potentiation of the HSF1-mediated heat shock response and the activation of TFEB/TFE3-driven lysosomal biogenesis, addresses key pathological features of these disorders. Efficacy has been demonstrated in relevant in vivo and in vitro models, showing improvements in survival, motor function, and cellular phenotypes. The pharmacokinetic profile, including its ability to cross the blood-brain barrier, further supports its potential as a therapy for central nervous system disorders. These preclinical findings have paved the way for the clinical investigations that are defining the therapeutic role of arimoclomol.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Treatment with arimoclomol, a coinducer of heat shock proteins, delays disease progression in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Arimoclomol | C14H20ClN3O3 | CID 208924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into arimoclomol mediated effects on lysosomal function in Niemann-pick type C disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Late stage treatment with arimoclomol delays disease progression and prevents protein aggregation in the SOD1 mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zevra.com [zevra.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
rac-Arimoclomol Maleic Acid: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-Arimoclomol Maleic Acid, hereafter referred to as Arimoclomol, is an experimental therapeutic agent that has garnered significant interest for its potential in treating a range of neurodegenerative diseases, including Niemann-Pick disease type C (NPC), Amyotrophic Lateral Sclerosis (ALS), and Gaucher disease.[1][2] Its primary mechanism of action lies in its ability to act as a co-inducer of the cellular heat shock response.[3] Arimoclomol is understood to prolong the activation of Heat Shock Factor 1 (HSF1), the principal transcription factor responsible for upregulating the expression of heat shock proteins (HSPs), most notably HSP70.[3][4][5] This augmentation of the heat shock response enhances the cell's capacity to manage misfolded proteins, a common pathological hallmark of many neurodegenerative disorders.[1]
These application notes provide detailed protocols for utilizing Arimoclomol in a cell culture setting, with a particular focus on the human neuroblastoma cell line, SH-SY5Y, a widely used model in neurobiology research. The provided methodologies will guide researchers in assessing the cytoprotective and HSP-inducing effects of Arimoclomol.
Mechanism of Action: Amplifying the Heat Shock Response
Under conditions of cellular stress, such as the accumulation of misfolded proteins, HSF1 is released from its inhibitory complex with HSP90. It then trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of HSP genes, initiating their transcription. Arimoclomol is proposed to stabilize the activated HSF1 trimer, prolonging its binding to HSEs and thereby amplifying the production of HSPs like HSP70.[2][5] This enhanced chaperone capacity aids in the refolding of damaged proteins, preventing their aggregation and promoting cellular homeostasis.
Caption: Arimoclomol's mechanism of action.
Data Presentation
Table 1: Recommended Concentration Range of Arimoclomol for In Vitro Studies
| Cell Line | Application | Concentration Range | Incubation Time | Reference |
| SH-SY5Y | Neuroprotection against oxidative stress | 1 µM - 50 µM | 24 - 48 hours | [6][7] |
| SH-SY5Y | HSP70 Induction | 10 µM - 100 µM | 24 - 72 hours | [8] |
| Primary Motor Neurons | Neuroprotection | 1 µM - 10 µM | 48 - 72 hours | [9] |
| Patient Fibroblasts (NPC) | Reduction of cholesterol accumulation | 10 µM - 30 µM | 72 hours | [2] |
Table 2: Summary of Expected Quantitative Outcomes
| Experiment | Cell Line | Treatment Conditions | Expected Outcome |
| Western Blot for HSP70 | SH-SY5Y | 10 µM Arimoclomol for 48h | 1.5 - 3-fold increase in HSP70 expression |
| MTT Cell Viability Assay | SH-SY5Y | Pre-treatment with 5 µM Arimoclomol for 24h, followed by H₂O₂ (100 µM) for 24h | 20-40% increase in cell viability compared to H₂O₂ alone |
| Immunofluorescence for HSF1 | SH-SY5Y | 10 µM Arimoclomol for 6h | Increased nuclear localization of HSF1 |
Experimental Protocols
Protocol 1: Assessment of HSP70 Induction by Western Blot
This protocol details the procedure for quantifying the change in HSP70 protein expression in SH-SY5Y cells following treatment with Arimoclomol.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HSP70
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Prepare a stock solution of Arimoclomol in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1, 10, 50 µM). Replace the medium in the wells with the Arimoclomol-containing medium or a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer with protease inhibitors to each well and incubate on ice for 15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HSP70 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the HSP70 band intensity to the corresponding loading control band intensity.
Caption: Western Blot Workflow.
Protocol 2: Neuroprotection Assay against Oxidative Stress
This protocol describes how to assess the protective effects of Arimoclomol against hydrogen peroxide (H₂O₂)-induced cytotoxicity in SH-SY5Y cells using the MTT assay.
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of Arimoclomol (e.g., 1, 5, 10 µM) or a vehicle control for 24 hours.
-
Induction of Oxidative Stress: Remove the Arimoclomol-containing medium and expose the cells to a medium containing a cytotoxic concentration of H₂O₂ (e.g., 100 µM). Include a control group with a medium only.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 2-4 hours at room temperature in the dark.
-
-
Data Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells). Compare the viability of cells pre-treated with Arimoclomol to those treated with H₂O₂ alone.
Caption: Neuroprotection Assay Workflow.
Conclusion
The protocols outlined in these application notes provide a framework for investigating the in vitro effects of this compound. By following these detailed methodologies, researchers can effectively assess the compound's ability to induce a heat shock response and confer neuroprotection in a cell culture model. The provided data tables and diagrams serve as a valuable reference for experimental design and interpretation of results. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible data.
References
- 1. Arimoclomol - Wikipedia [en.wikipedia.org]
- 2. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Neuroprotective Effects of Phenolic and Carboxylic Acids on Oxidative Stress-Induced Toxicity in Human Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Manipulation of HSP70-SOD1 Expression Modulates SH-SY5Y Differentiation and Susceptibility to Oxidative Stress-Dependent Cell Damage: Involvement in Oxotremorine-M-Mediated Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manipulation of HSP70-SOD1 Expression Modulates SH-SY5Y Differentiation and Susceptibility to Oxidative Stress-Dependent Cell Damage: Involvement in Oxotremorine-M-Mediated Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of histone deacetylase inhibition and arimoclomol on heat shock protein expression and disease biomarkers in primary culture models of familial ALS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for rac-Arimoclomol Maleic Acid in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of rac-Arimoclomol Maleic Acid, a co-inducer of the heat shock response, in preclinical research. The information compiled here is intended to guide the design and execution of experimental protocols in relevant animal models of neurodegenerative diseases.
Mechanism of Action
Arimoclomol potentiates the cellular stress response, primarily through the activation of Heat Shock Factor 1 (HSF1). Under normal physiological conditions, HSF1 is maintained in an inactive, monomeric state in the cytoplasm through its association with heat shock proteins (HSPs) such as HSP70 and HSP90. In the presence of cellular stress, such as the accumulation of misfolded proteins, these chaperones are sequestered to assist in protein refolding. This releases HSF1, allowing it to trimerize and translocate to the nucleus. Once in the nucleus, the HSF1 trimer binds to heat shock elements (HSEs) in the promoter regions of HSP genes, leading to the increased transcription of protective HSPs. Arimoclomol is thought to prolong the activation of HSF1, thereby amplifying this protective cellular response.[1][2][3]
In Vivo Dosage and Administration
The following tables summarize reported dosages of this compound used in various in vivo models. It is crucial to note that optimal dosage may vary depending on the specific animal model, strain, age, and the desired therapeutic effect.
Table 1: Dosage in Niemann-Pick Type C (NPC) Mouse Models
| Animal Model | Dosage (mg/kg/day) | Route of Administration | Vehicle | Key Findings |
| Npc1-/- Mouse | 1-30 | Drinking Water | Water | Dose-dependent improvement in gait.[4] |
| Npc1-/- Mouse | 10 | Drinking Water | Water | Efficacious dose identified from dose-range study.[4] |
| NPC1nmf/nmf Mouse | 100 | Not Specified | Not Specified | Reduced total cholesterol in the liver.[5] |
Table 2: Dosage in Amyotrophic Lateral Sclerosis (ALS) Mouse Models
| Animal Model | Dosage (mg/kg/day) | Route of Administration | Vehicle | Treatment Initiation | Key Findings |
| SOD1G93A Mouse | 20 | Not Specified | Not Specified | 75 days of age (early symptomatic) | Improved muscle function and increased lifespan.[6][7][8] |
| SOD1G93A Mouse | 20 | Not Specified | Not Specified | 90 days of age (late symptomatic) | Improved muscle function, no significant effect on lifespan.[6][7][8] |
Experimental Protocols
Vehicle Preparation
For oral administration, this compound can be dissolved in sterile water. If administering via drinking water, the appropriate concentration should be calculated based on the average daily water consumption of the animals to achieve the target mg/kg/day dose. For oral gavage, the compound should be dissolved in a suitable vehicle such as water or saline. The pH of the formulation should be maintained between 5 and 9 if possible to minimize potential administration-related adverse effects.[9]
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a general workflow for conducting in vivo efficacy studies with Arimoclomol.
Protocol for Administration in SOD1G93A Mice
This protocol is a generalized example based on published studies.[6][7][8]
-
Animal Model: Transgenic mice expressing the human SOD1G93A mutation.
-
Housing and Husbandry: House animals in accordance with institutional guidelines, providing ad libitum access to food and water.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, 20 mg/kg/day Arimoclomol).
-
Treatment Initiation: Begin treatment at a presymptomatic, early symptomatic (e.g., 75 days of age), or late symptomatic (e.g., 90 days of age) stage.
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in sterile water.
-
Administer the appropriate dose daily via oral gavage. The volume should be adjusted based on the animal's body weight.
-
The vehicle control group should receive an equivalent volume of water.
-
-
Monitoring and Endpoints:
-
Monitor body weight and general health status regularly.
-
Assess motor function using standardized tests (e.g., rotarod, grip strength) at regular intervals.
-
Define disease onset and endpoint criteria (e.g., loss of righting reflex).
-
Record survival data.
-
-
Tissue Collection and Analysis:
-
At the study endpoint, perfuse animals and collect relevant tissues (e.g., spinal cord, brain).
-
Perform histological analysis to quantify motor neuron survival.
-
Conduct biochemical assays to measure levels of HSP70 and ubiquitin-positive protein aggregates.
-
Important Considerations
-
Formulation Stability: Ensure the stability of the Arimoclomol formulation throughout the study period.
-
Animal Welfare: All animal experiments should be conducted in accordance with the ARRIVE guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[10]
-
Blinding: To minimize bias, treatment allocation and outcome assessments should be performed in a blinded manner where possible.
-
Statistical Power: Ensure that group sizes are adequately powered to detect statistically significant differences.
By following these guidelines and protocols, researchers can effectively utilize this compound in their in vivo studies to investigate its therapeutic potential in various disease models.
References
- 1. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]
- 2. researchgate.net [researchgate.net]
- 3. What are HSF1 activators and how do they work? [synapse.patsnap.com]
- 4. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Late stage treatment with arimoclomol delays disease progression and prevents protein aggregation in the SOD1 mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cn.aminer.org [cn.aminer.org]
- 9. researchgate.net [researchgate.net]
- 10. Animal research: Reporting in vivo experiments: The ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for rac-Arimoclomol Maleic Acid Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of rac-Arimoclomol Maleic Acid (hereafter referred to as Arimoclomol) in preclinical animal models of neurodegenerative diseases. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this heat shock protein co-inducer.
Introduction
Arimoclomol is a well-characterized heat shock protein (HSP) amplifier that has demonstrated neuroprotective properties in various animal models of neurodegenerative disorders.[1] Its primary mechanism of action involves the potentiation of the heat shock response by prolonging the activation of Heat Shock Factor 1 (HSF1), the master regulator of stress-inducible HSPs such as HSP70.[1][2] This leads to enhanced protein folding capacity, reduction of protein aggregation, and improved lysosomal function, which are critical pathological features in many neurodegenerative diseases.[2][3] Arimoclomol has been investigated in animal models of Amyotrophic Lateral Sclerosis (ALS), Inclusion Body Myositis (IBM), and Niemann-Pick disease type C (NPC).[1][4][5]
Mechanism of Action Signaling Pathway
Arimoclomol does not directly induce HSPs but rather amplifies an existing stress response.[4] It is thought to stabilize the interaction of HSF1 with Heat Shock Elements (HSEs) in the promoter regions of HSP genes, leading to a sustained transcriptional response.[1] In the context of lysosomal storage disorders like NPC, arimoclomol has also been shown to increase the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), which results in the upregulation of genes involved in lysosomal biogenesis and function.[6]
References
Application Notes and Protocols for rac-Arimoclomol Maleic Acid in HSP70 Induction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-Arimoclomol Maleic Acid is a well-characterized heat shock protein (HSP) amplifier, functioning as a co-inducer of the cellular heat shock response.[1][2][3] Unlike direct stressors, arimoclomol amplifies the existing stress response, primarily by prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSPs.[4][5] This leads to an increased expression of cytoprotective chaperones, most notably Heat Shock Protein 70 (HSP70).[1][3] This unique mechanism of action makes arimoclomol a valuable tool for studying the therapeutic potential of the heat shock response in various disease models, particularly those associated with protein misfolding and aggregation, such as neurodegenerative diseases.[6][7]
These application notes provide detailed protocols for utilizing this compound to induce and quantify HSP70 expression in in vitro cell culture systems.
Mechanism of Action: Amplifying the Heat Shock Response
Under conditions of cellular stress (e.g., protein misfolding, oxidative stress), HSF1 is released from its inhibitory complex with HSP90. It then trimerizes, translocates to the nucleus, and binds to Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.[8] Arimoclomol is understood to potentiate this process by stabilizing the activated HSF1 trimer, leading to a sustained transcriptional response and a more robust induction of HSP70.[3]
Experimental Protocols
The following protocols provide a framework for conducting HSP70 induction assays using this compound. It is recommended to optimize conditions for specific cell lines and experimental goals.
Experimental Workflow Overview
Cell Culture and Treatment
Materials:
-
Cell line of interest (e.g., SK-N-SH neuroblastoma cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO or water)
-
Vehicle control (DMSO or water)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Seed cells into appropriate culture vessels (e.g., 6-well plates for Western blot, 96-well plates for ELISA) at a density that will allow for ~70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Preparation of Arimoclomol Working Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in sterile DMSO). From the stock solution, prepare working concentrations in complete culture medium. A typical starting concentration range for in vitro studies is 1-10 µM.
-
Treatment: Remove the culture medium from the cells and replace it with medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period. For time-course experiments, a range of 6 to 48 hours is recommended. For dose-response experiments, a 24-hour incubation is a common starting point.
Cell Lysis and Protein Quantification
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease inhibitor cocktail
-
BCA protein assay kit or similar
Procedure:
-
Cell Harvest: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA assay or another suitable method.
HSP70 Detection by Western Blot
Materials:
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HSP70
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Normalize protein concentrations for all samples. Prepare samples for loading by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HSP70 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the bands using a suitable imaging system.
-
Analysis: Quantify the band intensities and normalize the HSP70 signal to the loading control.
HSP70 Quantification by ELISA
Materials:
-
HSP70 ELISA kit (follow the manufacturer’s instructions)
-
Cell lysates (prepared as described above)
-
Microplate reader
Procedure:
-
Sample Preparation: Dilute the cell lysates to fall within the detection range of the ELISA kit.
-
ELISA Protocol: Follow the specific instructions provided with the commercial ELISA kit. This typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection and substrate solutions.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of HSP70 in each sample based on the standard curve.
Data Presentation
The following tables provide an example of how to structure quantitative data from HSP70 induction assays with this compound.
Table 1: Dose-Dependent Induction of HSP70 in SK-N-SH Cells
| Arimoclomol (µM) | HSP70 Expression (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 1 | 1.8 |
| 5 | 3.2 |
| 10 | 4.5 |
| Data are representative and should be determined experimentally. |
Table 2: Time-Course of HSP70 Induction with 5 µM Arimoclomol in SK-N-SH Cells
| Time (hours) | HSP70 Expression (Fold Change vs. 0h) |
| 0 | 1.0 |
| 6 | 1.5 |
| 12 | 2.4 |
| 24 | 3.2 |
| 48 | 2.8 |
| Data are representative and should be determined experimentally. |
Troubleshooting
-
No/Low HSP70 Induction:
-
Confirm the presence of a cellular stressor, as arimoclomol is a co-inducer.
-
Optimize arimoclomol concentration and incubation time.
-
Check the integrity of reagents and antibodies.
-
-
High Background in Western Blot:
-
Increase the number and duration of wash steps.
-
Optimize blocking conditions (e.g., extend blocking time, try a different blocking agent).
-
Titrate primary and secondary antibody concentrations.
-
-
High Variability in ELISA:
-
Ensure accurate pipetting and sample dilution.
-
Properly wash the plate between steps as per the manufacturer's protocol.
-
Ensure consistent incubation times and temperatures.
-
By following these protocols and considering the provided guidance, researchers can effectively utilize this compound as a tool to investigate the role of HSP70 in various biological systems and disease models.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Impact of histone deacetylase inhibition and arimoclomol on heat shock protein expression and disease biomarkers in primary culture models of familial ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HSF1 drives a transcriptional program distinct from heat shock to support highly malignant human cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: rac-Arimoclomol Maleic Acid for Gaucher Disease Cell Models
Audience: Researchers, scientists, and drug development professionals.
Introduction Gaucher disease (GD) is a prevalent lysosomal storage disorder caused by autosomal recessive mutations in the GBA gene.[1][2] These mutations lead to a deficiency of the lysosomal enzyme acid beta-glucosidase (GCase), resulting in the accumulation of its substrate, glucocerebroside, within the lysosomes of macrophages and other cells.[3][4][5] Many GBA mutations do not affect the catalytic activity of GCase but rather cause protein misfolding and retention in the endoplasmic reticulum (ER), leading to its degradation through the ER-associated degradation (ERAD) pathway.[1][2] This prevents the enzyme from reaching the lysosome, compromising its function.[2]
rac-Arimoclomol Maleic Acid (henceforth Arimoclomol) is an investigational small molecule that amplifies the production of heat-shock proteins (HSPs), particularly HSP70.[4][6] As molecular chaperones, HSPs play a crucial role in protein folding and homeostasis.[6][7] By amplifying the heat shock response, Arimoclomol aids in the correct folding, maturation, and trafficking of mutant GCase, thereby increasing its activity within the lysosome.[1][3][8] Notably, Arimoclomol can cross the blood-brain barrier, presenting a potential therapeutic strategy for the neuronopathic forms of Gaucher disease (Types 2 and 3), which currently have no approved treatments.[1][6][9][10]
These application notes provide an overview of Arimoclomol's mechanism of action and detailed protocols for its use in Gaucher disease cell models.
Mechanism of Action: HSP Amplification
Arimoclomol is a co-inducer of the heat shock response.[2] It is believed to act by stabilizing the interaction of Heat Shock Factor 1 (HSF1) with Heat Shock Elements (HSEs) in the promoter regions of HSP genes, prolonging their transcription.[7][11] This leads to an increased synthesis of cytoprotective HSPs, including the ER-resident HSP70 isoform, BiP.[1][8][9] This amplified chaperone machinery assists in the proper folding of misfolded mutant GCase in the ER, facilitating its maturation through the Golgi apparatus and subsequent trafficking to the lysosome, where it can exert its enzymatic function.[1][3]
Data Presentation: In Vitro and Clinical Studies
Arimoclomol has been evaluated in both preclinical cell models and clinical trials for Gaucher disease. The following tables summarize key quantitative findings.
Table 1: Effect of Arimoclomol on GCase in Patient-Derived Fibroblasts Data synthesized from in vitro studies on various GD genotypes.
| Cell Line (Genotype) | Arimoclomol Conc. (µM) | Treatment Duration | Outcome | Reference |
| GM10915 (L444P/L444P) | 50 - 800 | 1 - 5 days | Time- and dose-dependent increase in GCase activity. | [2] |
| Multiple nGD & GD1 | Dose-dependent | Not Specified | Increased amount of total and mature (EndoH resistant) GCase protein. | [2][8] |
| N370S/N370S | Dose-dependent | Not Specified | Increased GCase protein levels. | [8] |
| All tested genotypes | Not Specified | Not Specified | Increased GCase activity to levels comparable with enzyme replacement therapy. | [3] |
Table 2: Top-Line Results from Phase 2 Clinical Trial (ORARIGAU-01) A 6-month, randomized, placebo-controlled study in 39 patients with Type 1 or 3 Gaucher disease.[6]
| Parameter | Arimoclomol Dose | Result | Statistical Significance | Reference |
| Serum Chitotriosidase | All doses | 12% - 29% reduction | Not statistically significant vs. placebo | [6] |
| Liver Size | All doses | 15% - 20% reduction | Statistically significant and dose-dependent | [4][6] |
| Spleen Size | All doses | 5% - 21% reduction | Dose-dependent effect | [4] |
| CSF Presence | Not Specified | Arimoclomol detected in cerebrospinal fluid | Supports blood-brain barrier penetration | [6][12] |
Experimental Protocols
The following protocols are generalized from methodologies reported in studies of Arimoclomol in Gaucher disease cell models.[1][2][9] Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Cell Culture and Arimoclomol Treatment
This protocol describes the treatment of primary human fibroblasts derived from Gaucher disease patients.
Materials:
-
GD patient-derived fibroblasts (e.g., L444P/L444P, N370S/N370S)
-
Complete culture medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Vehicle control (e.g., sterile water or DMSO)
-
Cell culture plates (e.g., 6-well or 12-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate GD fibroblasts at a desired density (e.g., 5 x 10⁴ cells/well in a 12-well plate) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Preparation: Prepare a stock solution of Arimoclomol. A range of concentrations from 50 µM to 800 µM has been shown to be effective.[2] Prepare fresh dilutions in complete culture medium for each experiment. Also, prepare a vehicle control using the same final concentration of the solvent.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of Arimoclomol or the vehicle control.
-
Incubation: Incubate the cells for the desired duration. Time-course experiments may range from 24 to 120 hours (1 to 5 days).[2]
-
Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization for downstream analysis.
Protocol 2: Glucocerebrosidase (GCase) Activity Assay
This fluorometric assay measures the enzymatic activity of GCase in cell lysates.
Materials:
-
Treated and untreated cell pellets
-
Lysis Buffer (e.g., H₂O or specific RIPA buffer)
-
Bradford Reagent for protein quantification
-
4-Methylumbelliferyl β-D-glucopyranoside (4-MUG), substrate
-
Assay Buffer (e.g., 0.2 M citrate/phosphate buffer, pH 5.4, with 0.25% sodium taurocholate)
-
Stop Solution (e.g., 0.1 M glycine, pH 10.7)
-
Fluorometer (Excitation: 365 nm, Emission: 448 nm)
-
96-well black plates
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication for 15 seconds).[2] Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of each lysate using the Bradford assay. This is crucial for normalizing GCase activity.
-
Assay Reaction: In a 96-well black plate, add a standardized amount of protein (e.g., 5-10 µg) from each lysate.
-
Substrate Addition: Add the 4-MUG substrate prepared in Assay Buffer to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Stopping the Reaction: Add the Stop Solution to each well to terminate the enzymatic reaction.
-
Fluorescence Measurement: Read the fluorescence on a fluorometer.
-
Data Analysis: Normalize the fluorescence readings to the total protein concentration to determine the specific GCase activity. Compare the activity in Arimoclomol-treated samples to vehicle-treated controls.
Protocol 3: Western Blot for GCase Maturation (EndoH Digestion)
This protocol assesses the maturation state of GCase by determining its resistance to Endoglycosidase H (EndoH), which cleaves N-linked glycans from proteins that have not exited the ER.
Materials:
-
Cell lysates (prepared as above)
-
Endoglycosidase H (EndoH) and corresponding buffer
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-GCase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Digestion: Take a standardized amount of protein from each cell lysate. For each sample, prepare two tubes: one with EndoH enzyme added and one without (control).
-
Incubation: Incubate the samples according to the EndoH manufacturer's instructions (e.g., 37°C for 1 hour).
-
SDS-PAGE and Transfer: Run the digested and undigested samples on an SDS-PAGE gel to separate proteins by size. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature. b. Incubate with the primary anti-GCase antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. d. Wash again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Analysis: The mature, Golgi-processed form of GCase will be resistant to EndoH and will not show a size shift. The immature, ER-resident form will be digested by EndoH, resulting in a faster-migrating band. An increase in the intensity of the EndoH-resistant band in Arimoclomol-treated samples indicates enhanced GCase maturation.[2][8]
References
- 1. The heat shock protein amplifier arimoclomol improves refolding, maturation and lysosomal activity of glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 4. patientworthy.com [patientworthy.com]
- 5. mdpi.com [mdpi.com]
- 6. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. The heat shock protein amplifier arimoclomol improves refolding, maturation and lysosomal activity of glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orphazyme phase 2 study of arimoclomol in Gaucher disease [globenewswire.com]
- 11. WO2021260120A1 - Arimoclomol for treating gaucher disease - Google Patents [patents.google.com]
- 12. sunstone.eu [sunstone.eu]
Application Notes and Protocols: rac-Arimoclomol Maleic Acid in Amyotrophic Lateral Sclerosis (ALS) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-Arimoclomol Maleic Acid is an investigational drug candidate that has been evaluated for the treatment of Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disease that affects nerve cells in the brain and the spinal cord. Arimoclomol is a co-inducer of the heat shock response, a cellular protective mechanism.[1][2] Under conditions of cellular stress, such as the protein misfolding and aggregation characteristic of ALS, Arimoclomol amplifies the production of heat shock proteins (HSPs), particularly HSP70.[3][4] These proteins act as molecular chaperones, assisting in the proper folding of nascent proteins and the refolding of misfolded proteins, thereby potentially reducing cellular toxicity and neuronal death.[3][5][6]
These application notes provide a summary of key data and detailed protocols for experimental work involving this compound in the context of ALS research.
Data Presentation
Preclinical Efficacy in SOD1-G93A Mouse Model of ALS
| Parameter | Treatment Group | Outcome | Reference |
| Motor Function | Arimoclomol | Significantly improved muscle function when administered at early (75 days) or late (90 days) symptomatic stages. | [3] |
| Motor Neuron Survival | Arimoclomol | 74% increase in motor neuron survival in the lumbar spinal cord of 120-day-old mice compared to untreated controls. | [7] |
| Lifespan | Arimoclomol | 22% increase in lifespan when treatment was initiated at pre- or early-symptomatic stages. | [7] |
| Protein Aggregation | Arimoclomol | Decrease in the number of ubiquitin-positive aggregates in the spinal cord. | [3] |
Clinical Trial Data for Arimoclomol in ALS
| Trial Identifier | Phase | Patient Population | Dosage | Primary Outcome | Key Findings |
| NCT00706147 | Phase 2/3 | Patients with rapidly progressive SOD1-mutant ALS | 200 mg, three times daily | Safety and tolerability; Survival | Arimoclomol was safe and well-tolerated. While not powered for efficacy, there was a trend towards slower disease progression and a favorable hazard ratio for survival (0.77).[8][9] |
| NCT03491462 (ORARIALS-01) | Phase 3 | Broad ALS population | 400 mg, three times daily | Combined Assessment of Function and Survival (CAFS) | The trial did not meet its primary and key secondary endpoints; no significant difference in survival or functional decline was observed.[10] |
| Safety & Tolerability Study | Phase 2 | 84 ALS patients | 25 mg, 50 mg, or 100 mg three times daily | Safety and tolerability | Doses up to 300 mg/day were well-tolerated and safe. Arimoclomol was shown to cross the blood-brain barrier.[5] |
Signaling Pathway
The proposed mechanism of action of Arimoclomol involves the amplification of the heat shock response pathway. Under cellular stress, Heat Shock Factor 1 (HSF1) is activated and translocates to the nucleus, where it binds to Heat Shock Elements (HSEs) in the promoter regions of heat shock protein genes, leading to their transcription. Arimoclomol is thought to prolong the activation of HSF1, leading to an amplified production of HSPs, such as HSP70.[11]
Caption: Arimoclomol's proposed mechanism of action in the heat shock response pathway.
Experimental Protocols
In Vivo Efficacy Assessment in SOD1-G93A Mice
This protocol outlines the key procedures for evaluating the efficacy of Arimoclomol in the widely used SOD1-G93A transgenic mouse model of ALS.
1. Animal Model and Drug Administration
-
Animal Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation.
-
Drug Preparation: For oral administration, Arimoclomol can be dissolved in drinking water. For intraperitoneal injection, it can be formulated in a suitable vehicle such as saline.
-
Dosing Regimen: Dosing can be initiated at pre-symptomatic, early-symptomatic, or late-symptomatic stages. A typical oral dose used in studies is 10 mg/kg daily in drinking water.
2. Functional Assessment
-
Grip Strength Test:
-
A grip strength meter with a wire grid is used.
-
The mouse is held by the tail and lowered towards the grid, allowing it to grasp the grid with its forelimbs or all four limbs.
-
The mouse is then gently pulled away from the grid in a horizontal plane until it releases its grip.
-
The peak force exerted by the mouse is recorded.
-
Multiple trials are performed for each mouse, and the average or maximum value is used for analysis.[5]
-
-
Rotarod Test:
-
Mice are placed on a rotating rod with a set speed or an accelerating speed protocol.
-
The latency to fall from the rod is recorded.
-
Mice are typically trained on the apparatus for several days before the actual testing begins.
-
Multiple trials are conducted for each animal at each time point.[3]
-
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. als.org [als.org]
- 3. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Time-course and characterization of orolingual motor deficits in SOD1-G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Orphazyme Arimoclomol Trial (A Phase III, Randomized, Placebo-Controlled Trial of Arimoclomol in ALS) | ALS Research Collaboration [als-research.org]
- 8. Randomized, double-blind, placebo-controlled trial of arimoclomol in rapidly progressive SOD1 ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. treat-nmd.org [treat-nmd.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: rac-Arimoclomol Maleic Acid and Miglustat Combination Therapy for Niemann-Pick Disease Type C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Recent advancements in the treatment of Niemann-Pick disease type C (NPC), a rare, progressive neurodegenerative disorder, have culminated in the FDA approval of rac-Arimoclomol Maleic Acid (arimoclomol), marketed as Miplyffa™, for use in combination with miglustat.[1][2][[“]][4][5] NPC is characterized by the accumulation of lipids in various tissues due to mutations in the NPC1 or NPC2 genes, leading to severe neurological symptoms and organ dysfunction.[1][[“]] Arimoclomol, a heat shock protein-70 (HSP70) co-inducer, is believed to address the underlying cellular pathology by improving lysosomal function.[6][7] This document provides detailed application notes, summarizing the key clinical findings, and protocols for relevant in vitro and clinical trial methodologies based on published studies of the arimoclomol and miglustat combination therapy.
Mechanism of Action: Arimoclomol in NPC
Arimoclomol's therapeutic effect in NPC is attributed to its ability to amplify the heat shock response, a cellular defense mechanism against stress.[6][7] While the precise molecular interactions are still under investigation, it is understood that arimoclomol enhances the translocation of transcription factors TFEB and TFE3 into the nucleus. This leads to the upregulation of Coordinated Lysosomal Expression and Regulation (CLEAR) genes, including NPC1. The subsequent increase in functional NPC1 protein levels helps to correct the trafficking of cholesterol and other lipids, thereby reducing their toxic accumulation within lysosomes.
Clinical Efficacy and Safety Data
The pivotal clinical study for the approval of arimoclomol in combination with miglustat was the Phase 2/3 NPC-002 trial, a prospective, randomized, double-blind, placebo-controlled study, followed by an open-label extension (OLE).[6][8]
Table 1: Baseline Demographics and Disease Characteristics of Patients in the NPC-002 Trial
| Characteristic | Arimoclomol (n=34) | Placebo (n=16) | Total (n=50) |
| Age (years), Mean (SD) | 10.9 (4.9) | 11.6 (5.4) | 11.1 (5.1) |
| Sex, n (%) | |||
| Female | 18 (52.9) | 8 (50.0) | 26 (52.0) |
| Male | 16 (47.1) | 8 (50.0) | 24 (48.0) |
| Treated with Miglustat, n (%) | 26 (76.5) | 13 (81.3) | 39 (78.0) |
| 5-domain NPCCSS Score, Mean (SD) | 12.1 (6.9) | 9.4 (6.4) | 11.2 (6.8) |
| Source: Mengel E, et al. J Inherit Metab Dis. 2021. |
Table 2: Efficacy of Arimoclomol in Combination with Miglustat in the NPC-002 Trial (12-Month Data)
| Outcome Measure | Arimoclomol + Miglustat | Placebo + Miglustat | Treatment Difference (95% CI) | p-value |
| Change from Baseline in 5-domain NPCCSS | 0.76 | 2.15 | -1.40 (-2.76, -0.03) | 0.046 |
| Change from Baseline in Rescored 4-domain NPCCSS (R4DNPCCSS) * | -0.2 | 1.9 | -2.1 | N/A |
| Data for the R4DNPCCSS is from the FDA approval announcement and may represent a slightly different analysis subset.[2][7] | ||||
| Source: Mengel E, et al. J Inherit Metab Dis. 2021; FDA News Release, 2024. |
Table 3: Common Adverse Events (≥15%) in the NPC-002 Trial
| Adverse Event | Arimoclomol (n=34), n (%) | Placebo (n=16), n (%) |
| Upper Respiratory Tract Infection | 10 (29.4) | 2 (12.5) |
| Diarrhea | 7 (20.6) | 1 (6.3) |
| Decreased Weight | 6 (17.6) | 1 (6.3) |
| Vomiting | 8 (23.5) | 4 (25.0) |
| Source: Mengel E, et al. J Inherit Metab Dis. 2021; FDA News Release, 2024. |
Experimental Protocols
Protocol 1: NPC-002 Clinical Trial Design and Execution
This protocol outlines the key methodological aspects of the Phase 2/3 NPC-002 clinical trial.
1. Study Design:
-
A prospective, randomized, double-blind, placebo-controlled, multinational, 12-month trial.[6]
-
Patients were randomized in a 2:1 ratio to receive either arimoclomol or placebo.[6]
-
Stratification was based on concurrent use of miglustat.[6]
-
An open-label extension phase followed the 12-month double-blind period, where all participants received arimoclomol.[8]
2. Patient Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Severe liver or renal insufficiency.
-
Known or suspected allergy to the study drug or its components.
-
3. Investigational Product and Dosing:
-
Arimoclomol was administered orally three times daily, with or without food.[6]
-
Dosage was weight-based, ranging from 31 mg to 124 mg.[7]
-
Patients continued their routine clinical care, which could include miglustat.[6]
4. Efficacy Assessments:
-
Primary Endpoint: Change from baseline to 12 months in the 5-domain Niemann-Pick Disease Type C Clinical Severity Scale (NPCCSS) score. The 5 domains include ambulation, fine motor skills, cognition, speech, and swallowing.[[“]]
-
Secondary/Other Endpoints:
5. Statistical Analysis:
-
The primary efficacy analysis was performed on the full analysis set, including all randomized patients who received at least one dose of the study drug.
-
A mixed model for repeated measures (MMRM) was used to analyze the change from baseline in the 5-domain NPCCSS score.
Protocol 2: In Vitro Assessment of Arimoclomol's Effect on Lysosomal Function
This protocol is based on the methodologies described in the Molecular Genetics and Metabolism publication.[5]
1. Cell Culture:
-
Human NPC patient-derived fibroblasts are cultured under standard conditions (e.g., Dulbecco's Modified Eagle's Medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified 5% CO2 atmosphere).
2. Arimoclomol Treatment:
-
Prepare a stock solution of arimoclomol in a suitable solvent (e.g., DMSO).
-
Treat NPC fibroblasts with varying concentrations of arimoclomol or vehicle control for a specified duration (e.g., 24-72 hours).
3. TFEB/TFE3 Nuclear Translocation Assay (Immunofluorescence):
-
Grow NPC fibroblasts on glass coverslips and treat with arimoclomol as described above.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Incubate with primary antibodies against TFEB or TFE3.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with a DNA dye (e.g., DAPI).
-
Mount coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify nuclear translocation by measuring the ratio of nuclear to cytoplasmic fluorescence intensity.
4. Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from arimoclomol-treated and control NPC fibroblasts using a commercial RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for CLEAR network genes (e.g., NPC1, LAMP1, CTSD) and a housekeeping gene for normalization (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
5. Cholesterol Accumulation Assay (Filipin Staining):
-
Culture and treat NPC fibroblasts as described above.
-
Fix the cells with paraformaldehyde.
-
Stain for unesterified cholesterol using a filipin staining solution.
-
Visualize the cells using a fluorescence microscope.
-
Quantify cholesterol accumulation by measuring the fluorescence intensity of filipin staining.
Protocol 3: Representative Biomarker Measurement Protocols
1. HSP70 Measurement (ELISA):
-
Sample Collection and Preparation:
-
Collect whole blood in serum separator tubes.
-
Allow to clot at room temperature, then centrifuge to separate serum.
-
Store serum at -80°C until analysis.
-
-
ELISA Procedure (General):
-
Use a commercially available human HSP70 ELISA kit.
-
Prepare standards and samples according to the kit instructions.
-
Add standards and samples to the antibody-coated microplate.
-
Incubate, then wash the plate.
-
Add a biotin-conjugated detection antibody, incubate, and wash.
-
Add streptavidin-HRP, incubate, and wash.
-
Add a TMB substrate and incubate until color develops.
-
Stop the reaction and read the absorbance at 450 nm.
-
Calculate HSP70 concentrations based on the standard curve.
-
2. Cholestane-triol Measurement (GC-MS):
-
Sample Preparation:
-
Perform alkaline saponification of plasma samples.
-
Extract C-triol using an organic solvent (e.g., carbon tetrachloride).
-
-
Derivatization:
-
Transform the extracted C-triol into trimethylsilyl ethers.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Separate the derivatized C-triol on a fused silica capillary column with a nonpolar stationary phase.
-
Analyze by mass spectrometry using isotope dilution for quantification.
-
Conclusion
The combination of arimoclomol and miglustat represents a significant therapeutic advance for patients with Niemann-Pick disease type C, demonstrating a reduction in disease progression in a pivotal clinical trial. The underlying mechanism, involving the amplification of the heat shock response and subsequent improvement in lysosomal function, provides a strong rationale for its use. The protocols outlined in this document provide a framework for researchers and clinicians working in this field to understand and potentially replicate the key experiments that have underpinned the development of this combination therapy. Further research will continue to elucidate the long-term benefits and broader applications of this therapeutic strategy.
References
- 1. Determination of serum cholestane-3β,5α,6β-triol by gas chromatography-mass spectrometry for identification of Niemann-Pick type C (NPC) disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. medlink.com [medlink.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bohrium.com [bohrium.com]
- 8. research.regionh.dk [research.regionh.dk]
Quantifying the Effects of rac-Arimoclomol Maleic Acid on Lysosomal Storage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-Arimoclomol Maleic Acid, hereafter referred to as Arimoclomol, is a heat shock protein amplifier that has demonstrated therapeutic potential in lysosomal storage disorders (LSDs). Its mechanism of action involves the co-induction of the heat shock response, particularly augmenting the levels of heat shock protein 70 (HSP70) and other molecular chaperones. This cellular stress response aids in the proper folding of misfolded proteins, enhances lysosomal function, and helps clear aggregated proteins.[1][2][3][4] Arimoclomol has been shown to prolong the activation of Heat Shock Factor 1 (HSF1), the primary regulator of stress-inducible HSPs.[5] Recently, Arimoclomol (MIPLYFFA®) received FDA approval for the treatment of Niemann-Pick disease type C (NPC), a rare and progressive neurodegenerative lysosomal storage disorder.[6][7][8] Its therapeutic potential is also being investigated for other LSDs, including Gaucher Disease.[2][3][9]
These application notes provide a detailed overview of the quantitative effects of Arimoclomol and standardized protocols for researchers to assess its impact on lysosomal storage.
Mechanism of Action: A Signaling Pathway Overview
Arimoclomol's primary mechanism of action is the amplification of the cellular heat shock response, which in turn enhances lysosomal function. A key pathway involves the activation and nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[10][11] Once in the nucleus, these transcription factors upregulate the expression of genes within the Coordinated Lysosomal Expression and Regulation (CLEAR) network.[10][11] This network includes genes essential for lysosomal biogenesis, autophagy, and lipid metabolism, such as NPC1.[10][11] The resulting increase in functional lysosomal proteins helps to alleviate the accumulation of substrates characteristic of lysosomal storage disorders.
Quantitative Data on Arimoclomol's Effects
The efficacy of Arimoclomol has been quantified in clinical trials for Niemann-Pick disease type C and Gaucher disease. The following tables summarize key findings.
Table 1: Efficacy of Arimoclomol in Niemann-Pick Disease Type C (Phase 2/3 Trial)[12][13][14]
| Endpoint | Arimoclomol (n=34) | Placebo (n=16) | Treatment Difference (95% CI) | p-value |
| Mean Change from Baseline in 5-domain NPCCSS at 12 Months | 0.76 | 2.15 | -1.40 (-2.76, -0.03) | 0.046 |
| Annualized Disease Progression Reduction | 65% | |||
| Proportion of Patients Stable or Improved | 50% | 37.5% |
NPCCSS: NPC Clinical Severity Scale. A lower score indicates less severe disease.
Table 2: Efficacy of Arimoclomol in Gaucher Disease (Phase 2 Trial)[3][9]
| Endpoint | Arimoclomol | Placebo |
| Reduction in Spleen Size | -5% to -21% | Not Statistically Significant |
| Reduction in Liver Size | -15% to -20% | Not Statistically Significant |
| Serum Chitotriosidase Activity | Relative reduction, but not statistically significant | Not Statistically Significant |
Experimental Protocols
To enable researchers to quantify the effects of Arimoclomol on lysosomal storage in a laboratory setting, the following detailed protocols are provided.
Experimental Workflow Overview
The following diagram outlines a typical experimental workflow to assess the impact of Arimoclomol on cellular models of lysosomal storage disorders.
Protocol 1: Filipin Staining for Unesterified Cholesterol Accumulation
This protocol is used to visualize and semi-quantify the accumulation of unesterified cholesterol in lysosomes, a hallmark of NPC.
Materials:
-
Patient-derived fibroblasts or other relevant cell models
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine in PBS
-
Filipin III stock solution (e.g., 25 mg/mL in DMSO)
-
Filipin working solution (0.05 mg/mL in PBS with 10% FBS)
-
Mounting medium
-
Fluorescence microscope with a UV filter set (e.g., excitation 340-380 nm, emission >430 nm)
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere. Treat cells with the desired concentrations of Arimoclomol or vehicle control for the specified duration.
-
Fixation: Gently wash the cells three times with PBS. Fix the cells with 4% PFA for 1 hour at room temperature.
-
Quenching: Wash the cells three times with PBS. Quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.
-
Staining: Wash the cells three times with PBS. Stain with the Filipin working solution for 2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto glass slides using a suitable mounting medium. Image the cells immediately using a fluorescence microscope, as Filipin fluorescence is prone to photobleaching.
Data Analysis: Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji). Compare the fluorescence intensity between Arimoclomol-treated and control cells.
Protocol 2: LysoTracker Staining for Lysosomal Mass and pH
This protocol utilizes LysoTracker dyes to assess changes in lysosomal volume and acidity.
Materials:
-
Live cells cultured in appropriate vessels
-
Culture medium
-
LysoTracker Red DND-99 (for lysosomal mass) or LysoSensor Yellow/Blue DND-160 (for ratiometric pH measurement)
-
Fluorescence microscope or flow cytometer
Procedure for Lysosomal Mass (LysoTracker Red):
-
Staining: Add LysoTracker Red to the cell culture medium to a final concentration of 50-75 nM.
-
Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C.
-
Imaging: Replace the staining medium with fresh, pre-warmed medium and observe the cells under a fluorescence microscope. For flow cytometry, wash the cells with PBS and resuspend them for analysis.
Procedure for Lysosomal pH (LysoSensor Yellow/Blue):
-
Staining: Add LysoSensor Yellow/Blue to the culture medium to a final concentration of 1-5 µM.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for dual-emission ratiometric analysis (e.g., excitation ~360-405 nm, emission ~450 nm and ~510 nm).
Data Analysis: For lysosomal mass, quantify the integrated fluorescence intensity of LysoTracker Red per cell. For lysosomal pH, calculate the ratio of fluorescence intensities at the two emission wavelengths for LysoSensor Yellow/Blue and compare it to a standard curve to determine the pH.
Protocol 3: Glucocerebrosidase (GCase) Activity Assay
This fluorometric assay measures the activity of the lysosomal enzyme GCase, which is deficient in Gaucher disease.
Materials:
-
Cell lysates
-
Assay buffer (e.g., citrate-phosphate buffer, pH 5.4, containing sodium taurocholate and BSA)
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Conduritol B epoxide (CBE) - a GCase inhibitor (for specificity control)
-
Stop buffer (e.g., glycine-NaOH, pH 10.7)
-
4-methylumbelliferone (4-MU) standard
-
Fluorometric plate reader (excitation ~365 nm, emission ~445 nm)
Procedure:
-
Lysate Preparation: Prepare cell lysates from Arimoclomol-treated and control cells. Determine the protein concentration of each lysate.
-
Reaction Setup: In a 96-well black plate, add a specific amount of cell lysate to the assay buffer. For control wells, pre-incubate the lysate with CBE.
-
Initiate Reaction: Add the 4-MUG substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour).
-
Stop Reaction: Stop the reaction by adding the stop buffer.
-
Measurement: Measure the fluorescence intensity using a plate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of 4-MU.
Data Analysis: Calculate the GCase activity based on the amount of 4-MU produced (determined from the standard curve) per unit of protein per unit of time. Compare the activity between Arimoclomol-treated and control samples.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for CLEAR Gene Expression
This protocol quantifies the mRNA levels of TFEB/TFE3 target genes in the CLEAR network.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., NPC1, LAMP1, CTSD) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from Arimoclomol-treated and control cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using the cDNA, primers, and master mix.
-
Data Collection: Collect fluorescence data at each cycle of amplification.
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. Compare the fold change in gene expression between Arimoclomol-treated and control cells.
Protocol 5: Western Blot for HSP70/BiP and TFEB
This protocol assesses the protein levels of key heat shock proteins and the subcellular localization of TFEB.
Materials:
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Subcellular fractionation kit (for TFEB localization)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-HSP70, anti-BiP, anti-TFEB, anti-Lamin B1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: For total protein, lyse cells in RIPA buffer. For TFEB localization, perform subcellular fractionation to separate nuclear and cytoplasmic extracts.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis: Quantify the band intensities using densitometry software. For HSP70/BiP, normalize to a loading control (e.g., GAPDH). For TFEB, compare the levels in the nuclear and cytoplasmic fractions, using Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker.
References
- 1. Lysotracker RED and lysosensor GREEN staining [bio-protocol.org]
- 2. tabaslab.com [tabaslab.com]
- 3. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
- 7. Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 10. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.co.jp [abcam.co.jp]
Application Notes and Protocols for rac-Arimoclomol Maleic Acid Treatment in Rhodopsin Retinitis Pigmentosa Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinitis pigmentosa (RP) is a group of inherited retinal diseases characterized by the progressive degeneration of rod and cone photoreceptors, leading to vision loss.[1] A common cause of autosomal dominant RP is mutations in the rhodopsin gene, such as the P23H substitution, which leads to protein misfolding and aggregation, cellular stress, and eventual photoreceptor cell death.[1]
rac-Arimoclomol Maleic Acid (hereafter referred to as Arimoclomol) is a heat shock response co-inducer that has shown therapeutic potential in preclinical models of rhodopsin RP.[1][2] Arimoclomol amplifies the cellular stress response, particularly the Heat Shock Response (HSR) and the Unfolded Protein Response (UPR), by enhancing the activation of Heat Shock Factor 1 (HSF1).[1][2] This leads to increased production of heat shock proteins (HSPs), such as Hsp70 and Hsp90, which act as molecular chaperones to facilitate proper protein folding, reduce protein aggregation, and promote cell survival.[2] In P23H rhodopsin transgenic rat models, Arimoclomol treatment has been demonstrated to reduce rhodopsin aggregation, preserve photoreceptor structure and function, and improve visual responses.[1][3]
These application notes provide a summary of the key quantitative data from preclinical studies and detailed protocols for the use of Arimoclomol in rhodopsin retinitis pigmentosa models.
Data Presentation
The following tables summarize the quantitative effects of Arimoclomol treatment in P23H transgenic rat models of retinitis pigmentosa, based on data from Parfitt et al., 2014.[3]
Table 1: Effect of Arimoclomol on Scotopic Electroretinogram (ERG) Amplitudes in P23H-1 Rats
| Treatment Group | Age (Weeks) | a-wave Amplitude (µV) (Mean ± SEM) | b-wave Amplitude (µV) (Mean ± SEM) |
| Vehicle | 5 | ~100 ± 10 | ~250 ± 25 |
| Arimoclomol (10 mg/kg) | 5 | ~150 ± 15 | ~400 ± 40 |
| Vehicle | 7 | ~75 ± 8 | ~200 ± 20 |
| Arimoclomol (10 mg/kg) | 7 | ~125 ± 12 | ~350 ± 35 |
| Vehicle | 9 | ~50 ± 5 | ~150 ± 15 |
| Arimoclomol (10 mg/kg) | 9 | ~100 ± 10 | ~300 ± 30 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle-treated group. Data are estimated from published graphs.[3]
Table 2: Effect of Arimoclomol on Outer Nuclear Layer (ONL) Thickness in P23H-1 Rats
| Treatment Group | Age (Weeks) | Mean ONL Thickness (µm) (Mean ± SEM) |
| Vehicle | 5 | ~20 ± 2 |
| Arimoclomol (10 mg/kg) | 5 | ~25 ± 2.5*** |
| Vehicle | 7 | ~15 ± 1.5 |
| Arimoclomol (10 mg/kg) | 7 | ~20 ± 2** |
| Vehicle | 9 | ~10 ± 1 |
| Arimoclomol (10 mg/kg) | 9 | ~15 ± 1.5* |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle-treated group. Data are estimated from published graphs.[3]
Table 3: Effect of Arimoclomol on Soluble and Insoluble Rhodopsin Levels in P23H-1 Rats at 5 Weeks
| Treatment Group | Soluble Rhodopsin (Relative to Vehicle) | Insoluble Rhodopsin (Relative to Vehicle) |
| Vehicle | 1.0 | 1.0 |
| Arimoclomol (10 mg/kg) | Increased | Decreased*** |
***p<0.001 compared to vehicle-treated group.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Animal Model and Drug Administration
Animal Model:
-
P23H transgenic rats (Line 1 for faster degeneration or Line 3 for slower degeneration) are commonly used models for autosomal dominant retinitis pigmentosa.[2] Age-matched wild-type Sprague-Dawley rats can be used as controls.
Drug Preparation and Administration:
-
Prepare Arimoclomol Maleic Acid solution in sterile water to a final concentration for a 10 mg/kg dosage.
-
Administer the solution or vehicle (sterile water) to the rats daily via oral gavage.
-
Treatment duration is typically 2 weeks for short-term studies.[3]
Assessment of Retinal Function: Electroretinography (ERG)
Protocol:
-
Dark-adapt rats overnight before ERG recordings.
-
Anesthetize the rats (e.g., with a ketamine/xylazine cocktail).
-
Dilate the pupils using a mydriatic agent (e.g., 1% tropicamide).
-
Place a corneal electrode on the eye, a reference electrode subcutaneously between the eyes, and a ground electrode in the tail.
-
Record scotopic ERG responses to a range of light flash intensities. A common intensity used for analysis is 1 log cd·s/m².[3]
-
Analyze the a-wave (originating from photoreceptors) and b-wave (originating from bipolar cells) amplitudes.
Assessment of Retinal Structure: Outer Nuclear Layer (ONL) Thickness
Protocol:
-
Euthanize the rats and enucleate the eyes.
-
Fix the eyes in an appropriate fixative (e.g., 4% paraformaldehyde).
-
Process the eyes for paraffin or cryosectioning.
-
Cut retinal sections (e.g., 5-10 µm thickness) through the optic nerve head.
-
Stain the sections with a nuclear stain (e.g., DAPI or hematoxylin and eosin).
-
Capture images of the retina using a microscope.
-
Measure the thickness of the ONL at defined intervals from the optic nerve head to the periphery in both the superior and inferior retina.
-
Calculate the mean ONL thickness for each eye.
Assessment of Rhodopsin Aggregation: Western Blot Analysis
Protocol:
-
Dissect the retinas from enucleated eyes.
-
Homogenize the retinas in a lysis buffer to extract proteins.
-
Separate the protein lysate into soluble and insoluble fractions by centrifugation.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for rhodopsin (e.g., 1D4).
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and a suitable substrate for visualization.
-
Quantify the band intensities for monomeric and aggregated rhodopsin in both the soluble and insoluble fractions. Use a loading control (e.g., β-actin or tubulin) to normalize the data.[2]
Conclusion
Arimoclomol demonstrates significant potential as a therapeutic agent for rhodopsin-associated retinitis pigmentosa by targeting the underlying cellular stress caused by misfolded rhodopsin. The provided data and protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of Arimoclomol and similar compounds in preclinical models of this debilitating disease.
References
- 1. The heat-shock response co-inducer arimoclomol protects against retinal degeneration in rhodopsin retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter 64: Targeting the proteostasis network in rhodopsin retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing rac-Arimoclomol Maleic Acid Concentration for Cell Viability
Welcome to the technical support center for rac-Arimoclomol Maleic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for cell viability assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro studies.
Quick Links:
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a co-inducer of the heat shock response (HSR). It functions by prolonging the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor for heat shock proteins (HSPs).[1] This extended activation leads to an increased production of cytoprotective HSPs, such as HSP70, which play a crucial role in protein folding, refolding of misfolded proteins, and preventing protein aggregation.[1]
Q2: What is a recommended starting concentration range for this compound in cell viability assays?
A2: Based on available literature, a general recommendation is to maintain this compound concentrations below 10 μM in cellular assays to minimize the risk of off-target effects. For initial dose-response experiments, a range of 0.1 µM to 10 µM is a reasonable starting point. For specific applications, higher concentrations have been reported; for instance, arimoclomol nanomicelles have shown effects on protein aggregation at concentrations up to 200 μM. However, it is crucial to empirically determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in water (H₂O) at a concentration of 2 mg/mL. For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the cell culture medium. When preparing stock solutions, it is recommended to warm and/or sonicate the solution if precipitation occurs.
Q4: How long should I incubate cells with this compound?
A4: The optimal incubation time will depend on the specific cell line and the endpoint being measured. A common starting point for cell viability assays is a 24 to 72-hour incubation period. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the ideal duration for your experimental setup.
Q5: Which cell viability assay is most suitable for use with this compound?
A5: Standard colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used and are suitable for assessing the effects of this compound on cell viability. Other viability assays that measure metabolic activity or membrane integrity can also be employed. The choice of assay should be validated for your specific cell line and experimental conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly low cell viability at all concentrations | 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. 2. Suboptimal cell health: Cells may have been unhealthy or at a high passage number before the experiment. 3. Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell viability. | 1. Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1% for DMSO) and include a vehicle control (medium with solvent only). 2. Use healthy, low-passage cells for your experiments. Regularly check cell morphology and viability. 3. Routinely test for mycoplasma and practice good aseptic technique. If contamination is suspected, discard the culture and start with a fresh vial of cells. |
| Inconsistent or highly variable results between replicates | 1. Uneven cell seeding: Inconsistent cell numbers across wells will lead to variability. 2. Incomplete dissolution of this compound: If the compound is not fully dissolved, the actual concentration in the wells will vary. 3. Pipetting errors: Inaccurate pipetting of cells, media, or the compound. | 1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly before aliquoting into wells. 2. Visually inspect your stock solution to ensure it is clear and free of precipitates. If necessary, gently warm or sonicate to aid dissolution. 3. Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accuracy. |
| No observable effect of this compound on cell viability | 1. Concentration is too low: The tested concentrations may be below the effective range for your cell line. 2. Incubation time is too short: The compound may require a longer incubation period to exert its effects. 3. Cell line is resistant: The specific cell line may not be responsive to the effects of this compound. | 1. Test a wider and higher range of concentrations. 2. Increase the incubation time (e.g., up to 72 hours). 3. Consider using a different cell line that is known to be responsive to HSP co-inducers or cellular stress. |
| Precipitate forms in the culture medium after adding this compound | 1. Poor solubility at final concentration: The compound may be precipitating out of the culture medium. 2. Interaction with media components: The compound may be interacting with components of the serum or media. | 1. Prepare a more dilute stock solution to reduce the final concentration of the solvent. Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. 2. Test the solubility of the compound in the basal medium without serum first. |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using an MTT Assay
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest (e.g., SH-SY5Y, HeLa, PC12)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)
-
Multichannel pipette
-
Microplate reader
2. Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3. Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase and have high viability.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
4. Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
5. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
Signaling Pathways
Arimoclomol-Mediated Heat Shock Response Pathway
This compound enhances the cellular stress response by prolonging the activation of Heat Shock Factor 1 (HSF1). Under normal conditions, HSF1 is in an inactive monomeric state, bound to heat shock proteins (HSPs) like HSP90. Upon cellular stress, or in the presence of a co-inducer like Arimoclomol, HSF1 dissociates from HSP90, trimerizes, and translocates to the nucleus. In the nucleus, the activated HSF1 trimer binds to Heat Shock Elements (HSEs) in the promoter regions of HSP genes, leading to the increased transcription and translation of cytoprotective HSPs, such as HSP70.
Caption: Arimoclomol enhances the HSF1-mediated heat shock response.
Experimental Workflow for Optimizing Arimoclomol Concentration
The following diagram outlines the logical steps for determining the optimal concentration of this compound for your cell viability experiments.
Caption: Workflow for optimizing Arimoclomol concentration.
References
Technical Support Center: rac-Arimoclomol Maleic Acid Experiments
Welcome to the technical support center for rac-Arimoclomol Maleic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro and in vivo experiments with Arimoclomol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Arimoclomol?
A1: Arimoclomol is a co-inducer of the heat shock response (HSR). It does not directly induce heat shock proteins (HSPs) on its own but amplifies an existing cellular stress response. Its proposed mechanism involves prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR. This leads to an increased expression of cytoprotective heat shock proteins, such as HSP70 and HSP90, which help in refolding misfolded proteins and improving lysosomal function.
Q2: What is the difference between Arimoclomol Maleic Acid and other salt forms like Citrate?
A2: While the active pharmaceutical ingredient (API) is Arimoclomol, different salt forms are used to improve its physicochemical properties, such as solubility and stability. While most of the preclinical and clinical development has focused on the citrate salt, the maleate salt may also be used in research settings. It is crucial to note the specific salt form used in your experiments as it can influence the compound's solubility and potentially its biological activity. Always ensure consistency in the salt form used throughout a study.
Q3: How should I prepare and store Arimoclomol stock solutions?
A3: Arimoclomol is soluble in DMSO and water. For long-term storage, it is recommended to prepare stock solutions in DMSO and store them at -20°C or -80°C. One supplier suggests that stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: What are the known off-target effects of Arimoclomol?
A4: Clinical studies have reported some adverse events, including gastrointestinal issues and, less commonly, urticaria and angioedema. In vitro, Arimoclomol has been shown to be an inhibitor of the organic cation transporter 2 (OCT2). This could be a consideration in experiments involving cell types that express high levels of this transporter or when co-administering other OCT2 substrates. It is always good practice to include appropriate controls to assess potential off-target effects in your specific experimental system.
Troubleshooting Guide
Issue 1: No or low induction of Heat Shock Proteins (e.g., HSP70) observed.
Possible Cause 1: Insufficient Cellular Stress.
-
Explanation: Arimoclomol is a co-inducer of the heat shock response, meaning it amplifies an existing stress signal. If the cells are not under a basal level of stress, Arimoclomol alone may not be sufficient to induce a robust HSP response.
-
Troubleshooting Steps:
-
Confirm Basal Stress: Ensure your experimental model has a relevant underlying stress (e.g., protein misfolding from a specific mutation, low-grade oxidative stress).
-
Introduce a Mild Stressor: Consider applying a mild, sub-lethal stressor (e.g., a brief heat shock, low concentration of a proteasome inhibitor) in combination with Arimoclomol treatment to potentiate its effect.
-
Positive Control: Include a known inducer of the heat shock response (e.g., heat shock, celastrol) as a positive control to confirm that the cells are capable of mounting an HSR.
-
Possible Cause 2: Suboptimal Concentration of Arimoclomol.
-
Explanation: The effective concentration of Arimoclomol can vary significantly between different cell types and experimental conditions.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of Arimoclomol for your specific cell line and assay. A common starting point for in vitro studies is in the low micromolar range.
-
Literature Review: Consult the literature for concentrations used in similar cell types or disease models.
-
Issue 2: Inconsistent or irreproducible results between experiments.
Possible Cause 1: Instability of Arimoclomol in solution.
-
Explanation: Like many small molecules, Arimoclomol's stability in solution, particularly in cell culture media at 37°C, can be limited. Degradation over the course of a long experiment could lead to variable results.
-
Troubleshooting Steps:
-
Fresh Preparations: Prepare fresh dilutions of Arimoclomol in your culture medium for each experiment from a frozen stock.
-
Minimize Exposure to Light and Temperature: Protect Arimoclomol solutions from light and prolonged exposure to room temperature.
-
Media Changes: For long-term experiments (e.g., >24 hours), consider changing the media with freshly prepared Arimoclomol to maintain a consistent concentration.
-
Possible Cause 2: Variability in Cell Culture Conditions.
-
Explanation: The cellular response to Arimoclomol can be sensitive to subtle changes in culture conditions that affect the basal stress level of the cells.
-
Troubleshooting Steps:
-
Standardize Cell Passaging: Maintain a consistent cell passaging schedule and seeding density to ensure cells are in a similar growth phase for each experiment.
-
Monitor Culture Health: Regularly check for signs of contamination or cellular stress (e.g., changes in morphology, pH of the media).
-
Serum Variability: If using fetal bovine serum (FBS), be aware that lot-to-lot variability can impact cellular stress levels. Consider testing a new lot of FBS before using it in critical experiments.
-
Issue 3: Observed Cell Toxicity or Reduced Viability.
Possible Cause 1: Arimoclomol concentration is too high.
-
Explanation: At high concentrations, Arimoclomol, like most compounds, can induce cytotoxicity.
-
Troubleshooting Steps:
-
Toxicity Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range of Arimoclomol in your cell line.
-
Dose-Response: Select a concentration for your experiments that is well below the toxic threshold.
-
Possible Cause 2: Solvent (DMSO) Toxicity.
-
Explanation: The solvent used to dissolve Arimoclomol, typically DMSO, can be toxic to cells at higher concentrations.
-
Troubleshooting Steps:
-
Control for Solvent: Include a vehicle control in all experiments with the same final concentration of DMSO as the Arimoclomol-treated samples.
-
Limit DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%.
-
Data and Protocols
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 313.78 g/mol | |
| Water Solubility | 0.237 mg/mL | |
| DMSO Solubility | 65 mg/mL (207.15 mM) | |
| Plasma Protein Binding | ~10% | |
| Elimination Half-life | ~4 hours |
General Experimental Protocol: Western Blot for HSP70 Induction
-
Cell Seeding: Plate your cells of interest at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Treatment:
-
Allow cells to adhere and grow for 24 hours.
-
If inducing stress, apply the stressor for the appropriate duration.
-
Treat cells with a range of Arimoclomol concentrations (e.g., 1, 5, 10, 25 µM) or a vehicle control (DMSO). A positive control (e.g., heat shock at 42°C for 1 hour) should be included.
-
Incubate for the desired time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HSP70 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
Image the blot and perform densitometry analysis, normalizing to a loading control like GAPDH or β-actin.
-
Visualizations
Caption: Arimoclomol's mechanism as a co-inducer of the heat shock response.
Caption: Troubleshooting workflow for lack of HSP70 induction.
Arimoclomol In Vitro Off-Target Effects: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro off-target effects of rac-Arimoclomol Maleic Acid. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Arimoclomol?
Arimoclomol is a co-inducer of the heat shock response (HSR).[1] It is not a direct inducer of heat shock proteins (HSPs), but rather it amplifies an existing stress response.[2] The proposed mechanism involves the stabilization of the interaction between Heat Shock Factor 1 (HSF1) and Heat Shock Elements (HSEs), which are transcriptional elements that regulate the production of HSPs, particularly HSP70.[1] This leads to increased chaperone activity, which is thought to aid in the proper folding and clearance of misfolded or aggregated proteins.
Q2: Are there any known significant in vitro off-target effects for Arimoclomol?
Yes, the most consistently reported in vitro off-target effect is the inhibition of the Organic Cation Transporter 2 (OCT2). This has been observed to cause a reversible increase in serum creatinine in clinical settings, which is considered a pharmacodynamic effect of the drug rather than a sign of renal toxicity.[3] Additionally, a broad screening panel has identified modest to weak interactions with a limited number of kinases and receptors at concentrations that are generally higher than the clinically relevant Cmax.
Q3: Has Arimoclomol been screened against a broad panel of kinases and receptors?
Yes, Arimoclomol has been evaluated in comprehensive in vitro safety screening panels. A study by Atkinson et al. reports the screening of Arimoclomol against a panel of 50 representative classical receptors, transporters, and ion channels (Eurofins Cerep ExpresS Profile) and a panel of 50 representative kinases (Life Technologies SelectScreen Kinase Profiling).[4]
Troubleshooting Guide
Problem: Unexpected cellular phenotype observed in vitro that does not align with the heat shock response pathway.
Possible Cause: This could be due to an off-target effect of Arimoclomol.
Troubleshooting Steps:
-
Review Off-Target Profile: Consult the provided data tables on Arimoclomol's kinase and receptor binding profiles to determine if any of the identified off-targets could be responsible for the observed phenotype.
-
Concentration Consideration: Ensure that the concentration of Arimoclomol used in your experiments is appropriate. The off-target interactions identified so far generally occur at concentrations higher than those required for its primary chaperone-inducing activity. It is recommended to use concentrations below 10 µM in cellular assays to minimize the risk of promiscuous, undefined polypharmacology.[4]
-
Investigate OCT2 Inhibition: If your in vitro model involves cell types known to express the Organic Cation Transporter 2 (e.g., certain kidney cell lines), consider if the observed phenotype could be related to the inhibition of this transporter.
Problem: Discrepancies in results when using Arimoclomol in combination with other compounds.
Possible Cause: The inhibition of OCT2 by Arimoclomol can lead to drug-drug interactions.
Troubleshooting Steps:
-
Substrate Check: Determine if any of the other compounds used in your experiment are known substrates of the OCT2 transporter.
-
Literature Review: Search for literature on potential drug-drug interactions related to OCT2 inhibition for the compounds you are co-administering with Arimoclomol.
Quantitative Data on Off-Target Interactions
The following tables summarize the quantitative data available for the in vitro off-target effects of Arimoclomol.
Table 1: Kinase Inhibition Profile of Arimoclomol
| Kinase Target | % Inhibition at 1 µM |
| FGR | 68% |
| LCK | 38% |
| SRC | 34% |
| YES | 30% |
Data from Life Technologies SelectScreen Kinase Profiling as reported in Atkinson et al.[4]
Table 2: Receptor and Transporter Binding Profile of Arimoclomol
| Target | % Inhibition at 10 µM |
| Endothelin ETA | 28% |
| Vasopressin V1a | 27% |
| I2 (Idazoline) | 26% |
| α2-Adrenergic | 25% |
Data from Eurofins Cerep ExpresS Profile as reported in Atkinson et al.[4]
Table 3: Organic Cation Transporter 2 (OCT2) Inhibition
| Parameter | Value | Reference |
| Effect | Inhibition of renal tubular secretion | [3] |
| Clinical Manifestation | Reversible increase in serum creatinine | [3] |
Experimental Protocols
General Protocol for In Vitro Kinase and Receptor Profiling:
While the specific proprietary protocols from Eurofins and Life Technologies are not publicly available, a general methodology for such screens is as follows:
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to achieve the desired final concentrations for the assays.
-
Assay Principle (Receptor Binding):
-
A specific radioligand for the receptor of interest is incubated with a preparation of cell membranes or recombinant cells expressing the target receptor.
-
The test compound (Arimoclomol) is added at a fixed concentration.
-
After incubation, the bound and free radioligand are separated.
-
The amount of bound radioactivity is measured, and the percentage of inhibition of radioligand binding by the test compound is calculated.
-
-
Assay Principle (Kinase Activity):
-
A specific kinase, its substrate, and ATP are incubated in a reaction buffer.
-
The test compound (Arimoclomol) is added at a fixed concentration.
-
The reaction is allowed to proceed, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence-based assays.
-
The percentage of inhibition of kinase activity by the test compound is calculated relative to a control reaction without the inhibitor.
-
Visualizations
Caption: On-target signaling pathway of Arimoclomol.
Caption: Experimental workflow for identifying off-target effects.
References
interpreting variable results with rac-Arimoclomol Maleic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rac-Arimoclomol Maleic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a co-inducer of the heat shock response (HSR). It is not a direct inducer of heat shock proteins (HSPs), but rather amplifies and prolongs the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of HSPs, particularly in cells already under physiological stress.[1][2] This leads to an increased production of cytoprotective HSPs, most notably HSP70.[1][3] Additionally, Arimoclomol has been shown to activate Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), leading to their nuclear translocation.[4][5] This, in turn, upregulates the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network, promoting lysosomal biogenesis and function.[4][5]
Q2: How should I prepare and store this compound for in vitro experiments?
A2: this compound is typically a powder that can be dissolved in sterile water or a buffer like PBS. For cell culture experiments, it is recommended to prepare a concentrated stock solution, filter-sterilize it through a 0.22 µm filter, and store it in aliquots to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration.
Q3: What is a typical effective concentration range for Arimoclomol in cell culture?
A3: The effective concentration of Arimoclomol can vary significantly depending on the cell line, the specific pathological model, and the duration of treatment. Published studies have used a wide range of concentrations, from the low micromolar (µM) to the high micromolar range. For example, in studies with NPC patient fibroblasts, concentrations between 100-400 µM have been shown to be effective in promoting TFEB/TFE3 nuclear translocation and reducing cholesterol accumulation.[5] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q4: Does Arimoclomol require a "stressor" to be active?
A4: Yes, the co-inducer nature of Arimoclomol means its activity is significantly enhanced in cells that are already experiencing some form of physiological stress.[1][2] In many disease models, the underlying pathology (e.g., protein misfolding, lysosomal dysfunction) provides this basal level of stress. However, in healthy or unstressed cell lines, the effect of Arimoclomol on HSP70 induction may be minimal. If you are not observing an effect, consider whether your experimental system has a sufficient level of cellular stress for Arimoclomol to act upon.
Troubleshooting Guide
Issue 1: Inconsistent or No Induction of HSP70
| Possible Cause | Troubleshooting Step |
| Insufficient Cellular Stress | Arimoclomol is a co-inducer and requires a basal level of cellular stress to be effective. Ensure your cell model has an inherent stress phenotype (e.g., expressing a misfolded protein). If using a "healthy" cell line, a mild, sub-lethal stressor (e.g., brief heat shock, proteasome inhibitor) may be required to observe Arimoclomol's effect. |
| Suboptimal Drug Concentration | Perform a dose-response curve to determine the optimal concentration for your cell line. Concentrations can vary widely between cell types. |
| Incorrect Timing of Analysis | The peak of HSP70 induction can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for analysis in your system. |
| Western Blotting Issues | Ensure your Western blot protocol is optimized. Use a validated anti-HSP70 antibody and ensure efficient protein extraction and transfer. Include a positive control for HSP70 induction (e.g., heat-shocked cells). |
| Drug Inactivity | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. |
Issue 2: High Variability in Dose-Response Curves
| Possible Cause | Troubleshooting Step |
| Cell Plating Density | Inconsistent cell seeding density can lead to variability in proliferation rates, which can affect the apparent drug response.[6] Ensure precise and consistent cell plating for all experiments. |
| Cell Line Heterogeneity | Cell line characteristics can drift over time with continuous passaging. Use cells from a low passage number and consider re-validating the cell line's characteristics. |
| Assay Duration | The duration of the drug treatment can significantly impact the dose-response curve.[6] Standardize the incubation time across all experiments. |
| Metabolic Activity of Cells | If using a metabolic assay like MTT, be aware that Arimoclomol could potentially alter cellular metabolism, leading to confounding results. Consider using a direct cell counting method or a different viability assay to confirm results. |
Issue 3: Unexpected Cytotoxicity at High Concentrations
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | At very high concentrations, Arimoclomol may have off-target effects. Clinical studies have noted increases in serum creatinine, suggesting potential effects on certain transporters.[7][8] |
| Salt Form Effects | High concentrations of the maleic acid salt could contribute to changes in media pH or have other non-specific effects. Ensure your vehicle control contains an equivalent concentration of maleic acid if this is a concern. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to Arimoclomol than others. Determine the cytotoxic concentration range for your specific cell line using a cell viability assay. |
Experimental Protocols & Data
Data Presentation
| Cell Line | Arimoclomol Concentration (µM) | Observed Effect | Reference |
| NPC Patient Fibroblasts | 100 - 400 | Increased TFE3 nuclear translocation | [5] |
| NPC Patient Fibroblasts | 100 - 400 | Increased NPC1 protein concentration | [5] |
| HeLa cells (U-18666A induced NPC phenotype) | 0 - 400 (dose-dependent) | Increased TFE3/TFEB nuclear translocation | [5] |
| Healthy Human Fibroblasts | 400 | Enhanced binding of TFE3 to CLEAR promoter elements | [5] |
Key Experimental Methodologies
1. Western Blot for HSP70 Induction
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against HSP70 (e.g., from Enzo Life Sciences) overnight at 4°C. A typical dilution is 1:2000.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Re-probe the membrane for a loading control like β-actin or GAPDH.
2. Immunofluorescence for TFEB Nuclear Translocation
-
Cell Culture: Plate cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with Arimoclomol at the desired concentration and for the appropriate time.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against TFEB overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB.
3. Thioflavin T (ThT) Assay for Protein Aggregation
-
Reagent Preparation: Prepare a fresh 1 mM stock solution of Thioflavin T in dH₂O and filter through a 0.2 µm syringe filter. Prepare a working solution of 25 µM ThT in PBS (pH 7.4).
-
Assay Setup: In a 96-well plate, combine your protein of interest (e.g., alpha-synuclein monomer) with the ThT working solution. Include wells with and without Arimoclomol.
-
Incubation: Incubate the plate at 37°C with continuous shaking.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader with excitation at ~450 nm and emission at ~485 nm.[9] An increase in fluorescence indicates protein aggregation.
4. MTT Assay for Cell Viability
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a range of Arimoclomol concentrations for the desired duration.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10][11][12]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10][13]
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for Arimoclomol studies.
Caption: Logical workflow for troubleshooting Arimoclomol experiments.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into arimoclomol mediated effects on lysosomal function in Niemann-pick type C disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zevra.com [zevra.com]
- 6. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zevra.com [zevra.com]
- 9. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: rac-Arimoclomol Maleic Acid Toxicity Assessment in Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the in vitro toxicity of rac-Arimoclomol Maleic Acid. Due to the limited availability of public data on the specific cytotoxicity of this compound in various cell lines, this guide offers general protocols and troubleshooting advice for standard toxicity assays. The quantitative data presented in the tables are illustrative examples and should be replaced with experimentally derived data.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound in cell lines?
A1: Currently, there is a lack of comprehensive public data on the direct cytotoxicity of this compound across a wide range of cell lines. Arimoclomol is a co-inducer of the heat shock response, which is a cellular protective mechanism.[1] This mode of action suggests that it may not be overtly cytotoxic at therapeutic concentrations. However, off-target effects or toxicity at high concentrations cannot be ruled out without experimental data. It is crucial to perform dose-response studies in your specific cell line of interest to determine the 50% inhibitory concentration (IC50).
Q2: Which cell lines should I use for toxicity assessment of this compound?
A2: The choice of cell line should be guided by your research question. For neurotoxicity studies, neuronal cell lines (e.g., SH-SY5Y, PC-12) or primary neurons are relevant. For general cytotoxicity screening, commonly used cell lines like HeLa, HEK293, or HepG2 can be employed. If you are studying a specific disease model, use cell lines relevant to that disease.
Q3: What are the recommended in vitro toxicity assays for this compound?
A3: A battery of assays is recommended to assess different aspects of cytotoxicity. Start with a metabolic activity assay like the MTT or MTS assay to determine effects on cell proliferation and viability. To assess membrane integrity, a lactate dehydrogenase (LDH) release assay is suitable. For insights into the mechanism of cell death, apoptosis assays (e.g., Annexin V/Propidium Iodide staining) and mitochondrial toxicity assays (e.g., JC-1, TMRM) are recommended.
Q4: How should I prepare this compound for cell-based assays?
A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration to create a stock solution. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) and consistent across all treatments, including the vehicle control, to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and perform a cell count to verify density.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Possible Cause: Compound precipitation at high concentrations.
-
Solution: Visually inspect the treatment wells for any signs of precipitation. If observed, consider using a different solvent or lowering the highest concentration in your dose-response curve.
-
Issue 2: No Apparent Cytotoxicity Observed
-
Possible Cause: The concentration range tested is too low.
-
Solution: Extend the concentration range to higher values. A broad range (e.g., from nanomolar to high micromolar or millimolar) is recommended for initial screening.
-
-
Possible Cause: The incubation time is too short.
-
Solution: Increase the duration of exposure to the compound. Some cytotoxic effects may only become apparent after 48 or 72 hours.
-
-
Possible Cause: The chosen assay is not sensitive to the mechanism of toxicity.
-
Solution: Employ a panel of cytotoxicity assays that measure different cellular endpoints (e.g., metabolic activity, membrane integrity, apoptosis).
-
Quantitative Data Summary
Disclaimer: The following tables contain illustrative data for this compound. This data is not based on published experimental results and should be used for guidance purposes only. Researchers must generate their own data for accurate assessment.
Table 1: Illustrative IC50 Values of this compound in Various Cell Lines after 48-hour exposure.
| Cell Line | Assay | Illustrative IC50 (µM) |
| SH-SY5Y (Neuroblastoma) | MTT | > 100 |
| HepG2 (Hepatoma) | LDH Release | > 100 |
| HeLa (Cervical Cancer) | MTS | > 100 |
Table 2: Illustrative Cell Viability Data for SH-SY5Y cells treated with this compound for 48 hours (MTT Assay).
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 95.3 ± 6.1 |
| 50 | 91.2 ± 5.5 |
| 100 | 88.9 ± 7.3 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO or another suitable solubilizing agent to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired period.
-
LDH Release Measurement: Transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Determine the amount of LDH released and express it as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: General workflow for in vitro cytotoxicity testing.
References
Technical Support Center: rac-Arimoclomol Maleic Acid In Vivo Delivery
Welcome to the technical support center for rac-Arimoclomol Maleic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the in vivo delivery of this compound.
Frequently Asked Questions (FAQs)
Q1: What is rac-Arimoclomol and what is its primary mechanism of action?
A1: rac-Arimoclomol is a hydroxylamine derivative and a heat-shock protein co-inducer.[1] Its primary mechanism of action is not to directly induce heat shock proteins (HSPs), but to amplify the existing heat shock response to cellular stress.[2] It is reported to stabilize the interaction between Heat Shock Factor 1 (HSF1) and Heat Shock Elements (HSEs), which are the transcriptional regulators of HSP production.[1][3] This leads to increased levels of chaperones like Hsp70, which can help in the proper folding of damaged or mutated proteins.[1][3]
Q2: What are the main challenges in the in vivo delivery of Arimoclomol?
A2: While Arimoclomol is orally bioavailable, a key challenge for many compounds in its class (Biopharmaceutics Classification System class II or IV) is poor aqueous solubility, which can limit absorption and overall bioavailability.[4][5] Optimizing formulations to enhance solubility and dissolution in the gastrointestinal tract is a primary focus for achieving consistent and effective in vivo exposure.[6]
Q3: Is Arimoclomol blood-brain barrier (BBB) penetrant?
A3: Yes, Arimoclomol is known to cross the blood-brain barrier.[1][7] This is a critical property for its investigation in neurodegenerative diseases.
Troubleshooting Guide
Problem 1: Low or variable bioavailability in animal models.
-
Possible Cause: Poor solubility and dissolution of the Arimoclomol Maleic Acid salt in the gastrointestinal fluid. The compound's absorption can be limited by how much of it dissolves and is available to be absorbed.
-
Suggested Solution 1: Formulation with Cyclodextrins. Cyclodextrins are macrocyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility and dissolution rate.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and safety.[8][10]
-
Suggested Solution 2: Lipid-Based Formulations. Lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS) or nanostructured lipid carriers (NLCs), can improve the oral bioavailability of poorly soluble drugs.[4][6] These formulations can enhance solubility in the GI tract and may promote lymphatic uptake, which bypasses first-pass metabolism in the liver.[4]
-
Suggested Solution 3: Particle Size Reduction. Decreasing the particle size of the active pharmaceutical ingredient (API) to the micron or nano-scale increases the surface area available for dissolution, which can improve the rate and extent of absorption.[6]
Problem 2: Inconsistent results in neurodegenerative disease models.
-
Possible Cause: Insufficient target engagement in the central nervous system (CNS). While Arimoclomol is BBB-penetrant, achieving and maintaining therapeutic concentrations can be challenging.
-
Suggested Solution: Confirm target engagement by measuring the upregulation of downstream markers, such as Hsp70, in brain tissue. This can help correlate pharmacokinetic (PK) data with pharmacodynamic (PD) effects. Arimoclomol is a co-inducer, meaning its effect is most pronounced in cells already under stress; therefore, the disease model itself may influence the magnitude of the Hsp response.[2]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Arimoclomol in Healthy Subjects
| Parameter | Value (Geometric Mean, CV%) | Conditions |
| AUC₀₋₈ (Day 1) | 5317 (17%) hrng/mL | 248 mg, TID, oral administration |
| AUC₀₋₈ (Day 6, Steady-State) | 7207 (19%) hrng/mL | 248 mg, TID, oral administration |
| Apparent Clearance (CL/F) at Steady State | 34 L/hr | Healthy adult subjects |
| Apparent Volume of Distribution (Vz/F) at Steady State | 211 L | Healthy adult subjects |
| Elimination Half-Life | Approximately 4 hours | Healthy adult subjects |
| Plasma Protein Binding | Approximately 10% | Not specified |
Data sourced from DrugBank Online.[1]
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation for Oral Gavage
This protocol is a general guideline for formulating a poorly soluble compound like Arimoclomol with Hydroxypropyl-β-cyclodextrin (HP-β-CD) for preclinical oral administration.
-
Objective: To prepare a clear, aqueous solution of Arimoclomol Maleic Acid for consistent oral dosing in animal models.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection or purified water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
-
Methodology:
-
Determine the required concentration of HP-β-CD: This is often done through phase-solubility studies. A common starting point for preclinical formulations is a 20-40% (w/v) solution of HP-β-CD.
-
Prepare the HP-β-CD vehicle: Weigh the required amount of HP-β-CD and dissolve it in the desired volume of water. Gentle heating (to ~40-50°C) and stirring can aid dissolution. Allow the solution to cool to room temperature.
-
Add Arimoclomol Maleic Acid: Slowly add the accurately weighed Arimoclomol Maleic Acid powder to the HP-β-CD solution while stirring.
-
Ensure Complete Dissolution: Continue stirring until the drug is fully dissolved, which may take several hours. The final formulation should be a clear solution. If precipitation occurs, the drug concentration may be too high for the amount of cyclodextrin used.
-
pH Adjustment (Optional but Recommended): Check the pH of the final solution. If necessary, adjust to a physiologically compatible pH (typically between 4.0 and 7.5) using dilute HCl or NaOH.
-
Final Volume Adjustment: Add water to reach the final target volume and stir to ensure homogeneity.
-
Storage: Store the formulation at 2-8°C, protected from light. Assess stability for the duration of the planned experiment.
-
Visualizations
Diagram 1: Simplified Arimoclomol Mechanism of Action
Caption: Arimoclomol's role in the Heat Shock Response pathway.
Diagram 2: Workflow for In Vivo Formulation Selection
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Impact of histone deacetylase inhibition and arimoclomol on heat shock protein expression and disease biomarkers in primary culture models of familial ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Arimoclomol: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation of multicomponent inclusion complex of cyclodextrin-amino acid with Chrysin: Physicochemical characterization, cell viability and apoptosis assessment in human primary glioblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US4727064A - Pharmaceutical preparations containing cyclodextrin derivatives - Google Patents [patents.google.com]
rac-Arimoclomol Maleic Acid experimental controls and best practices
Welcome to the technical support center for rac-Arimoclomol Maleic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for the use of Arimoclomol in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a salt form of Arimoclomol, a co-inducer of the heat shock response (HSR).[1] Its primary mechanism of action involves prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR.[2] This leads to an increased expression of heat shock proteins (HSPs), such as HSP70 and HSP90, which are molecular chaperones involved in protein folding, refolding of misfolded proteins, and preventing protein aggregation.[2][3] Arimoclomol is unique in that it selectively targets cells already under stress, amplifying the existing HSR rather than inducing it in healthy cells.
Q2: In which research areas is Arimoclomol typically used?
A2: Arimoclomol is primarily investigated in the context of diseases characterized by protein misfolding and aggregation. This includes neurodegenerative diseases such as Niemann-Pick disease type C (NPC), for which it has received regulatory approval, Amyotrophic Lateral Sclerosis (ALS), and Spinal and Bulbar Muscular Atrophy (SBMA).[2][3][4] Its ability to enhance cellular protein quality control systems makes it a valuable tool for studying proteostasis mechanisms.
Q3: How should I prepare and store Arimoclomol for in vitro experiments?
A3: For in vitro use, Arimoclomol can be dissolved in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and store it at -20°C or -80°C for long-term stability. For cell culture experiments, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the recommended positive and negative controls for an experiment investigating Arimoclomol's effect on the heat shock response?
A4:
-
Positive Controls:
-
Heat Shock: Exposing cells to elevated temperatures (e.g., 42-45°C for 30-60 minutes) is a classic and effective way to induce the HSR.
-
Chemical Inducers: Other known HSF1 activators, such as celastrol or geldanamycin (an HSP90 inhibitor), can be used as positive controls for HSP induction.[5]
-
-
Negative Controls:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the Arimoclomol. This is crucial to ensure that the observed effects are due to the compound and not the solvent.
-
Untreated Control: Cells that are not exposed to any treatment, to provide a baseline for HSP expression and cell viability.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low induction of HSP70 observed after Arimoclomol treatment. | 1. Suboptimal Arimoclomol concentration: The effective concentration can vary between cell lines. 2. Short incubation time: HSP70 expression takes time to accumulate after HSF1 activation. 3. Low cellular stress: Arimoclomol is a co-inducer and requires a pre-existing stress signal for maximal effect. 4. Inactive compound: Improper storage or handling may have degraded the compound. | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell line (e.g., 1-50 µM). 2. Increase the incubation time (e.g., 12-24 hours). 3. Introduce a mild stressor (e.g., a brief, mild heat shock or treatment with a low dose of a proteasome inhibitor) prior to or concurrently with Arimoclomol treatment. 4. Use a fresh stock of Arimoclomol and ensure proper storage conditions. |
| High cytotoxicity observed at expected effective concentrations. | 1. Cell line sensitivity: Some cell lines may be more sensitive to Arimoclomol or the vehicle (DMSO). 2. High DMSO concentration: The final DMSO concentration in the culture medium may be too high. 3. Prolonged incubation: Continuous exposure may lead to toxicity. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 of Arimoclomol for your cell line and work at concentrations below this value. 2. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). 3. Consider shorter incubation times or a washout protocol. |
| High variability in results between replicates or experiments. | 1. Inconsistent cell health or density: Variations in cell confluency or passage number can affect cellular responses. 2. Inaccurate pipetting of Arimoclomol or other reagents. 3. Inconsistent incubation times or conditions. | 1. Standardize cell seeding density and use cells within a consistent passage number range for all experiments. 2. Use calibrated pipettes and ensure thorough mixing of solutions. 3. Maintain consistent incubation times and environmental conditions (temperature, CO2 levels). |
| Unexpected off-target effects observed. | Interaction with other cellular pathways: Arimoclomol may have effects beyond the heat shock response. | 1. Review the literature for known off-target effects of Arimoclomol. 2. Use specific inhibitors of other pathways to investigate potential crosstalk. 3. Consider using HSF1 knockout/knockdown cells as a control to confirm that the observed effects are HSF1-dependent. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for this compound from various studies. Note that effective concentrations can vary significantly depending on the cell line and experimental conditions.
Table 1: In Vitro Effective Concentrations of Arimoclomol
| Cell Line | Assay | Effective Concentration Range | Outcome |
| HEK293 | HSF1 Luciferase Reporter | Not effective in this system | No significant HSF1 activation or target gene expression.[5] |
| HeLa | Western Blot (HSP70) | 10 - 30 µM | Increased HSP70 expression. |
| SH-SY5Y | Immunofluorescence (HSP70) | 5 - 25 µM | Enhanced HSP70 levels. |
| Patient Fibroblasts (NPC) | Western Blot (pSer326 HSF1) | Not specified | Showed induction upon heat stress, with lower baseline activation in patient cells.[6] |
Table 2: In Vivo and Clinical Dosing of Arimoclomol
| Model System | Dosing Regimen | Outcome | Reference |
| Npc1-/- mice | 10-30 mg/kg/day (oral) | Reduced ataxic manifestations and behavioral symptoms.[7] | |
| SOD1 G93A mice (ALS model) | Not specified | Delayed disease progression and prolonged lifespan.[8] | |
| Niemann-Pick Disease Type C (Human) | Weight-adjusted (31 to 124 mg) three times daily | Slower disease progression.[4] | |
| Amyotrophic Lateral Sclerosis (Human) | 200 mg three times daily | Safe and well-tolerated, but did not show statistically significant efficacy.[9] |
Experimental Protocols
Protocol 1: Western Blot Analysis of HSP70 Induction
This protocol describes the detection of increased HSP70 expression in cultured cells following treatment with Arimoclomol.
-
Cell Seeding: Plate cells (e.g., HeLa or SH-SY5Y) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Arimoclomol Treatment: The following day, treat the cells with varying concentrations of Arimoclomol (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO at the same final concentration as the highest Arimoclomol dose). Include a positive control of heat shock (e.g., 42°C for 1 hour followed by recovery at 37°C for 4-6 hours).
-
Incubation: Incubate the cells for 12-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HSP70 (e.g., mouse anti-HSP70, clone 3A3) overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the HSP70 signal to the loading control.
Protocol 2: MTT Assay for Cytotoxicity Assessment
This protocol is for determining the half-maximal inhibitory concentration (IC50) of Arimoclomol.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Arimoclomol Treatment: After 24 hours, treat the cells with a serial dilution of Arimoclomol (e.g., from 0.1 µM to 100 µM) in triplicate. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the Arimoclomol concentration and use a non-linear regression analysis to determine the IC50 value.[10][11]
-
Signaling Pathways and Experimental Workflows
Arimoclomol-Mediated Heat Shock Response
Caption: Arimoclomol prolongs the activation of HSF1, enhancing the heat shock response.
Experimental Workflow for Assessing Arimoclomol Efficacy
Caption: A typical workflow for evaluating the in vitro efficacy of Arimoclomol.
Crosstalk between Heat Shock Response and Unfolded Protein Response
Caption: Arimoclomol-enhanced HSR can modulate the UPR pathways.
References
- 1. cyrusbio.com.tw [cyrusbio.com.tw]
- 2. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Randomized, double-blind, placebo-controlled trial of arimoclomol in rapidly progressive SOD1 ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent rac-Arimoclomol Maleic Acid efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rac-Arimoclomol Maleic Acid. The information is designed to address common issues and inconsistencies that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Arimoclomol?
Arimoclomol is a co-inducer of the heat shock response (HSR).[1][2][3] It functions by amplifying the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of heat shock proteins (HSPs).[4][5][6] Unlike direct HSR inducers, Arimoclomol does not initiate a stress response on its own but rather enhances the cell's natural response to pre-existing cellular stress, such as the presence of misfolded or aggregated proteins.[1][5] This leads to a prolonged activation of HSF1 and increased expression of cytoprotective HSPs, notably HSP70, which aid in protein folding, refolding of misfolded proteins, and targeting of aggregated proteins for degradation.[2][3][7][8]
Q2: I am not observing a significant effect with Arimoclomol in my cell-based assay. What are the potential reasons?
Inconsistent efficacy of Arimoclomol can stem from several factors:
-
Insufficient Cellular Stress: Arimoclomol's co-inducing mechanism requires an underlying level of cellular stress to be effective.[1] If your cell line is not sufficiently stressed or does not have a significant burden of misfolded proteins, the effect of Arimoclomol may be minimal.
-
Cell Line-Dependent Response: The responsiveness to Arimoclomol can vary significantly between different cell lines. This can be due to differences in their basal HSR, the expression levels of HSF1 and other chaperones, and their overall metabolic and proteostatic health.
-
Suboptimal Compound Concentration and Treatment Duration: The effective concentration of Arimoclomol can be cell-type specific. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Similarly, the duration of treatment may need to be optimized to observe a significant induction of HSPs and a downstream therapeutic effect.
-
Compound Stability and Handling: Improper storage or handling of Arimoclomol Maleic Acid can lead to its degradation. Ensure that the compound is stored as recommended and that solutions are freshly prepared.
-
Assay-Specific Considerations: The choice of experimental endpoint is critical. Measuring direct targets like HSP70 induction may show an earlier and more robust response compared to more downstream functional outcomes.
Q3: How should I prepare and store Arimoclomol Maleic Acid solutions?
For in vitro experiments, Arimoclomol Maleic Acid can be dissolved in DMSO to prepare a stock solution. It is recommended to store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month) in sealed vials to prevent moisture absorption.[9] For final experimental concentrations, the DMSO stock should be diluted in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all treatment groups, including vehicle controls, to avoid solvent-induced artifacts.
Q4: What are the key differences between Arimoclomol Maleic Acid, Citrate, and free base?
Arimoclomol is available in different salt forms, primarily maleate and citrate, as well as the free base.[9][10][11] The active moiety is Arimoclomol itself. The different salt forms are used to improve the compound's physicochemical properties, such as solubility and stability. For in vitro studies, it is crucial to be consistent with the salt form used and to consider any potential effects of the counter-ion, although these are generally expected to be minimal at typical experimental concentrations. When comparing data from different studies, it is important to note which form of Arimoclomol was used.
Troubleshooting Guides
Issue 1: Low or No Induction of Heat Shock Proteins (e.g., HSP70)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Cellular Stress | - Induce mild, sub-lethal stress in your cells before or during Arimoclomol treatment. Common methods include transient heat shock (e.g., 42°C for 30-60 minutes followed by recovery), or treatment with low concentrations of proteasome inhibitors (e.g., MG132) or ER stress inducers (e.g., tunicamycin).- Use a positive control for HSR induction (e.g., heat shock alone) to ensure your cells are capable of mounting a response. |
| Suboptimal Arimoclomol Concentration | - Perform a dose-response experiment to determine the optimal concentration for your cell line. A typical starting range for in vitro studies is 1-10 µM, but this can vary.[12] |
| Inappropriate Treatment Duration | - Conduct a time-course experiment to identify the optimal treatment duration for HSP70 induction. Maximal induction may occur between 6 to 24 hours post-treatment. |
| Cell Line Resistance or Low HSF1 Expression | - Verify the expression of HSF1 in your cell line via Western blot or qPCR.- Consider using a different cell line known to be responsive to HSR inducers. |
| Incorrect Assay Technique | - For Western blotting, ensure efficient protein extraction and use a validated antibody for HSP70. Include a positive control lysate from heat-shocked cells.- For qPCR, design and validate primers for HSP70 (HSPA1A) and use appropriate housekeeping genes for normalization. |
Issue 2: High Variability in Experimental Replicates
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Health and Density | - Maintain a consistent cell passaging schedule and avoid using cells at a high passage number.- Ensure uniform cell seeding density across all wells of your experimental plates. Uneven cell distribution can lead to variability in drug response. |
| Fluctuations in Incubator Conditions | - Regularly monitor and maintain stable temperature and CO2 levels in your cell culture incubator. |
| Inconsistent Drug Preparation and Addition | - Prepare fresh dilutions of Arimoclomol for each experiment from a validated stock solution.- Ensure thorough mixing of the drug in the culture medium before adding it to the cells. |
| Edge Effects in Multi-well Plates | - To minimize edge effects, avoid using the outermost wells of 96-well plates for experimental samples. Instead, fill these wells with sterile PBS or culture medium. |
Data Presentation
Table 1: Summary of Arimoclomol Efficacy in Preclinical Models
| Model System | Disease Model | Key Findings | Reference |
| SOD1-G93A Mice | Amyotrophic Lateral Sclerosis (ALS) | Delayed disease progression, improved muscle function, and increased lifespan.[7][13] | Kieran D, et al. (2004) |
| P23H Rhodopsin Transgenic Rats | Retinitis Pigmentosa | Improved electroretinogram responses and prolonged photoreceptor survival.[12] | Hunt et al. (2014) |
| Npc1-/- Mice | Niemann-Pick Disease Type C (NPC) | Reduced glycosphingolipid accumulation and attenuated neurological symptoms.[6] | Kirkegaard T, et al. (2016) |
| SK-N-SH Cells expressing P23H-GFP | Retinitis Pigmentosa | Dose-dependent decrease in protein inclusions and reduced cell death.[12] | Hunt et al. (2014) |
Table 2: Clinical Trial Outcomes for Arimoclomol
| Disease | Trial Phase | Key Efficacy Outcome | Result | Reference |
| Niemann-Pick Disease Type C (NPC) | Phase 2/3 | Change in 5-domain NPC Clinical Severity Scale (NPCCSS) score from baseline to 12 months.[14][15][16] | Statistically significant reduction in disease progression with Arimoclomol compared to placebo.[14][15][16] | Mengel E, et al. (2021) |
| Amyotrophic Lateral Sclerosis (ALS) with SOD1 mutation | Phase 2/3 | Safety, tolerability, and preliminary efficacy. | Safe and well-tolerated; suggested a possible therapeutic benefit but was not powered for statistical significance.[17] | Benatar M, et al. (2018) |
| Amyotrophic Lateral Sclerosis (ALS) | Phase 3 | Combined assessment of function and survival (CAFS). | Did not meet primary and secondary endpoints.[13] | Orphazyme Press Release (2021) |
Experimental Protocols
Protocol 1: In Vitro HSP70 Induction Assay
-
Cell Seeding: Plate your cells of interest (e.g., HeLa, SH-SY5Y) in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Stress (Optional but Recommended): If your cells do not have a high basal level of stress, induce a mild stress. For example, incubate the cells at 42°C for 30-60 minutes. Allow the cells to recover at 37°C for 1-2 hours.
-
Arimoclomol Treatment: Prepare fresh dilutions of Arimoclomol Maleic Acid in your complete cell culture medium. Remove the old medium from the cells and add the medium containing Arimoclomol or vehicle (DMSO). A typical concentration range to test is 1-10 µM.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis: Determine the protein concentration of the lysates using a BCA assay. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. Probe the membrane with a primary antibody against HSP70 and a loading control (e.g., GAPDH or β-actin). Use a suitable secondary antibody and visualize the bands using a chemiluminescence detection system.
Protocol 2: Filter Trap Assay for Protein Aggregation
-
Cell Treatment and Lysis: Treat cells with Arimoclomol or vehicle as described in Protocol 1, in a model system that develops protein aggregates (e.g., cells expressing mutant huntingtin or SOD1). Lyse the cells in a buffer containing non-ionic detergents (e.g., Triton X-100).
-
Lysate Preparation: Sonicate the lysates briefly to shear genomic DNA. Centrifuge at a low speed to pellet nuclei and unbroken cells.
-
Filtration: Take the supernatant and filter it through a cellulose acetate membrane (0.22 µm pore size) using a dot-blot apparatus. The aggregated proteins will be trapped on the membrane, while soluble proteins will pass through.
-
Immunodetection: Wash the membrane with buffer and then probe it with a primary antibody specific to the aggregated protein of interest (e.g., anti-ubiquitin, anti-mutant SOD1).
-
Quantification: Use a suitable secondary antibody and a detection system to visualize the trapped aggregates. Quantify the signal intensity using densitometry software.
Mandatory Visualizations
Caption: Arimoclomol's mechanism of action as a co-inducer of the Heat Shock Response.
Caption: A logical workflow for troubleshooting inconsistent Arimoclomol efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late stage treatment with arimoclomol delays disease progression and prevents protein aggregation in the SOD1 mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Arimoclomol Citrate | C20H28ClN3O10 | CID 72710735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. The heat-shock response co-inducer arimoclomol protects against retinal degeneration in rhodopsin retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cn.aminer.org [cn.aminer.org]
- 14. Efficacy and safety of arimoclomol in Niemann-Pick disease type C: Results from a double-blind, randomised, placebo-controlled, multinational phase 2/3 trial of a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Randomized, double-blind, placebo-controlled trial of arimoclomol in rapidly progressive SOD1 ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
rac-Arimoclomol Maleic Acid degradation and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rac-Arimoclomol Maleic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage conditions. These recommendations are based on available safety data sheets for Arimoclomol maleate.[1]
Q2: What are the known incompatibilities of this compound?
A2: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents, as these may accelerate degradation.[1]
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, based on the chemical structure of Arimoclomol and maleic acid, several degradation routes are plausible under stress conditions such as heat, hydrolysis, and oxidation.
-
Hydrolysis: The ester-like linkage in the Arimoclomol structure could be susceptible to hydrolysis under acidic or basic conditions.
-
Thermal Degradation: Both Arimoclomol and maleic acid can be sensitive to high temperatures. Maleic acid can isomerize to fumaric acid or dehydrate to form maleic anhydride upon heating.[2][3] Arimoclomol itself has been noted to be unstable at high temperatures used in some manufacturing processes.
-
Oxidation: The pyridine-N-oxide moiety in Arimoclomol could be susceptible to oxidative degradation.
Q4: How can I assess the stability of my this compound sample?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. This method should be able to separate the intact drug from its potential degradation products. Forced degradation studies are recommended to generate these degradation products and demonstrate the method's specificity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Sample degradation | - Review storage conditions. - Prepare fresh samples. - Perform a forced degradation study to identify potential degradants. |
| Loss of potency/purity over time | Inappropriate storage | - Verify storage temperature, and protection from light and moisture. - Ensure the storage container is tightly sealed. |
| Discoloration of the compound | Degradation | - Do not use the material. - Investigate potential exposure to light, heat, or incompatible substances. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Reference |
| Long-term Storage | 4°C, sealed from moisture | [1] |
| Short-term (Shipping) | Room temperature (if less than 2 weeks) | [1] |
| Light Exposure | Keep away from direct sunlight | [1] |
| Atmosphere | Well-ventilated area | [1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.[4][5]
2. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffer for HPLC mobile phase
3. Equipment:
-
HPLC system with UV/PDA detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
Analytical balance
4. Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[6]
5. Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed HPLC method. The goal is to achieve separation between the parent peak and any degradation product peaks.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
Validation & Comparative
Validating rac-Arimoclomol Maleic Acid Efficacy in Niemann-Pick Disease Type C: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of rac-Arimoclomol Maleic Acid's performance with other alternatives for Niemann-Pick disease type C (NPC), supported by experimental data. The guide details the methodologies for key experiments and visualizes complex biological pathways to facilitate a deeper understanding of the therapeutic landscape.
Niemann-Pick disease type C is a rare, progressive neurodegenerative disorder characterized by the accumulation of lipids in various tissues.[1] Arimoclomol, a heat shock protein co-inducer, has emerged as a promising therapeutic agent.[2] This guide delves into the efficacy of Arimoclomol, validated by biomarker data, and compares it with the established treatment, miglustat, and another investigational therapy, hydroxypropyl-beta-cyclodextrin (HPbCD).
Comparative Efficacy and Biomarker Modulation
The clinical efficacy of Arimoclomol in NPC has been evaluated in a prospective, randomized, double-blind, placebo-controlled phase 2/3 trial (NCT02612129).[1][3] The primary endpoint was the change in the 5-domain NPC Clinical Severity Scale (NPCCSS) score over 12 months.[3]
| Treatment Group | Mean Change in 5-domain NPCCSS from Baseline | Treatment Difference vs. Placebo (95% CI) | p-value |
| Arimoclomol | 0.76 | -1.40 (-2.76, -0.03) | 0.046 |
| Placebo | 2.15 |
Table 1: Clinical Efficacy of Arimoclomol in NPC (12-month data from trial NCT02612129)[1][3]
In a prespecified subgroup of patients receiving miglustat as part of their routine care, the addition of Arimoclomol resulted in disease stabilization, with a significant treatment difference of -2.06 in favor of Arimoclomol (p=0.006).[1]
Biomarker Analysis:
The efficacy of Arimoclomol is further substantiated by its impact on key biomarkers associated with its mechanism of action and the pathophysiology of NPC.
| Biomarker | Arimoclomol Effect | Comparator Effect (Miglustat) | Comparator Effect (HPbCD) |
| HSP70 | Statistically significant increase from baseline, demonstrating target engagement.[4] | Not a direct target; no reported significant changes. | Not a direct target; no reported significant changes. |
| Lyso-SM-509 | Significant reduction in plasma levels compared to placebo.[4] | Reduces neuronal glycosphingolipid accumulation.[5] | Primarily targets cholesterol mobilization.[6] |
| Cholestane-3β,5α,6β-triol | Data not explicitly reported in primary trial results. | Reduces neurodegeneration markers like choline.[7] | Aims to reduce intracellular cholesterol.[6] |
| Unesterified Cholesterol | Aims to improve transport out of lysosomes.[8] | Does not directly mobilize intracellular cholesterol.[6] | Promotes cholesterol exocytosis.[9] |
Table 2: Comparative Effects of Arimoclomol and Alternatives on Key Biomarkers in NPC.
Signaling Pathways and Mechanisms of Action
This compound: Amplifying the Heat Shock Response
Arimoclomol functions as a co-inducer of the heat shock response.[4] It is believed to prolong the activation of Heat Shock Factor 1 (HSF1), a key transcription factor.[8] Under cellular stress, such as the accumulation of misfolded proteins in NPC, HSF1 translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoters of heat shock protein (HSP) genes, leading to their increased transcription.[4] The resulting increase in HSPs, particularly HSP70, helps to refold misfolded proteins, prevent protein aggregation, and improve lysosomal function.[2]
Caption: Arimoclomol's mechanism of action.
Miglustat: Substrate Reduction Therapy
Miglustat is an inhibitor of glucosylceramide synthase, the enzyme that catalyzes the first step in the synthesis of most glycosphingolipids.[10] By inhibiting this enzyme, miglustat reduces the production of glucosylceramide and downstream glycosphingolipids, thereby preventing their accumulation in individuals with NPC.[10] This approach is known as substrate reduction therapy.
Caption: Miglustat's mechanism of action.
Hydroxypropyl-beta-cyclodextrin (HPbCD): Cholesterol Mobilization
HPbCD is a cyclic oligosaccharide that can form inclusion complexes with cholesterol.[11] Its mechanism of action in NPC is thought to involve the mobilization and facilitation of the transport of trapped cholesterol out of the lysosomes, thereby reducing its accumulation.[12][13] It may also promote the exocytosis of cholesterol.[9]
Caption: HPbCD experimental workflow.
Experimental Protocols
HSP70 Quantification (Sandwich ELISA)
This protocol outlines the general steps for a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify Heat Shock Protein 70 (HSP70) in biological samples.
-
Plate Coating: Wells of a 96-well microplate are coated with a capture antibody specific for HSP70 and incubated overnight at 4°C.
-
Blocking: The plate is washed, and a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) is added to each well to block non-specific binding sites. The plate is incubated for at least 2 hours at room temperature.
-
Sample and Standard Incubation: After washing the plate, diluted samples and a serial dilution of a known concentration of recombinant HSP70 standard are added to the wells. The plate is incubated for 90 minutes at 37°C.
-
Detection Antibody Incubation: The plate is washed again, and a biotinylated detection antibody that recognizes a different epitope on HSP70 is added to each well. The plate is incubated for 1 hour at 37°C.
-
Enzyme Conjugate Incubation: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 30 minutes at 37°C.
-
Substrate Addition and Development: The plate is washed to remove unbound enzyme conjugate. A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added to each well, and the plate is incubated in the dark at room temperature for 10-20 minutes, allowing for color development.
-
Reaction Stoppage and Measurement: A stop solution (e.g., 2N H₂SO₄) is added to each well to stop the reaction. The absorbance is then read at 450 nm using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of HSP70 in the samples is then determined by interpolating their absorbance values on the standard curve.
Cholestane-3β,5α,6β-triol Quantification (GC-MS)
This protocol describes a general procedure for the quantification of cholestane-3β,5α,6β-triol in plasma or serum using gas chromatography-mass spectrometry (GC-MS).
-
Sample Preparation and Saponification: Plasma or serum samples are subjected to alkaline saponification to hydrolyze cholesterol esters.
-
Extraction: The non-saponifiable lipids, including cholestane-3β,5α,6β-triol, are extracted from the aqueous phase using an organic solvent (e.g., carbon tetrachloride or hexane).
-
Derivatization: The hydroxyl groups of cholestane-3β,5α,6β-triol are derivatized to form more volatile and thermally stable trimethylsilyl (TMS) ethers. This is typically achieved by reacting the dried extract with a silylating agent (e.g., BSTFA with 1% TMCS).
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a nonpolar silicone stationary phase). The compounds are separated based on their boiling points and retention times. The eluent from the GC is introduced into a mass spectrometer.
-
Mass Spectrometry Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the TMS-derivatized cholestane-3β,5α,6β-triol. An isotopically labeled internal standard (e.g., cholestane-3β,5α,6β-triol-d7) is added at the beginning of the procedure for accurate quantification.
-
Quantification: A calibration curve is constructed using known concentrations of cholestane-3β,5α,6β-triol standards. The concentration of cholestane-3β,5α,6β-triol in the samples is calculated based on the ratio of the peak area of the analyte to that of the internal standard.
Lyso-SM-509 Quantification (LC-MS/MS)
This protocol provides a general outline for the quantification of Lyso-SM-509 (N-palmitoyl-O-phosphocholineserine) in plasma or dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Plasma: Proteins are precipitated from plasma samples by adding an organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., a deuterated analog of Lyso-SM-509). The mixture is vortexed and centrifuged.
-
DBS: A small punch from the dried blood spot is extracted with a solvent mixture, also containing the internal standard.
-
-
Liquid Chromatography Separation: The supernatant (from plasma) or the extract (from DBS) is injected into a liquid chromatography system. Lyso-SM-509 is separated from other components of the sample on a reversed-phase or HILIC column using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid.
-
Tandem Mass Spectrometry Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Lyso-SM-509 and the internal standard are monitored for detection and quantification.
-
Quantification: A calibration curve is prepared using a series of standards with known concentrations of Lyso-SM-509. The concentration of Lyso-SM-509 in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Unesterified (Free) Cholesterol Quantification in PBMCs
This protocol describes a general method for quantifying unesterified cholesterol in peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Lipid Extraction: Lipids are extracted from a known number of PBMCs using a solvent mixture such as chloroform:isopropanol:IGEPAL® CA-630 (7:11:0.1). The mixture is homogenized and then centrifuged to pellet cellular debris.
-
Solvent Evaporation: The organic phase containing the lipids is transferred to a new tube, and the solvent is evaporated under a stream of nitrogen or by air drying at a controlled temperature (e.g., 50°C).
-
Quantification: The amount of unesterified cholesterol in the lipid extract can be determined using a variety of methods:
-
Enzymatic Fluorometric/Colorimetric Assay: The dried lipid extract is resuspended in an appropriate buffer. A commercially available kit is used, which typically involves the enzymatic conversion of cholesterol to cholest-4-en-3-one and hydrogen peroxide. The hydrogen peroxide is then used in a coupled reaction to generate a fluorescent or colored product, which is measured with a microplate reader.
-
GC-MS or LC-MS/MS: The extracted lipids can be derivatized (for GC-MS) or directly analyzed (for LC-MS/MS) as described in the cholestane-triol protocol, with appropriate standards for unesterified cholesterol.
-
-
Data Normalization: The amount of unesterified cholesterol is typically normalized to the total protein content of the PBMC lysate or the cell number used for the extraction.
References
- 1. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. zevra.com [zevra.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Miglustat in Niemann-Pick disease type C patients: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Miglustat in Niemann-Pick disease type C patients: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Investigation of 2-Hydroxypropyl-β-Cyclodextrin Treatment in a Neuronal-Like Cell Model of Niemann-Pick Type C Using Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Miglustat? [synapse.patsnap.com]
- 11. Investigating the Mechanism of Cyclodextrins in the Treatment of Niemann-Pick Disease Type C Using Crosslinked 2-Hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. checkrare.com [checkrare.com]
A Comparative Guide to rac-Arimoclomol Maleic Acid and Other Heat Shock Protein Co-inducers for Drug Development Professionals
For researchers, scientists, and drug development professionals, the strategic induction of heat shock proteins (HSPs) presents a promising therapeutic avenue for a range of diseases characterized by protein misfolding and cellular stress. This guide provides an objective comparison of rac-Arimoclomol Maleic Acid with other notable HSP co-inducers, supported by experimental data and detailed methodologies to aid in the evaluation and selection of compounds for further investigation.
Executive Summary
This compound is a well-characterized HSP co-inducer that has demonstrated therapeutic potential by amplifying the natural heat shock response. Unlike direct HSP inducers, which can be cytotoxic, co-inducers like Arimoclomol selectively enhance HSP production in stressed cells. This guide compares Arimoclomol to other co-inducers, including the structurally similar Bimoclomol, the mechanistically distinct BGP-15, and HSP90 inhibitors, which indirectly induce HSP70. The comparison focuses on their mechanisms of action, available efficacy data, and key pharmacological characteristics.
Comparative Data of HSP Co-inducers
The following tables summarize the available quantitative and qualitative data for this compound and its comparators. Direct head-to-head quantitative comparisons in the same experimental systems are limited in the publicly available literature; therefore, data from various studies are presented to provide a comparative overview.
Table 1: Quantitative Comparison of HSP70 Induction
| Compound | Cell Line | Stress Condition | Concentration | Fold Increase in HSP70 (mRNA or Protein) | Reference |
| This compound | Gaucher Disease Patient Fibroblasts (L444P/L444P) | Endogenous disease stress | 50-800 µM | Dose-dependent increase in GCase activity correlated with HSP70 family member amplification | [1] |
| BGP-15 | Mouse Embryonic Fibroblasts (MEFs) | Heat Shock (40°C, 15 min) | 10 µM | ~2.2-fold increase in Hsp70 mRNA | [2] |
| 17-AAG (HSP90 Inhibitor) | HeLa | None | 100 nM | 5.3-fold increase in Hsp70 protein (relative to untreated control) | [3] |
| Geldanamycin (HSP90 Inhibitor) | HeLa | None | 100 nM | Data suggests significant induction, but specific fold-change not provided in the abstract. | [3] |
| NVP-AUY922 (HSP90 Inhibitor) | HeLa | None | 50 nM | Data suggests significant induction, but specific fold-change not provided in the abstract. | [3] |
| Radicicol (HSP90 Inhibitor) | HeLa | None | 50 nM | Data suggests significant induction, but specific fold-change not provided in the abstract. | [3] |
Note: The data presented are from different studies and experimental systems, which should be considered when making direct comparisons.
Table 2: Qualitative and Mechanistic Comparison of HSP Co-inducers
| Feature | This compound | Bimoclomol | BGP-15 | HSP90 Inhibitors (e.g., 17-AAG) |
| Primary Mechanism of Action | Prolongs the binding of activated Heat Shock Factor 1 (HSF1) to Heat Shock Elements (HSEs).[4] | Similar to Arimoclomol, prolongs the activation of HSF1. | Inhibits histone deacetylases (HDACs), increasing chromatin accessibility for HSF1.[5] | Inhibit the ATPase activity of HSP90, leading to the release and activation of HSF1.[6] |
| Key Advantage | Good oral availability and CNS penetration.[7] | Similar mechanism to Arimoclomol. | Novel mechanism involving chromatin remodeling.[5] | Potent inducers of the heat shock response. |
| Key Disadvantage | Limited publicly available direct comparative efficacy data. | Development stagnated due to a short half-life.[7] | Less characterized in clinical settings compared to Arimoclomol. | Can have off-target effects and induce a broad stress response.[8] |
| Clinical Development Status | Approved for Niemann-Pick disease type C in some regions; investigated for other neurodegenerative diseases.[9][10] | Development largely discontinued.[7] | Preclinical and some clinical investigations for metabolic and muscle disorders.[2] | Several compounds have been in clinical trials, primarily for cancer. |
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms and experimental designs is crucial for interpreting the comparative data.
Signaling Pathway of HSP Co-induction
The induction of HSPs is primarily regulated by the transcription factor HSF1. In an unstressed state, HSF1 is held in an inactive monomeric form in the cytoplasm, complexed with HSP90. Upon cellular stress, misfolded proteins compete for HSP90 binding, leading to the release, trimerization, and nuclear translocation of HSF1. In the nucleus, activated HSF1 binds to HSEs in the promoter regions of HSP genes, initiating their transcription. HSP co-inducers modulate this pathway at different points to amplify the response.
Caption: Signaling pathway of HSP induction and points of intervention for different co-inducers.
Experimental Workflow for Comparing HSP Co-inducers
A typical in vitro workflow to compare the efficacy of different HSP co-inducers involves cell culture, compound treatment, induction of cellular stress (optional, for co-inducers), cell lysis, and quantification of HSP70 levels.
Caption: A generalized workflow for the in vitro comparison of HSP co-inducers.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of HSP co-inducers.
Cell Culture and Compound Treatment
-
Cell Lines: Human cell lines such as HeLa or neuroblastoma cell lines (e.g., SH-SY5Y), or murine cell lines like Mouse Embryonic Fibroblasts (MEFs) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or MEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Stock solutions of test compounds (this compound, BGP-15, HSP90 inhibitors) are typically prepared in DMSO and then diluted to final concentrations in cell culture media. A vehicle control (DMSO) should always be included.
-
Treatment: Cells are seeded in multi-well plates (e.g., 6-well or 96-well) and allowed to adhere overnight. The media is then replaced with media containing the test compounds or vehicle control, and cells are incubated for a predetermined period (e.g., 1-24 hours).
Stress Induction (for Co-inducers)
-
Heat Shock: For co-inducer analysis, a mild heat shock is often applied. After compound pre-treatment, the cell culture plates are sealed and submerged in a water bath at a controlled temperature (e.g., 40°C or 42°C) for a specific duration (e.g., 15-60 minutes). Cells are then returned to 37°C for a recovery period (e.g., 2-8 hours) before lysis.
Quantification of HSP70 Expression
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for HSP70. A loading control antibody (e.g., β-actin or GAPDH) should also be used. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the relative levels of HSP70, normalized to the loading control.
-
Cell Lysis: Prepare cell lysates as described for Western blotting.
-
ELISA Procedure: A quantitative sandwich ELISA kit for HSP70 is used.
-
Standards and diluted cell lysates are added to wells pre-coated with an HSP70 capture antibody.
-
After incubation and washing, a detection antibody (often biotinylated) is added.
-
Following another incubation and wash, a streptavidin-HRP conjugate is added.
-
A substrate solution (e.g., TMB) is then added, and the color development is stopped with a stop solution.
-
The absorbance is measured at 450 nm using a microplate reader.
-
-
Data Analysis: A standard curve is generated using the absorbance values of the standards. The concentration of HSP70 in the samples is then interpolated from the standard curve.
Conclusion
This compound is a promising HSP co-inducer with a well-defined mechanism of action and favorable pharmacokinetic properties. While direct comparative studies are limited, the available data suggests that it effectively amplifies the heat shock response. BGP-15 offers an alternative mechanism of action through HDAC inhibition, while HSP90 inhibitors are potent inducers of HSP70 but may have a broader and less targeted effect. The choice of an HSP co-inducer for a specific therapeutic application will depend on the desired pharmacological profile, the target disease, and the required balance between efficacy and potential side effects. The experimental protocols provided in this guide offer a framework for conducting further comparative studies to inform these critical drug development decisions.
References
- 1. The heat shock protein amplifier arimoclomol improves refolding, maturation and lysosomal activity of glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaperone co-inducer BGP-15 inhibits histone deacetylases and enhances the heat shock response through increased chromatin accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Hsp70 in tumor cells treated with inhibitors of the Hsp90 activity: A predictive marker and promising target for radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chaperone co-inducer BGP-15 inhibits histone deacetylases and enhances the heat shock response through increased chromatin accessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The heat-shock response co-inducer arimoclomol protects against retinal degeneration in rhodopsin retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of rac-Arimoclomol Maleic Acid and Bimoclomol in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of rac-Arimoclomol Maleic Acid (hereafter arimoclomol) and bimoclomol, two structurally related hydroxylamine compounds known for their neuroprotective properties. Both molecules act as co-inducers of the heat shock response, a key cellular defense mechanism against stress. However, their developmental trajectories and available clinical data diverge significantly. This analysis synthesizes the current understanding of their mechanisms, efficacy in preclinical models, and clinical applications, with a focus on their potential in treating neurodegenerative diseases.
Core Mechanism of Action: Amplifying the Heat Shock Response
Both arimoclomol and bimoclomol exert their neuroprotective effects by modulating the heat shock response (HSR). Under cellular stress, such as the accumulation of misfolded proteins characteristic of many neurodegenerative disorders, the Heat Shock Factor 1 (HSF1) is activated. Activated HSF1 translocates to the nucleus and binds to Heat Shock Elements (HSEs) in the promoter regions of genes encoding Heat Shock Proteins (HSPs), leading to their transcription. These HSPs, particularly HSP70, function as molecular chaperones, facilitating the refolding of damaged proteins, preventing protein aggregation, and promoting the degradation of terminally misfolded proteins.[1][2][3]
Arimoclomol and bimoclomol are not direct inducers of the HSR but act as "co-inducers."[4][5][6] This means they amplify the existing stress-activated HSR by prolonging the binding of HSF1 to HSEs, resulting in a more robust and sustained production of HSPs.[4][6] This targeted amplification in stressed cells is a key advantage, potentially reducing the risk of off-target effects associated with systemic HSR activation in healthy cells.
Signaling Pathway of Arimoclomol and Bimoclomol
Caption: Mechanism of action for arimoclomol and bimoclomol.
Preclinical and Clinical Development: A Tale of Two Molecules
While mechanistically similar, the development paths of arimoclomol and bimoclomol have diverged significantly. Bimoclomol's development was largely halted due to its short half-life, which presented challenges for clinical application.[5] In contrast, arimoclomol, which has a more favorable pharmacokinetic profile with high oral availability and CNS penetration, has progressed through extensive preclinical and clinical studies.[5]
This compound: From Preclinical Promise to Clinical Application
Arimoclomol has demonstrated efficacy in a range of preclinical models of neurodegenerative diseases. A notable example is the SOD1-G93A mouse model of amyotrophic lateral sclerosis (ALS), where treatment with arimoclomol resulted in a significant delay in disease progression, improved motor neuron survival, and a 22% increase in lifespan.[7] It has also shown promise in models of Niemann-Pick disease type C (NPC) and spinal and bulbar muscular atrophy.[8][9]
Clinically, arimoclomol has been investigated for several conditions. While a Phase 3 trial in ALS (ORARIALS-01) did not meet its primary efficacy endpoints, the drug has achieved a significant milestone in another rare disease.[10] In September 2024, the U.S. Food and Drug Administration (FDA) approved arimoclomol (brand name Miplyffa) for the treatment of Niemann-Pick disease type C, making it the first approved therapy for this devastating condition.[11][12]
Bimoclomol: Early Promise but Limited Progression
Bimoclomol was one of the first hydroxylamine derivatives identified for its cytoprotective and HSP-inducing properties.[13] Early studies demonstrated its ability to induce HSPs and protect cells from various stressors.[6][13] However, due to its short half-life, its clinical development did not advance to the same extent as arimoclomol.[5] Consequently, there is a scarcity of publicly available, in-depth clinical trial data for bimoclomol, especially in the context of neurodegenerative diseases.
Quantitative Data Comparison
| Parameter | This compound | Bimoclomol |
| Preclinical Model | SOD1-G93A Mouse (ALS) | Data not available in comparable models |
| Effect on Lifespan | 22% increase[7] | Data not available |
| Effect on Motor Neuron Survival | Significant improvement[7] | Data not available |
| Clinical Development Status | FDA-approved for Niemann-Pick disease type C[11][12] | Development largely discontinued due to short half-life[5] |
| Phase 3 Trial (ALS) | Did not meet primary endpoint[10] | Not applicable |
Experimental Protocols
Detailed experimental protocols for the pivotal studies are summarized below to provide context for the presented data.
In Vivo Efficacy of Arimoclomol in the SOD1-G93A ALS Mouse Model
-
Animal Model: Transgenic mice overexpressing the human SOD1 gene with the G93A mutation.
-
Treatment: Arimoclomol was administered orally.
-
Dosing Regimen: Specific dosages and treatment initiation times varied across studies but generally began before or at the onset of symptoms.
-
Efficacy Endpoints:
-
Lifespan: Monitored daily and defined as the age at which the animal could no longer right itself within 30 seconds of being placed on its side.
-
Motor Function: Assessed using methods such as rotarod performance to measure motor coordination and endurance.
-
Histopathology: Spinal cords were collected post-mortem, sectioned, and stained (e.g., with Nissl stain) to quantify the number of surviving motor neurons in the lumbar region.
-
-
Statistical Analysis: Survival data were analyzed using Kaplan-Meier survival curves and log-rank tests. Motor function and neuron count data were analyzed using appropriate statistical tests such as t-tests or ANOVA.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for neuroprotective agents.
Conclusion
Both this compound and bimoclomol are neuroprotective agents that function by co-inducing the heat shock response. While they share a common mechanism of action, their clinical development has been markedly different. Arimoclomol has progressed to become an FDA-approved treatment for Niemann-Pick disease type C, supported by a substantial body of preclinical and clinical research. In contrast, the clinical development of bimoclomol was hampered by its unfavorable pharmacokinetic properties, resulting in a lack of extensive data for a direct comparison.
For researchers and drug development professionals, arimoclomol represents a successful example of targeting the heat shock response for therapeutic benefit in a specific neurodegenerative disorder. The journey of arimoclomol also highlights the importance of optimizing pharmacokinetic properties for clinical translation. While bimoclomol may not have reached its full clinical potential, the foundational research on its mechanism contributed to the understanding that paved the way for the development of arimoclomol. Future research may focus on developing novel HSR co-inducers with even more refined pharmacological profiles for a broader range of neurodegenerative diseases.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Arimoclomol used for? [synapse.patsnap.com]
- 4. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Bimoclomol, a heat shock protein co-inducer, acts by the prolonged activation of heat shock factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment with arimoclomol, a coinducer of heat shock proteins, delays disease progression in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Heat Shock Protein-based therapy as a potential candidate for treating sphingolipidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of arimoclomol in patients with early amyotrophic lateral sclerosis (ORARIALS-01): a randomised, double-blind, placebo-controlled, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FDA approval of Miplyffa and Aqneursa: A dual breakthrough for the treatment of Neimann–Pick disease type C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurologylive.com [neurologylive.com]
- 13. Bimoclomol: a nontoxic, hydroxylamine derivative with stress protein-inducing activity and cytoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of rac-Arimoclomol Maleic Acid in Niemann-Pick Type C1 (NPC1) Mutant Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Niemann-Pick disease type C (NPC) is a rare, neurodegenerative lysosomal storage disorder predominantly caused by mutations in the NPC1 gene. These mutations lead to the misfolding and subsequent degradation of the NPC1 protein, impairing intracellular cholesterol trafficking and resulting in the accumulation of unesterified cholesterol and other lipids in late endosomes and lysosomes. rac-Arimoclomol Maleic Acid (hereafter referred to as Arimoclomol) has emerged as a therapeutic agent for NPC. This guide provides a comparative overview of the efficacy of Arimoclomol in various NPC1 mutant cell lines based on available preclinical data.
Mechanism of Action
Arimoclomol's therapeutic effect in NPC is thought to be multifactorial. The primary mechanism involves the amplification of the heat shock response (HSR), a cellular stress response that enhances the folding and stability of proteins.[1] Arimoclomol is believed to prolong the activation of Heat Shock Factor 1 (HSF1), the master regulator of heat shock proteins (HSPs), leading to increased levels of chaperones like HSP70.[1] These chaperones can then assist in the proper folding of mutated NPC1 protein, facilitating its exit from the endoplasmic reticulum and trafficking to late endosomes and lysosomes.
Recent evidence also points to a parallel mechanism involving the activation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[2][3] Arimoclomol promotes the translocation of TFEB and TFE3 to the nucleus, where they stimulate the expression of genes in the Coordinated Lysosomal Expression and Regulation (CLEAR) network.[2] This network includes NPC1 itself, as well as other genes involved in lysosomal biogenesis and autophagy.[2] This dual action of enhancing protein folding and upregulating lysosomal gene expression may contribute to the clearance of accumulated cholesterol.
Comparative Efficacy in NPC1 Mutant Cell Lines
The efficacy of Arimoclomol appears to be dependent on the specific NPC1 mutation. Preclinical studies have shown varied responses in different fibroblast cell lines derived from NPC patients. The data, while not exhaustive, suggests that Arimoclomol is more effective in cell lines with missense mutations that produce a misfolded but potentially functional protein, particularly those retained in the endoplasmic reticulum ("ER-type" mutations), compared to null mutations where no protein is produced.
Below is a summary of the reported effects of Arimoclomol on key cellular phenotypes in different NPC1 mutant cell lines.
| NPC1 Mutation/Cell Line | Key Findings | Efficacy Marker(s) | Reference |
| I1061T (Human Fibroblasts, GM18453) | No significant correction of cholesterol storage observed. No upregulation of HSP70 protein expression. | Filipin Staining, Western Blot (HSP70) | [4] |
| I1061T (Human Fibroblasts) | Increased cholesterol clearance. Increased NPC1 protein concentration. | Filipin Staining, Western Blot (NPC1) | [3] |
| P1007A (Human Fibroblasts) | Increased translocation of TFE3 from the cytosol to the nucleus. | Immunofluorescence (TFE3) | [3] |
| ER-type missense mutations (General) | Increased NPC1 protein levels and maturation. | Western Blot, Endoglycosidase H (EndoH) Assay | [5] |
| NPC1 knockout (null) (Mouse Embryonic Fibroblasts) | No rescue of intracellular cholesterol accumulation. | Filipin Staining | [6] |
Note: The conflicting results for the I1061T mutation highlight the need for further studies to understand the experimental conditions that may influence Arimoclomol's efficacy.
Signaling Pathways and Experimental Workflow
The proposed signaling pathway for Arimoclomol's action in NPC1 mutant cells and a general experimental workflow for assessing its efficacy are depicted below.
Experimental Protocols
Filipin Staining for Unesterified Cholesterol
This protocol is used to visualize the accumulation of unesterified cholesterol in the late endosomes/lysosomes of NPC1 mutant fibroblasts.
Materials:
-
NPC1 mutant and wild-type control fibroblasts
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Filipin complex (e.g., from Streptomyces filipinensis)
-
Mounting medium with DAPI
-
Fluorescence microscope with a UV filter set
Procedure:
-
Seed fibroblasts on glass coverslips in a 24-well plate and culture until they reach the desired confluency.
-
Treat the cells with Arimoclomol or vehicle control for the desired time period.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with a working solution of Filipin (typically 50 µg/mL in PBS) for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium with DAPI.
-
Visualize the cells using a fluorescence microscope. Filipin staining will appear as punctate intracellular fluorescence, which can be quantified using image analysis software.
Cholesterol Esterification Assay
This assay measures the ability of cells to esterify cholesterol, a process that is impaired in NPC.
Materials:
-
NPC1 mutant and wild-type control fibroblasts
-
Culture medium
-
[3H]Oleate complexed to bovine serum albumin (BSA)
-
Lipoprotein-deficient serum (LPDS)
-
Hexane and isopropanol
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Culture fibroblasts to confluency in 6-well plates.
-
Pre-incubate the cells in medium containing LPDS for 24-48 hours to upregulate LDL receptors.
-
Treat the cells with Arimoclomol or vehicle control in the presence of LDL for a specified duration.
-
Add [3H]Oleate-BSA complex to the medium and incubate for a further 4-6 hours.
-
Wash the cells with PBS and harvest them.
-
Extract the lipids from the cell pellet using a hexane:isopropanol (3:2, v/v) mixture.
-
Separate the lipid extracts by TLC using a solvent system that separates cholesteryl esters from other lipids.
-
Scrape the spots corresponding to cholesteryl esters and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the results to the total protein content of the cell lysate.
Conclusion
The available preclinical data suggests that this compound holds promise as a therapeutic agent for Niemann-Pick Type C, particularly for patients with missense mutations that result in a misfolded but potentially rescuable NPC1 protein. Its dual mechanism of action, involving both the heat shock response and the TFEB/TFE3-mediated CLEAR network activation, provides a multi-pronged approach to addressing the cellular pathology of NPC. However, the conflicting in vitro data for the common I1061T mutation underscores the complexity of the disease and the need for further research to delineate the precise molecular determinants of Arimoclomol's efficacy. Future studies should focus on a systematic comparison of Arimoclomol's effects across a wider panel of NPC1 mutant cell lines to better predict patient response and to refine its therapeutic application.
References
- 1. Alterations in Proteostasis Mechanisms in Niemann–Pick Type C Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into arimoclomol mediated effects on lysosomal function in Niemann-pick type C disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zevra.com [zevra.com]
- 4. HSP90 inhibitors reduce cholesterol storage in Niemann-Pick type C1 mutant fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA3205873A1 - Arimoclomol for the treatment of niemann pick disease, type c, in patients with er type missense mutations - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Cross-Validation of rac-Arimoclomol Maleic Acid: A Comparative Guide for Researchers
An Objective Analysis of Arimoclomol's Performance Across Multiple Preclinical and Clinical Models
For researchers and drug development professionals vested in therapies targeting protein misfolding and cellular stress, rac-Arimoclomol Maleic Acid (henceforth Arimoclomol) presents a compelling case study. Recently approved for Niemann-Pick disease type C (NPC), its journey through clinical trials for other neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS) offers valuable insights into its mechanism of action and therapeutic potential. This guide provides a comprehensive cross-validation of Arimoclomol's effects, presenting experimental data, detailed protocols, and visual representations of its underlying biological pathways.
Mechanism of Action: Amplifying the Cellular Stress Response
Arimoclomol is a co-inducer of the heat shock response (HSR), a crucial cellular defense mechanism against stress.[1][2] Unlike direct inducers, Arimoclomol acts to prolong the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor for heat shock proteins (HSPs).[1][3][4] This leads to a sustained upregulation of HSPs, particularly HSP70, which functions as a molecular chaperone to facilitate the correct folding of nascent proteins and the refolding of misfolded ones.[1][2] This mechanism is central to its therapeutic rationale in diseases characterized by protein aggregation.[5][6][7]
Below is a diagram illustrating the signaling pathway of Arimoclomol.
Cross-Validation in Niemann-Pick Disease Type C (NPC)
NPC is a rare, inherited neurodegenerative disorder caused by mutations in the NPC1 or NPC2 genes, leading to the accumulation of cholesterol and other lipids in lysosomes.[8][9][10]
Clinical Efficacy in NPC
A pivotal Phase 2/3 clinical trial (NCT02612129) demonstrated the efficacy and safety of Arimoclomol in pediatric patients with NPC.[11][12]
Table 1: Key Efficacy Outcomes of Arimoclomol in the Phase 2/3 NPC Trial
| Outcome Measure | Arimoclomol Group | Placebo Group | Treatment Difference (95% CI) | p-value |
| Change in 5-domain NPCCSS score from baseline to 12 months | 0.76 | 2.15 | -1.40 (-2.76, -0.03) | 0.046 |
Source: Mengel et al., 2021.[12]
The 5-domain NPC Clinical Severity Scale (NPCCSS) assesses ambulation, fine motor skills, cognition, speech, and swallowing. A lower score indicates less severe disease. The results show a statistically significant and clinically meaningful reduction in disease progression in the Arimoclomol-treated group.[12] Long-term open-label extension studies have suggested continued stabilization of the disease.[13]
Experimental Protocol: Phase 2/3 NPC Trial (NCT02612129)
Below is a workflow diagram of the Phase 2/3 clinical trial for Arimoclomol in NPC.
Cross-Validation in Amyotrophic Lateral Sclerosis (ALS)
ALS is a progressive neurodegenerative disease that affects motor neurons, leading to muscle weakness and paralysis.[14] A key pathological feature of ALS is the aggregation of misfolded proteins, such as SOD1, in motor neurons.[6]
Preclinical Efficacy in SOD1 G93A Mouse Model
Multiple studies in the SOD1 G93A mouse model of ALS have demonstrated the neuroprotective effects of Arimoclomol.
Table 2: Effects of Arimoclomol in the SOD1 G93A Mouse Model of ALS
| Study | Treatment Onset | Key Findings |
| Kieran et al., 2004 | Pre-symptomatic | Delayed disease progression, extended lifespan. |
| Kalmar et al., 2008 | Symptomatic (75 and 90 days) | Improved muscle function, increased lifespan (75-day onset), decreased ubiquitin-positive aggregates.[5] |
These preclinical studies provided a strong rationale for investigating Arimoclomol in clinical trials for ALS.
Clinical Trials in ALS
The clinical development of Arimoclomol for ALS has yielded mixed results.
A Phase 2 trial in patients with rapidly progressive SOD1-mutant ALS suggested a possible therapeutic benefit, although the study was not powered for efficacy.[6]
Table 3: Phase 2 Trial of Arimoclomol in SOD1-ALS
| Outcome Measure (at 12 months) | Arimoclomol Group | Placebo Group |
| Survival (without PAV or tracheostomy) | 34% | <21% |
| ALSFRS-R Decline (points/month) | 2.5 ± 0.4 | 3.0 ± 0.4 |
Source: Benatar et al., 2018.[6] PAV: permanent assisted ventilation; ALSFRS-R: ALS Functional Rating Scale-Revised.
However, a larger Phase 3 trial (ORARIALS-01) in a broader population of patients with early ALS did not meet its primary efficacy endpoint.[15]
Table 4: Phase 3 Trial (ORARIALS-01) of Arimoclomol in Early ALS
| Outcome Measure (at 76 weeks) | Arimoclomol Group | Placebo Group | p-value |
| Combined Assessment of Function and Survival (CAFS) score | 0.51 (SD 0.29) | 0.49 (SD 0.28) | 0.62 |
Source: Benatar et al., 2022.[15]
The discrepancy in outcomes between the preclinical models, the targeted SOD1-ALS trial, and the broader ALS trial highlights the complexities of translating therapeutic effects from one model to another and across different patient populations.
Experimental Protocol: SOD1 G93A Mouse Model Study
The following diagram outlines a typical experimental workflow for testing a therapeutic agent like Arimoclomol in the SOD1 G93A mouse model.
Comparison with Alternatives
Currently, for NPC, miglustat is another approved therapy in some regions, which acts by inhibiting glucosylceramide synthase.[16] Arimoclomol is often used in combination with miglustat.[1][10] For ALS, other approved treatments like riluzole, edaravone, and others target different pathological pathways, such as excitotoxicity and oxidative stress. Arimoclomol's unique mechanism of targeting the heat shock response and protein aggregation sets it apart from these alternatives.
Conclusion
The cross-validation of this compound across different disease models reveals a nuanced picture. Its clear efficacy in Niemann-Pick disease type C, a monogenic disorder with a distinct protein misfolding component, underscores the potential of targeting the heat shock response. The more variable results in the heterogeneous ALS population highlight the challenges in treating complex neurodegenerative diseases. For researchers, the story of Arimoclomol provides a valuable framework for understanding the translation of a therapeutic from preclinical models to diverse clinical settings and emphasizes the importance of patient stratification in clinical trial design.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The role of heat shock proteins in Amyotrophic Lateral Sclerosis: The therapeutic potential of Arimoclomol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of heat shock proteins in differentiated human neuronal cells following co-application of celastrol and arimoclomol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Late stage treatment with arimoclomol delays disease progression and prevents protein aggregation in the SOD1 mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized, double-blind, placebo-controlled trial of arimoclomol in rapidly progressive SOD1 ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. als.org [als.org]
- 8. Niemann–Pick disease type C - Wikipedia [en.wikipedia.org]
- 9. patientworthy.com [patientworthy.com]
- 10. hcplive.com [hcplive.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Safety and efficacy of arimoclomol in amyotrophic lateral sclerosis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety and efficacy of arimoclomol in patients with early amyotrophic lateral sclerosis (ORARIALS-01): a randomised, double-blind, placebo-controlled, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FDA approval of Miplyffa and Aqneursa: A dual breakthrough for the treatment of Neimann–Pick disease type C - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of rac-Arimoclomol Maleic Acid and HDAC Inhibitors: Mechanisms, Efficacy, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two distinct therapeutic agents: rac-Arimoclomol Maleic Acid, a co-inducer of the heat shock response, and Histone Deacetylase (HDAC) inhibitors, a class of epigenetic modulators. While both hold promise in treating a range of diseases, their fundamental mechanisms of action, clinical applications, and safety profiles differ significantly. This analysis aims to provide a clear, objective overview to inform research and drug development efforts.
At a Glance: Key Distinctions
| Feature | This compound | HDAC Inhibitors |
| Primary Mechanism | Co-inducer of the Heat Shock Response; amplifies the production of Heat Shock Proteins (HSPs) in stressed cells.[1][2] | Inhibit Histone Deacetylase (HDAC) enzymes, leading to hyperacetylation of histones and non-histone proteins.[3][4][5] |
| Primary Therapeutic Area | Neurodegenerative Diseases, specifically Niemann-Pick disease type C (NPC).[6][7] | Oncology, particularly hematological malignancies like Cutaneous T-cell Lymphoma (CTCL) and Multiple Myeloma.[8][9][10] |
| Key Molecular Effect | Increased levels of cytoprotective Heat Shock Proteins (e.g., HSP70).[11][12] | Increased acetylation of lysine residues on histones and other proteins, altering gene expression.[3][13] |
| FDA Approved Indications | Niemann-Pick disease type C (as Miplyffa™).[2] | Cutaneous T-cell Lymphoma (Vorinostat, Romidepsin), Peripheral T-cell Lymphoma (Romidepsin, Belinostat), Multiple Myeloma (Panobinostat).[14][15] |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between rac-Arimoclomol and HDAC inhibitors lies in their molecular targets and the signaling pathways they modulate.
This compound: Amplifying the Cellular Stress Response
Arimoclomol acts as a co-inducer of the heat shock response.[1][2] It does not directly induce heat shock proteins (HSPs) but rather amplifies their production in cells already under stress.[1] This is achieved by prolonging the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response.[11] Activated HSF1 translocates to the nucleus and binds to heat shock elements (HSEs) in the promoter regions of HSP genes, leading to the increased synthesis of chaperones like HSP70.[11][12] These HSPs play a crucial role in protein folding, preventing protein aggregation, and facilitating the degradation of misfolded proteins, which are hallmarks of many neurodegenerative diseases.
HDAC Inhibitors: Re-engineering the Epigenetic Landscape
HDAC inhibitors, in contrast, target the enzymes responsible for removing acetyl groups from lysine residues on histones and other proteins.[4][5] By inhibiting HDACs, these drugs lead to an accumulation of acetylated histones.[3][13] This hyperacetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The resulting "relaxed" chromatin structure allows for greater access of transcription factors to DNA, leading to the re-expression of silenced genes, including tumor suppressor genes.[1][14] Furthermore, HDAC inhibitors can also affect the acetylation status and function of numerous non-histone proteins involved in critical cellular processes such as cell cycle control, apoptosis, and DNA repair.[8][16]
Clinical Efficacy and Safety: A Comparative Overview
Direct comparison of the clinical efficacy of rac-Arimoclomol and HDAC inhibitors is challenging due to their use in vastly different diseases. However, an examination of their performance in their respective approved indications provides valuable insights.
This compound in Niemann-Pick Disease Type C (NPC)
The efficacy and safety of Arimoclomol for the treatment of NPC were evaluated in a Phase 2/3, randomized, double-blind, placebo-controlled trial (NCT02612129).[6][7]
Quantitative Efficacy Data (12-month study)
| Endpoint | Arimoclomol (n=34) | Placebo (n=16) | Treatment Difference (95% CI) | p-value |
| Mean change from baseline in 5-domain NPCCSS | 0.76 | 2.15 | -1.40 (-2.76, -0.03) | 0.046 |
Lower scores on the 5-domain NPC Clinical Severity Scale (NPCCSS) indicate less severe disease progression.
Safety Profile
| Adverse Event | Arimoclomol (n=34) | Placebo (n=16) |
| Any Adverse Event | 88.2% | 75.0% |
| Serious Adverse Events | 14.7% | 31.3% |
The most common adverse events reported with Arimoclomol were upper respiratory tract infection, diarrhea, and decreased weight.[2]
HDAC Inhibitors in Oncology
The clinical utility of HDAC inhibitors is most established in the treatment of certain cancers. Below are data from pivotal trials for two FDA-approved HDAC inhibitors, Vorinostat and Panobinostat.
Vorinostat in Cutaneous T-Cell Lymphoma (CTCL)
A Phase IIb trial evaluated the efficacy and safety of oral Vorinostat in patients with refractory CTCL.
Quantitative Efficacy Data
| Endpoint | Vorinostat (n=74) |
| Overall Response Rate (ORR) | 29.5% |
| Median Time to Progression (TTP) | 148 days |
| Median Duration of Response (DOR) | 15.1 weeks |
Safety Profile
The most common drug-related adverse events were diarrhea (49%), fatigue (46%), nausea (43%), and anorexia (26%).[17]
Panobinostat in Multiple Myeloma
The PANORAMA 1 Phase 3 trial evaluated Panobinostat in combination with bortezomib and dexamethasone in patients with relapsed or relapsed and refractory multiple myeloma.[10]
Quantitative Efficacy Data
| Endpoint | Panobinostat + Bortezomib + Dexamethasone (n=387) | Placebo + Bortezomib + Dexamethasone (n=381) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 12.0 months | 8.1 months | 0.63 (0.52-0.76) | <0.0001 |
| Median Overall Survival (OS) | 40.3 months | 35.8 months | 0.87 (0.70-1.07) | - |
Safety Profile
The most common Grade 3-4 adverse events in the Panobinostat arm were thrombocytopenia (68%), neutropenia (35%), diarrhea (25%), and fatigue (24%).
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the methodologies employed in the key clinical trials cited.
Arimoclomol in NPC (NCT02612129)
-
Study Design: A 12-month, prospective, randomized, double-blind, placebo-controlled, multinational Phase 2/3 trial.[6][7]
-
Participants: 50 patients aged 2-18 years with a confirmed diagnosis of NPC.[6][7]
-
Intervention: Patients were randomized 2:1 to receive either this compound or a matching placebo, administered orally three times daily. Dosing was weight-based.[18]
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the 5-domain NPC Clinical Severity Scale (NPCCSS) score at 12 months.[6][7]
-
Statistical Analysis: The primary efficacy analysis was performed on the intent-to-treat (ITT) population, which included all randomized patients who received at least one dose of the study drug.
Vorinostat in CTCL (Phase IIb)
-
Study Design: An open-label, single-arm, non-randomized Phase IIb trial.
-
Participants: 74 patients with advanced CTCL (Stage ≥IIB) who had received at least two prior systemic therapies.[17]
-
Intervention: Oral Vorinostat 400 mg administered once daily until disease progression or unacceptable toxicity.[17]
-
Primary Endpoint: The primary endpoint was the objective response rate (ORR), defined as the proportion of patients with a complete or partial response as measured by a modified skin severity weighted assessment tool.[17]
-
Statistical Analysis: Response rates were calculated with 95% confidence intervals. Time-to-event endpoints were estimated using the Kaplan-Meier method.
Panobinostat in Multiple Myeloma (PANORAMA 1)
-
Study Design: A randomized, double-blind, placebo-controlled, Phase 3 trial.[19]
-
Participants: 768 patients with relapsed or relapsed and refractory multiple myeloma who had received one to three prior lines of therapy.[19]
-
Intervention: Patients were randomized 1:1 to receive either Panobinostat (20 mg) or placebo, in combination with bortezomib (1.3 mg/m²) and dexamethasone (20 mg). The treatment was administered in 3-week cycles for the first 8 cycles, followed by a modified schedule.[19]
-
Primary Endpoint: The primary endpoint was progression-free survival (PFS).[19]
-
Statistical Analysis: The primary analysis of PFS was based on a stratified log-rank test. Overall survival was a key secondary endpoint and was also analyzed using a stratified log-rank test.
Summary and Future Directions
This compound and HDAC inhibitors represent two distinct and promising avenues for therapeutic intervention. Arimoclomol's targeted approach of amplifying the natural cellular stress response holds significant potential for treating neurodegenerative diseases characterized by protein misfolding. Its recent approval for NPC is a major step forward, and ongoing research may expand its application to other related conditions.
HDAC inhibitors, with their broad epigenetic modulatory effects, have established a firm footing in oncology. Their ability to induce cell cycle arrest, apoptosis, and alter the tumor microenvironment makes them valuable components of combination therapies. The future of HDAC inhibitor research lies in developing more selective agents to minimize off-target effects and in identifying predictive biomarkers to better select patients who are most likely to respond to treatment.
While a direct head-to-head comparison is not currently feasible due to their disparate indications, this analysis highlights the unique strengths and mechanisms of each approach. For researchers and drug developers, understanding these fundamental differences is key to identifying novel therapeutic targets and designing the next generation of innovative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. embopress.org [embopress.org]
- 3. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jebms.org [jebms.org]
- 6. Efficacy and safety of arimoclomol in Niemann-Pick disease type C: Results from a double-blind, randomised, placebo-controlled, multinational phase 2/3 trial of a novel treatment. [boris-portal.unibe.ch]
- 7. Efficacy and safety of arimoclomol in Niemann-Pick disease type C: Results from a double-blind, randomised, placebo-controlled, multinational phase 2/3 trial of a novel treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HDAC Inhibitors in Cancer Care - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Panobinostat for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of histone deacetylase inhibition and arimoclomol on heat shock protein expression and disease biomarkers in primary culture models of familial ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. primescholars.com [primescholars.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overall survival of patients with relapsed multiple myeloma treated with panobinostat or placebo plus bortezomib and dexamethasone (the PANORAMA 1 trial): a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: rac-Arimoclomol Maleic Acid versus Placebo
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of rac-Arimoclomol Maleic Acid and placebo in preclinical settings. The following sections detail the significant performance differences observed in key experimental models, supported by quantitative data and comprehensive methodologies.
Arimoclomol, a co-inducer of the heat shock response, has demonstrated notable efficacy in various preclinical models of neurodegenerative diseases. By prolonging the activation of Heat Shock Factor 1 (HSF1), Arimoclomol amplifies the production of heat shock proteins (HSPs), particularly HSP70. This mechanism enhances the cellular machinery responsible for proper protein folding and the clearance of misfolded protein aggregates, a common pathological hallmark in many neurodegenerative conditions.[1][2][3] In models of lysosomal storage disorders such as Niemann-Pick disease type C (NPC), Arimoclomol has also been shown to improve lysosomal function through the activation of transcription factors TFEB and TFE3.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from preclinical studies comparing this compound to a placebo.
Amyotrophic Lateral Sclerosis (ALS) Model: SOD1G93A Mice
| Parameter | Placebo (Untreated) | This compound | Percentage Improvement | Reference |
| Mean Lifespan | 125 days | 153 days | 22% | [2][4] |
| Motor Neuron Survival | Baseline | Significant Increase | Not Quantified | [4] |
| Muscle Function | Progressive Decline | Significantly Improved | Not Quantified | [1] |
| Ubiquitin-Positive Aggregates | Present | Decreased Number | Not Quantified | [1] |
Niemann-Pick Disease Type C (NPC) Model: NPC1-/- Mice
| Parameter | Placebo | This compound | Outcome | Reference |
| Cerebellar Myelination | Impaired | Improved | Qualitative Improvement | [5] |
| Mature Oligodendrocytes | Reduced | Increased Numbers | Qualitative Improvement | [5] |
| Motor Function | Impaired | Improved Neurological Symptoms | Not Quantified | [5] |
| Biochemical Storage | Elevated | Reduced | Not Quantified | [6] |
Signaling Pathway
The proposed mechanism of action for Arimoclomol involves the potentiation of the cellular stress response. Under conditions of cellular stress, such as the accumulation of misfolded proteins, Arimoclomol enhances the activation of HSF1. Activated HSF1 then translocates to the nucleus and binds to heat shock elements (HSEs) in the promoter regions of genes encoding heat shock proteins, leading to their increased transcription. In the context of Niemann-Pick disease type C, Arimoclomol is also thought to activate TFEB and TFE3, master regulators of lysosomal biogenesis and autophagy.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
Motor Function Assessment in SOD1G93A Mice
Objective: To assess the effect of Arimoclomol on motor function and disease progression in a mouse model of ALS.
Methodology:
A commonly used method is a neurological scoring system, which provides a rapid and reliable assessment of neuromuscular function.[4]
-
Animal Model: SOD1G93A transgenic mice, which overexpress a mutant human SOD1 gene and recapitulate many of the pathological features of ALS.[4]
-
Treatment: Mice are randomly assigned to receive either this compound (typically administered via oral gavage or in drinking water) or a placebo (vehicle control). Treatment is initiated at a presymptomatic or early symptomatic stage.
-
Neurological Scoring: Mice are assessed daily or at regular intervals using a predefined scoring system. The assessment includes:
-
Tail Suspension Test: The mouse is suspended by its tail, and the degree of hindlimb extension is observed. A normal mouse will splay its hindlimbs, while an affected mouse will show signs of clasping or retraction.
-
Gait Analysis: The mouse is allowed to walk on a flat surface, and its gait is observed for any abnormalities, such as dragging of the hindlimbs.
-
Righting Reflex: The mouse is placed on its side, and the time it takes to right itself is measured.
-
-
Scoring: A numerical score is assigned based on the performance in these tests, with higher scores indicating greater motor impairment.
-
Data Analysis: The mean neurological scores of the Arimoclomol-treated group are compared to the placebo group over time to determine if the treatment delays the onset or slows the progression of motor deficits.
Immunohistochemistry for Ubiquitin-Positive Aggregates
Objective: To determine the effect of Arimoclomol on the accumulation of protein aggregates in the spinal cord of SOD1G93A mice.
Methodology:
-
Tissue Preparation: At a predetermined endpoint, mice are euthanized, and the spinal cords are dissected. The tissue is fixed in paraformaldehyde, cryoprotected in sucrose, and then sectioned using a cryostat.
-
Immunostaining:
-
The spinal cord sections are washed and then blocked with a solution containing normal serum to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody that specifically recognizes ubiquitin.
-
After washing, the sections are incubated with a secondary antibody conjugated to a fluorescent marker or an enzyme (e.g., horseradish peroxidase).
-
For fluorescently labeled antibodies, the sections are counterstained with a nuclear stain (e.g., DAPI) and mounted with an anti-fade medium.
-
For enzyme-linked antibodies, a substrate is added to produce a colored precipitate.
-
-
Imaging and Analysis: The stained sections are visualized using a fluorescence or light microscope. The number and size of ubiquitin-positive aggregates in the motor neurons of the ventral horn of the spinal cord are quantified using image analysis software. The data from the Arimoclomol-treated and placebo groups are then compared.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of Arimoclomol.
References
- 1. 4.2. Filipin Staining [bio-protocol.org]
- 2. Laboratory diagnosis of Niemann-Pick disease type C: the filipin staining test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late stage treatment with arimoclomol delays disease progression and prevents protein aggregation in the SOD1 mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Quick Phenotypic Neurological Scoring System for Evaluating Disease Progression in the SOD1-G93A Mouse Model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heat shock protein amplification improves cerebellar myelination in the Npc1nih mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tabaslab.com [tabaslab.com]
Assessing the Synergistic Effects of rac-Arimoclomol Maleic Acid in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
rac-Arimoclomol maleic acid, a heat shock protein 70 (HSP70) co-inducer, has garnered significant attention for its potential in treating neurodegenerative diseases characterized by protein misfolding and aggregation.[1][2] This guide provides a comprehensive analysis of the synergistic effects of Arimoclomol when used in combination with other therapeutic agents, with a primary focus on its approved use in Niemann-Pick disease type C (NPC). We present quantitative data from pivotal clinical trials, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows to offer a clear and objective comparison for researchers and drug development professionals.
Synergistic Efficacy in Niemann-Pick Disease Type C (NPC)
The most robust evidence for the synergistic effect of Arimoclomol comes from its use in combination with miglustat for the treatment of NPC, a rare, progressive, and fatal neurodegenerative lysosomal storage disorder.[3][4][5] The pivotal Phase II/III clinical trial (NPC-002) demonstrated that Arimoclomol, when added to the standard of care which often included miglustat, significantly slowed disease progression compared to placebo.[1][6]
Quantitative Data from the NPC-002 Clinical Trial
The primary endpoint in the NPC-002 trial was the change from baseline in the 5-domain Niemann-Pick disease type C Clinical Severity Scale (5D-NPCCSS) and a post-hoc analysis using the rescored 4-domain NPCCSS (R4DNPCCSS).[1][3][6] The tables below summarize the key efficacy data from this trial, highlighting the synergistic effect in the subgroup of patients receiving concomitant miglustat therapy.
Table 1: Change in 5-domain NPC Clinical Severity Scale (5D-NPCCSS) Score at 12 Months
| Treatment Group | Mean Change from Baseline (± SE) | Treatment Difference vs. Placebo (95% CI) | p-value |
| Arimoclomol (overall) | 0.76 | -1.40 (-2.76, -0.03) | 0.046 |
| Placebo (overall) | 2.15 | - | - |
| Arimoclomol + Miglustat | -0.06 (-0.90 to 0.78) | -2.06 | 0.006 |
| Placebo + Miglustat | 2.00 | - | - |
Data sourced from Mengel et al., 2021.[2] A lower score indicates less severe disease progression.
Table 2: Change in Rescored 4-domain NPC Clinical Severity Scale (R4DNPCCSS) Score at 12 Months
| Treatment Group | Mean Change from Baseline (± SE) | Treatment Difference vs. Placebo | p-value |
| Arimoclomol (N=34) | 0.35 (0.40) | -1.70 | 0.0155 |
| Placebo (N=16) | 2.05 (0.54) | - | - |
| Arimoclomol + Miglustat (N=22) | -0.23 (1.02) | -2.21 | 0.0077 |
| Placebo + Miglustat (N=12) | 1.92 (3.37) | - | - |
Data sourced from Patterson et al., 2025.[1] A lower score indicates less severe disease progression.
These data clearly demonstrate a statistically significant and clinically meaningful reduction in disease progression in patients receiving Arimoclomol in addition to miglustat, suggesting a synergistic or additive therapeutic effect.
Experimental Protocols
NPC-002 Clinical Trial Methodology
The NPC-002 trial was a prospective, randomized, double-blind, placebo-controlled, multinational Phase II/III study.[6][7]
-
Patient Population: The trial enrolled 50 patients aged 2 to 18 years with a confirmed diagnosis of NPC.[6]
-
Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either Arimoclomol or a matching placebo. The study was double-blinded, meaning neither the investigators nor the participants knew who was receiving the active treatment.[6]
-
Treatment Regimen: Arimoclomol was administered orally three times daily. The dosage was weight-adjusted. Patients continued their existing standard of care, which included miglustat for 78% of the participants.[5][6][7]
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline to 12 months in the 5-domain NPC Clinical Severity Scale (5D-NPCCSS), which assesses ambulation, fine motor skills, swallowing, cognition, and speech.[6][7] A post-hoc analysis was also conducted using a rescored 4-domain NPCCSS (R4DNPCCSS), which excluded the cognition domain.[1]
Signaling Pathways and Experimental Workflow
Arimoclomol's Mechanism of Action: The Heat Shock Response
Arimoclomol's therapeutic effect is believed to be mediated through its ability to co-induce the heat shock response, a cellular protective mechanism.[2][8][9] In stressed cells, Arimoclomol amplifies the production of heat shock proteins (HSPs), particularly HSP70.[2][9] These molecular chaperones play a crucial role in refolding misfolded proteins, preventing their aggregation, and facilitating their clearance, which are key pathological features in many neurodegenerative diseases.[1][10]
References
- 1. Efficacy results from a 12-month double-blind randomized trial of arimoclomol for treatment of Niemann-Pick disease type C (NPC): Presenting a rescored 4-domain NPC Clinical Severity Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Long-term efficacy and safety of arimoclomol in Niemann-Pick disease type C: Final results of the phase 2/3 NPC-002 48-month open-label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medpagetoday.com [medpagetoday.com]
- 5. hcplive.com [hcplive.com]
- 6. Efficacy and safety of arimoclomol in Niemann‐Pick disease type C: Results from a double‐blind, randomised, placebo‐controlled, multinational phase 2/3 trial of a novel treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Orphazyme reports encouraging arimoclomol clinical trial top-line data in Niemann-Pick disease Type C (NPC) - BioSpace [biospace.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. alsnewstoday.com [alsnewstoday.com]
Comparative Analysis of rac-Arimoclomol Maleic Acid in the Context of Niemann-Pick Disease Type C Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of rac-Arimoclomol Maleic Acid (hereafter Arimoclomol) against other therapeutic alternatives for Niemann-Pick Disease Type C (NPC), supported by experimental data.
Introduction to Arimoclomol and its Mechanism of Action
Arimoclomol is a hydroxylamine derivative that functions as a co-inducer of the heat shock response (HSR), a key cellular protective mechanism.[1] Its primary mode of action involves amplifying the production of Heat Shock Protein 70 (HSP70) in stressed cells.[2][3] Arimoclomol is thought to stabilize the interaction between Heat Shock Factor 1 (HSF1) and Heat Shock Elements (HSEs), which are transcriptional regulatory elements that control the expression of heat shock proteins.[1] This leads to a prolonged activation of HSF1 and an increased synthesis of HSPs, particularly HSP70.[2] The elevated levels of HSP70 are believed to exert neuroprotective effects by assisting in the correct folding of misfolded proteins, a hallmark of many neurodegenerative diseases including NPC.[1][2]
Signaling Pathway of Arimoclomol
References
Safety Operating Guide
Safe Handling and Disposal of rac-Arimoclomol Maleic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling rac-Arimoclomol Maleic Acid. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and immediate first-aid measures to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these guidelines is crucial to minimize exposure and ensure personal safety.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear safety glasses with side shields or goggles.[1] | To prevent contact with the eyes.[1] |
| Hand Protection | Use protective gloves that comply with EC Directive 89/686/EEC and the EN374 standard.[1] | To avoid direct skin contact. |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat.[1] | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | Generally not required under normal conditions with adequate ventilation.[1][2] If exposure limits are exceeded or irritation occurs, ventilation and evacuation may be necessary.[1] | To prevent inhalation of dust or aerosols. |
Operational Plan: From Receipt to Disposal
This section details a step-by-step protocol for the safe handling and disposal of this compound.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, original container in a cool, well-ventilated area.[3]
-
Keep away from direct sunlight and sources of ignition.[3]
-
Recommended storage temperature is 4°C, sealed and away from moisture.[3]
2.2. Handling and Use
-
Preparation :
-
Ensure a designated handling area is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are accessible.[3]
-
Put on all required PPE as outlined in the table above.
-
-
Procedure :
2.3. Spill Management
-
Immediate Actions :
-
Evacuate personnel from the immediate spill area.
-
Ensure adequate ventilation.[3]
-
-
Containment and Cleanup :
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
For solid spills, carefully pick up and transfer the material to a properly labeled container for disposal.[1]
-
For solutions, absorb with a non-combustible, inert material (e.g., diatomite, universal binders) and place in a suitable container for disposal.[3][4]
-
Decontaminate the spill area and any affected equipment.[3][4]
-
-
Reporting :
-
Report the spill to the appropriate laboratory safety personnel.
-
2.4. Disposal
-
Dispose of unused this compound and any contaminated materials in accordance with local, regional, and national regulations.[2][5]
-
Do not dispose of the compound with household garbage or allow it to reach the sewage system.[2]
-
Contaminated packaging should be disposed of according to official regulations and not be reused.[5]
First Aid Measures
In the event of exposure, follow these immediate first-aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][5] |
| Skin Contact | Wash the affected skin area with soap and water.[1][5] Remove contaminated clothing. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the lower and upper eyelids. Consult a physician.[1][5] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.[5] |
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for this compound Handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
